Technical Documentation Center

3-(Methoxymethyl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Methoxymethyl)morpholine

Core Science & Biosynthesis

Foundational

3-(Methoxymethyl)morpholine: Physicochemical Profiling, Synthesis, and Applications in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties heavily relies on the strategic incorporation of saturated heterocyclic building blocks....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties heavily relies on the strategic incorporation of saturated heterocyclic building blocks. 3-(Methoxymethyl)morpholine (CAS: 955428-52-1) has emerged as a highly versatile chiral pharmacophore[1]. While the unsubstituted morpholine ring is ubiquitous in approved therapeutics (e.g., gefitinib, linezolid) due to its favorable balance of lipophilicity and aqueous solubility, the introduction of a methoxymethyl group at the C3 position introduces critical steric bulk and a defined stereocenter. This modification allows drug development professionals to fine-tune target binding affinity, restrict conformational flexibility, and drastically improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of highly lipophilic lead compounds.

Physicochemical and Structural Profiling

Understanding the baseline physicochemical properties of 3-(methoxymethyl)morpholine is essential for predicting its behavior when grafted onto larger molecular scaffolds. The table below summarizes its core quantitative data, derived from computational and experimental models[1].

PropertyValueCausality / Structural Significance
Molecular Weight 131.17 g/mol Low molecular weight ensures that its integration into larger scaffolds does not easily violate Lipinski's Rule of 5[1].
Exact Mass 131.0946 DaProvides a precise target for High-Resolution Mass Spectrometry (HRMS) during synthetic validation[1].
XLogP3 -0.7The negative partition coefficient indicates high hydrophilicity, making it an excellent moiety for rescuing the aqueous solubility of hydrophobic drug candidates[1].
Topological Polar Surface Area (TPSA) 30.5 ŲStrikes an optimal balance; it is polar enough to enhance solubility but low enough to maintain cellular membrane permeability[1].
Hydrogen Bond Donors 1The secondary amine acts as a critical interaction vector, capable of donating a proton to target kinase hinge regions or ligase pockets[1].
Hydrogen Bond Acceptors 3The morpholine oxygen, methoxy oxygen, and amine nitrogen provide a rich array of vectors for solvent interaction or target binding[1].
Rotatable Bonds 2The methoxymethyl side chain retains sufficient flexibility to adapt to dynamic binding pockets without incurring a massive entropic penalty upon binding[1].

Pharmacokinetic Optimization Logic

The primary utility of 3-(methoxymethyl)morpholine lies in its ability to rescue "brick-dust" compounds—molecules with high target affinity but exceptionally poor solubility. The logic of this optimization is driven by the synergistic effect of the basic amine (which can be protonated at physiological pH) and the dual ether oxygens.

PK_Optimization Start Lipophilic Drug Scaffold (Poor ADME Properties) Mod Integration of 3-(Methoxymethyl)morpholine Start->Mod Prop1 Decreased XLogP3 (-0.7) Mod->Prop1 Prop2 Increased TPSA (30.5 Ų) Mod->Prop2 Prop3 Steric Bulk at C3 Position Mod->Prop3 Outcome1 Enhanced Aqueous Solubility Prop1->Outcome1 Prop2->Outcome1 Outcome2 Conformational Locking Prop3->Outcome2 Final Optimized Therapeutic Candidate Outcome1->Final Outcome2->Final

Pharmacokinetic optimization logic utilizing the 3-(methoxymethyl)morpholine pharmacophore.

Synthetic Methodologies

To ensure stereochemical fidelity, the synthesis of enantiopure (S)- or (R)-3-(methoxymethyl)morpholine is best achieved via a "chiral pool" approach rather than late-stage chiral resolution. The following self-validating protocol outlines the synthesis of the (S)-enantiomer starting from (S)-O-methyl-serine.

Step-by-Step Synthesis Protocol

Step 1: Reduction to Amino Alcohol

  • Procedure: Suspend (S)-O-methyl-serine in anhydrous tetrahydrofuran (THF) at 0 °C under an inert argon atmosphere. Dropwise add Borane-THF complex (BH3·THF, 2.5 eq). Gradually warm to room temperature, then reflux for 12 hours. Quench carefully with methanol.

  • Causality: BH3 is highly chemoselective for carboxylic acids over other functional groups. This ensures a clean, exhaustive reduction to (S)-2-amino-3-methoxypropan-1-ol without racemizing the delicate alpha-stereocenter.

Step 2: N-Acylation

  • Procedure: Dissolve the resulting amino alcohol in dichloromethane (DCM). Cool to -78 °C. Add triethylamine (TEA, 1.5 eq), followed by the slow, dropwise addition of chloroacetyl chloride (1.1 eq). Stir for 2 hours.

  • Causality: Maintaining cryogenic temperatures (-78 °C) strictly controls the exothermic nature of the reaction, preventing non-selective over-acylation of the primary alcohol and yielding the pure N-(chloroacetyl) intermediate.

Step 3: Intramolecular Cyclization

  • Procedure: Dissolve the intermediate in anhydrous THF and treat with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C. Stir at room temperature for 4 hours.

  • Causality: The strong base deprotonates the primary alcohol, generating an alkoxide that undergoes a rapid, intramolecular S_N2 attack on the alkyl chloride. This thermodynamically driven step closes the 6-membered ring to form (S)-5-(methoxymethyl)morpholin-3-one.

Step 4: Amide Reduction & Salt Formation

  • Procedure: Treat the morpholin-3-one with Lithium Aluminum Hydride (LiAlH4, 2 eq) in THF at reflux. Quench via Fieser's method (n g H2O, n g 15% NaOH, 3n g H2O). Extract the free base, dissolve in diethyl ether, and precipitate by adding 4M HCl in dioxane.

  • Causality: LiAlH4 completely reduces the amide carbonyl to the corresponding amine. Converting the free base to the hydrochloride salt yields a highly crystalline, water-soluble powder that is resistant to oxidative degradation during long-term storage[2].

SynthesisWorkflow A (S)-O-Methyl-serine (Chiral Pool Precursor) B Reduction (BH3·THF) Yields Amino Alcohol A->B C N-Acylation (Chloroacetyl Chloride, TEA) B->C D Intramolecular Cyclization (NaH, THF) C->D E Amide Reduction (LiAlH4, THF) D->E F (S)-3-(Methoxymethyl)morpholine HCl (Stable Salt Formation) E->F

Step-by-step synthesis of (S)-3-(methoxymethyl)morpholine from a chiral pool precursor.

Applications in Targeted Therapeutics

The unique structural properties of 3-(methoxymethyl)morpholine have led to its integration into several advanced therapeutic pipelines:

  • MALT1 Inhibitors: Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical protease in the NF-κB signaling pathway. Inhibitors targeting MALT1 often suffer from poor solubility or off-target kinase activity. Grafting 3-(methoxymethyl)morpholine into the inhibitor scaffold not only improves the aqueous solubility profile but also utilizes the methoxy oxygen to form highly specific hydrogen bonds within the MALT1 allosteric pocket, locking the drug into a bioactive conformation[3].

  • POLRMT Modulators: Mitochondrial RNA polymerase (POLRMT) is an emerging target for oncology and neurodegenerative diseases. Modulators require precise stereochemistry to navigate the mitochondrial matrix effectively. The specific spatial arrangement provided by the (R) or (S) enantiomers of 3-(methoxymethyl)morpholine ensures high target affinity while maintaining the exact polarity required for mitochondrial membrane penetration[4].

Analytical Validation Protocol

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical workflow must be executed prior to biological assay integration.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: C18 Reverse Phase column (50 x 2.1 mm, 1.8 µm); Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Validation Logic: Look for a sharp, singular peak with an m/z [M+H]+ of 132.10. The absence of an m/z 146.08 peak definitively proves that the LiAlH4 reduction of the morpholin-3-one intermediate is 100% complete.

  • 1H NMR (Proton Nuclear Magnetic Resonance):

    • Method: 400 MHz, Solvent: D2O or DMSO-d6.

    • Validation Logic: A distinct singlet at ~3.30 ppm (3H) confirms the presence of the intact -OCH3 group. Complex multiplets between 2.80 - 3.80 ppm (9H) validate the morpholine ring protons. This confirms structural connectivity and the absence of residual THF or DCM solvents.

  • Chiral HPLC (High-Performance Liquid Chromatography):

    • Method: Chiralpak AD-H column; Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1).

    • Validation Logic: Diethylamine is added to suppress peak tailing for secondary amines. Achieving baseline separation and confirming an enantiomeric excess (ee) > 99% proves that the chiral pool synthesis successfully prevented racemization.

References

  • Title: 3-(Methoxymethyl)morpholine | C6H13NO2 | CID 22342615 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Title: WO2021000855A1 - Malt1 inhibitors and uses thereof Source: Google Patents URL
  • Title: WO2023034344A1 - Isoquinolinones and quinolinones as modulators of polrmt Source: Google Patents URL

Sources

Exploratory

Executive Summary: The Strategic Role of Chiral Morpholines

An In-Depth Technical Guide to (R)-3-(Methoxymethyl)morpholine HCl in Modern Drug Discovery In the landscape of targeted therapeutics, the morpholine ring is a privileged scaffold, prized for its optimal balance of aqueo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (R)-3-(Methoxymethyl)morpholine HCl in Modern Drug Discovery

In the landscape of targeted therapeutics, the morpholine ring is a privileged scaffold, prized for its optimal balance of aqueous solubility and lipophilicity. However, as kinase inhibitors and CNS-active agents demand higher selectivity to avoid off-target toxicity, unsubstituted morpholines often fall short. Enter (R)-3-(Methoxymethyl)morpholine HCl (CAS: 696582-88-4 / 218594-74-2)—a highly specialized, chiral building block.

By introducing a methoxymethyl group at the C3 position in a strict (R)-configuration, medicinal chemists can exploit specific steric vectors and secondary hydrogen-bonding interactions within target binding pockets (such as the hinge region of PI3K or mTOR). As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural theory and benchtop execution, detailing the causality behind its physicochemical properties and providing self-validating protocols for its application.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of (R)-3-(Methoxymethyl)morpholine HCl is critical for anticipating its behavior in both synthetic workflows and biological systems.

Why the Hydrochloride (HCl) Salt? Low-molecular-weight morpholine derivatives in their free-base form are typically volatile, hygroscopic oils. This makes precise stoichiometric weighing difficult and exposes the compound to atmospheric oxidation. Converting the free base to the HCl salt yields a stable, crystalline solid. This causality is foundational: the salt form ensures batch-to-batch reproducibility during high-throughput screening and scale-up manufacturing [1].

Table 1: Quantitative Physicochemical Data

PropertyValueMechanistic Implication
Chemical Name (R)-3-(Methoxymethyl)morpholine HClChiral vector dictates spatial binding fit.
CAS Registry Number 696582-88-4 / 218594-74-2Essential for procurement and regulatory filing [2].
Molecular Formula C₆H₁₄ClNO₂Defines stoichiometric calculations.
Molecular Weight 167.63 g/mol (Salt) / 131.17 g/mol (Base)Low MW allows for fragment-based drug design (FBDD).
Appearance White to off-white solidIndicates high purity and crystalline stability.
Boiling Point (Predicted) ~180 °C (Free Base)Relevant for solvent removal during free-basing.
Density (Predicted) 0.954 g/cm³ (Free Base)Informs phase separation during aqueous workup.
Storage Temperature 2–8 °C, Inert atmospherePrevents gradual degradation and moisture absorption [3].

Mechanistic Rationale in Pharmacophore Design

The structural modifications of this molecule are not arbitrary; they are engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges.

  • Modulation of Basicity: Unsubstituted morpholine has a pKa of ~8.3. The addition of the methoxymethyl group introduces an electron-withdrawing inductive effect and steric bulk adjacent to the basic nitrogen. This lowers the pKa of the secondary amine, increasing the fraction of un-ionized drug at physiological pH (7.4), which directly enhances passive membrane permeability.

  • Stereospecific Target Engagement: The methoxy oxygen acts as a secondary hydrogen-bond acceptor. When conjugated to a drug core, the (R)-stereocenter forces this oxygen into a specific trajectory, locking the molecule into a bioactive conformation that can engage with kinase hinge regions while avoiding steric clashes that the (S)-enantiomer would trigger.

G Morpholine (R)-3-(Methoxymethyl) morpholine Core Amine Secondary Amine (Attachment Point) Morpholine->Amine Covalent Linkage Oxygen Morpholine Oxygen (H-Bond Acceptor) Morpholine->Oxygen Core Structure Methoxy 3-Methoxymethyl Group (Steric/Chiral Vector) Morpholine->Methoxy C3 Substitution Target Kinase Hinge Region / Binding Pocket Amine->Target Scaffold Vector Oxygen->Target H-Bonding Methoxy->Target Spatial Fit (R-config)

Caption: Pharmacophore mapping of the chiral morpholine core.

Analytical & Synthetic Methodologies

To ensure scientific integrity, workflows utilizing this compound must be self-validating. Below are field-proven protocols designed to prevent common pitfalls such as racemization or incomplete conversion.

Protocol A: Analytical Validation of Enantiomeric Purity

Causality: Because the wrong enantiomer acts as an impurity that can cause off-target toxicity, enantiomeric excess (ee) must be validated before synthesis. Since the molecule lacks a strong UV chromophore, standard 254 nm detection will fail.

  • Step 1: Sample Preparation. Dissolve 1.0 mg of (R)-3-(Methoxymethyl)morpholine HCl in 1 mL of a non-polar mobile phase (e.g., Hexane/Isopropanol 90:10) containing 0.1% diethylamine to suppress peak tailing.

  • Step 2: Column Selection. Utilize a chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Step 3: Detection Setup. Configure the HPLC with an Evaporative Light Scattering Detector (ELSD) or set the UV detector to a low wavelength (210 nm).

  • Step 4: System Suitability (Self-Validation). Inject a racemic reference standard. The system is only valid if the resolution (Rs) between the (R) and (S) peaks is > 2.0.

  • Step 5: Sample Analysis. Inject the batch sample. Calculate the area percent to confirm an enantiomeric excess (ee) of ≥ 98%.

Protocol B: Free-Basing and Nucleophilic Aromatic Substitution (SNAr)

Causality: The HCl salt is unreactive. It must be neutralized in situ to liberate the nucleophilic secondary amine. N,N-Diisopropylethylamine (DIPEA) is strictly chosen over Triethylamine (TEA) because DIPEA's bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring clean conversion.

  • Step 1: Neutralization. Suspend 1.0 eq of (R)-3-(Methoxymethyl)morpholine HCl in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 2.5 eq of DIPEA. Stir for 15 minutes at room temperature until the solution clarifies.

  • Step 2: Electrophile Addition. Slowly add 0.9 eq of the target heteroaryl chloride (the limiting reagent prevents unreacted electrophile carryover).

  • Step 3: Reaction Monitoring. Heat to 40 °C. Monitor the reaction via LC-MS every 2 hours. The reaction is complete when the electrophile peak is consumed.

  • Step 4: Aqueous Workup. Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM. Self-validation: Check the pH of the aqueous layer (must be > 8) to ensure all unreacted morpholine remains in the organic phase.

  • Step 5: Isolation. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the conjugated intermediate.

G Start Start: (R)-3-(Methoxymethyl) morpholine HCl FreeBase Free-Basing (Add DIPEA in DCM) Start->FreeBase Step 1 Coupling Coupling Reaction (SNAr or Amidation) FreeBase->Coupling Step 2 Analysis LC-MS Monitoring (Check Conversion) Coupling->Analysis Step 3 Workup Aqueous Workup & Purification Analysis->Workup Step 4 Product Target Chiral Drug Intermediate Workup->Product Step 5

Caption: Workflow for utilizing the HCl salt in coupling reactions.

Handling, Storage, and Stability

Despite the stability afforded by the hydrochloride salt, (R)-3-(Methoxymethyl)morpholine HCl must be handled with rigorous laboratory hygiene.

  • Hygroscopicity: While less hygroscopic than the free base, prolonged exposure to ambient humidity will cause the salt to absorb water, throwing off stoichiometric weight calculations. Always store in a desiccator at 2–8 °C [3].

  • Thermal Stability: The compound is stable under standard synthetic heating conditions (up to 120 °C in sealed tubes for microwave synthesis), but prolonged exposure to extreme heat in the presence of strong oxidizers should be avoided.

References

  • ChemicalBook - (R)-3-(MethoxyMethyl)-Morpholine HCl CAS 218594-74-2 Properties & Supplier Data.
  • Lookchem - Cas 696582-88-4, (R)-3-(Methoxymethyl)morpholine HCl Database and Applications.
  • BLD Pharm - 696582-88-4 | (R)-3-(Methoxymethyl)morpholine Storage and Specifications.
Foundational

An In-Depth Technical Guide to 3-(Methoxymethyl)morpholine: Structure, Properties, and Synthetic Significance

Abstract: 3-(Methoxymethyl)morpholine is a chiral heterocyclic compound recognized for its utility as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 3-(Methoxymethyl)morpholine is a chiral heterocyclic compound recognized for its utility as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its role as a key synthetic intermediate. The discussion is grounded in the broader context of the morpholine scaffold's established importance in drug development, offering insights for researchers, chemists, and professionals in pharmaceutical R&D.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1] Its prevalence stems from a combination of favorable properties: the six-membered ring typically adopts a stable chair conformation, its ether oxygen can act as a hydrogen bond acceptor, and its secondary amine provides a point for substitution, a basic center for salt formation, and potential hydrogen bond donation.[2] Furthermore, the morpholine moiety often imparts desirable pharmacokinetic characteristics, such as improved aqueous solubility, metabolic stability, and a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which can enhance a drug candidate's bioavailability and in vivo performance.[1][2]

3-(Methoxymethyl)morpholine emerges from this lineage as a valuable, functionalized derivative. Its chirality at the C-3 position and the presence of a methoxymethyl side chain offer specific steric and electronic features that can be exploited by medicinal chemists to fine-tune interactions with biological targets and optimize drug properties.[3]

Molecular Structure and Physicochemical Properties

The core of 3-(Methoxymethyl)morpholine is a saturated six-membered morpholine ring. A methoxymethyl group (-CH₂OCH₃) is attached to the carbon atom at position 3, adjacent to the nitrogen atom. This substitution introduces a chiral center, meaning the compound exists as two non-superimposable mirror images: (R)-3-(Methoxymethyl)morpholine and (S)-3-(Methoxymethyl)morpholine.

// Define nodes for the atoms and labels N1 [label="N", pos="0,0.866!"]; H_N1 [label="H", pos="-0.5,1.732!"]; C2 [label="C", pos="1.5,0.866!"]; C3 [label="C", pos="2,0!"]; O4 [label="O", pos="1.5,-0.866!"]; C5 [label="C", pos="0,-0.866!"]; C6 [label="C", pos="-0.5,0!"];

// Side chain C7 [label="C", pos="3.5,0!"]; H_C7_1 [label="H₂", pos="3.9,-0.1!"]; O8 [label="O", pos="4.5,0.866!"]; C9 [label="C", pos="6,0.866!"]; H_C9 [label="H₃", pos="6.4,0.766!"];

// Edges for the ring edge [dir=none]; N1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- N1; N1 -- H_N1;

// Edge for the side chain C3 -- C7; C7 -- O8; O8 -- C9;

// Add labels for positions lab3 [label="3", pos="2.3, -0.3!", fontcolor="#EA4335"]; labN [label="4", pos="-0.3, -1.1!", fontcolor="#34A853"]; } caption: "2D Structure of 3-(Methoxymethyl)morpholine"

Stereochemistry: The biological activity of chiral molecules is often enantiomer-dependent. The availability of both (R)- and (S)-enantiomers of 3-(Methoxymethyl)morpholine allows for stereospecific incorporation into drug candidates, which is critical for optimizing target affinity and reducing off-target effects.[3]

Physicochemical Data Summary: The following table summarizes key physicochemical properties for 3-(Methoxymethyl)morpholine and its common salt forms. Data is aggregated from various chemical supplier and database sources.

PropertyRacemic 3-(Methoxymethyl)morpholine(R)-3-(Methoxymethyl)morpholine HCl(S)-3-(Methoxymethyl)morpholine
Molecular Formula C₆H₁₃NO₂C₆H₁₄ClNO₂C₆H₁₃NO₂
Molecular Weight 131.17 g/mol [4]167.63 g/mol 131.17 g/mol [5]
CAS Number 955428-52-1[4]696582-88-4[3]218595-25-6[5]
Appearance Liquid (predicted)SolidLiquid (predicted)
Boiling Point Not available180 °C[3]Not available
Flash Point Combustible Liquid (H227)[6]63 °C[3]Not available
Predicted XlogP -0.7[4]Not applicable-0.4[5]

Note: Properties for the hydrochloride (HCl) salt can differ significantly from the free base, particularly in terms of melting point, boiling point, and solubility.

Synthesis and Reactivity

The synthesis of substituted morpholines is a well-established area of organic chemistry. General strategies often involve the cyclization of diethanolamine derivatives or the reaction of 1,2-amino alcohols with suitable reagents.[7][8]

General Synthetic Approach: While specific, detailed protocols for the direct synthesis of 3-(methoxymethyl)morpholine are not widely published in peer-reviewed literature, a common conceptual pathway involves the use of a chiral amino alcohol precursor. The synthesis can be logically broken down into key transformations.

G

Protocol Considerations:

  • Causality in Protecting Group Choice: The selection of a nitrogen protecting group (e.g., Boc or Cbz) is critical. The group must be stable to the conditions required for hydroxyl activation and cyclization but must be removable without cleaving the newly formed morpholine ring or the methoxymethyl ether.

  • Intramolecular Cyclization: The key ring-forming step is typically an intramolecular Williamson ether synthesis or a similar Sₙ2 reaction. A non-nucleophilic base is often employed to deprotonate the alcohol, which then displaces a leaving group on the other end of the molecule to form the morpholine's ether linkage. The efficiency of this step is paramount for a good overall yield.[9]

Chemical Reactivity: The reactivity of 3-(methoxymethyl)morpholine is dominated by its secondary amine.

  • N-Alkylation/N-Arylation: The nitrogen is nucleophilic and can be readily alkylated, arylated, or acylated, making it an ideal handle for connecting the morpholine scaffold to other parts of a target molecule.

  • Basicity: As an amine, it is basic and will readily form salts, such as the hydrochloride salt, with acids. This property is frequently used to improve the handling, stability, and solubility of the compound.[3]

Applications in Research and Development

3-(Methoxymethyl)morpholine, particularly its chiral forms, serves as a high-value intermediate in the synthesis of complex molecules.[3] Its utility is primarily as a building block for constructing the morpholine moiety within a larger molecular framework, rather than as a final, pharmacologically active agent itself.

Role as a Synthetic Building Block: In drug discovery campaigns, chemists often synthesize libraries of related compounds to explore structure-activity relationships (SAR). 3-(Methoxymethyl)morpholine provides a pre-formed, functionalized, and chiral scaffold that can be systematically incorporated into new chemical entities.

G

The incorporation of this specific building block can influence a final compound's properties in several ways:

  • Efficacy and Selectivity: The defined three-dimensional shape of the (R)- or (S)-enantiomer can provide a precise fit into a target protein's binding pocket, potentially increasing potency and selectivity.[3]

  • Solubility and Stability: The polar morpholine ring can enhance the aqueous solubility of a larger, more hydrophobic molecule. The hydrochloride salt form is particularly useful for this purpose.[3]

While specific, publicly disclosed drug candidates incorporating the 3-(methoxymethyl)morpholine moiety are not readily identifiable in the literature, its value lies in its potential to be used in the discovery and development of new chemical entities across various therapeutic areas, from central nervous system disorders to oncology.[1][10]

Safety and Handling

As a laboratory chemical, 3-(Methoxymethyl)morpholine requires careful handling in a controlled environment.

GHS Hazard Classification:

  • Flammability: H227: Combustible liquid.[6]

  • Corrosivity: H314: Causes severe skin burns and eye damage.[6]

Safe Handling Protocol:

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

    • Skin Protection: Wear a lab coat. Ensure no skin is exposed.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Spill & First Aid:

    • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • In case of eye contact, immediately flush with water for at least 15 minutes and seek urgent medical attention.

    • In case of ingestion, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

3-(Methoxymethyl)morpholine represents a sophisticated and valuable building block for the modern medicinal chemist. Its defined stereochemistry, combined with the proven benefits of the morpholine scaffold, makes it a strategic component for the synthesis of novel drug candidates. While detailed synthetic protocols and specific applications in named clinical candidates remain proprietary or sparsely published, its importance is understood through its role as a key intermediate. A thorough understanding of its properties, reactivity, and safe handling is essential for any research professional seeking to leverage this versatile compound in the pursuit of new therapeutic agents.

References

  • LookChem. (n.d.). Cas 696582-88-4, (R)-3-(Methoxymethyl)morpholine HCl. Retrieved from [Link]

  • D'hooghe, M., et al. (2006). Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (1987). US4647663A - Synthesis of morpholine.
  • Google Patents. (2006). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22342615, 3-(Methoxymethyl)morpholine. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(methoxymethyl)morpholine (C6H13NO2). Retrieved from [Link]

  • S. de M. Afonso, M., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen. Available at: [Link]

  • Google Patents. (1964). US3151112A - Process for the preparation of morpholines.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 3-(Methoxymethyl)morpholine: A Technical Guide for Drug Development

Executive Summary & Chemical Rationale In modern medicinal chemistry, the morpholine ring is a privileged scaffold, frequently deployed to modulate the physicochemical properties of drug candidates—specifically to enhanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the morpholine ring is a privileged scaffold, frequently deployed to modulate the physicochemical properties of drug candidates—specifically to enhance aqueous solubility, lower lipophilicity (LogP), and improve metabolic stability[1]. Substituting the morpholine ring at the C3 position with a methoxymethyl group introduces a chiral center and alters the steric environment around the secondary amine, which can dramatically influence target binding affinity and pharmacokinetics.

As a Senior Application Scientist, I approach the spectroscopic characterization of 3-(Methoxymethyl)morpholine not merely as a data-collection exercise, but as a rigorous structural validation system. Because this molecule serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), any ambiguity in its chiral purity or structural integrity cascades into downstream failures. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound.

Chemical Identity
PropertyValue
Chemical Name 3-(Methoxymethyl)morpholine
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
CAS Number (Free Base) 955428-52-1 / 696582-88-4[2][3]
CAS Number (HCl Salt) 218594-74-2 (R-enantiomer)[4]

Analytical Workflow Design

To ensure absolute trustworthiness in our structural assignment, we employ an orthogonal analytical workflow. No single technique is relied upon in isolation; rather, the data from NMR, IR, and MS must converge to form a self-validating proof of structure.

Analytical_Workflow SamplePrep Sample Preparation (Purity >98%, 10 mg) NMR NMR Spectroscopy (1H, 13C, COSY in CDCl3) SamplePrep->NMR IR FT-IR Spectroscopy (Diamond ATR, Neat) SamplePrep->IR MS LC-HRMS Analysis (ESI+, CID Fragmentation) SamplePrep->MS DataSync Data Synthesis & Structural Validation NMR->DataSync IR->DataSync MS->DataSync

Fig 1. Orthogonal multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of our structural elucidation. For 3-(methoxymethyl)morpholine, the presence of the chiral center at C3 locks the morpholine ring into a preferred chair conformation to minimize 1,3-diaxial steric clashes.

¹H-NMR Data & Mechanistic Causality

Conditions: 400 MHz, CDCl₃, 298 K, TMS internal standard.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Expert Insight
~2.00 Broad singlet (br s)1HN-H Exchangeable proton; broadens due to quadrupolar relaxation of ¹⁴N.
2.80 - 2.95 Multiplet (m)3HC3-H , C5-H₂ The C3 proton is strongly coupled to the adjacent C2 and sidechain protons. The C5 protons are adjacent to the nitrogen, shielding them relative to the oxygen-adjacent protons.
3.35 Singlet (s)3HO-CH₃ Sharp singlet characteristic of a terminal methoxy group.
3.35 - 3.45 Multiplet (m)2H-CH₂ -O (sidechain)Diastereotopic protons split by the adjacent chiral C3 center.
3.45 - 3.70 Multiplet (m)4HC2-H₂ , C6-H₂ Strongly deshielded by the adjacent ring oxygen. The rigid chair conformation makes axial and equatorial protons magnetically inequivalent, resulting in complex multiplets rather than simple triplets.

Expert Insight: The complexity of the signals between 3.45 and 3.70 ppm is a direct self-validating feature of substituted morpholines. If the ring were undergoing rapid inversion, we would see averaged, simpler signals. The complex multiplets confirm the conformational locking induced by the bulky C3 substituent.

¹³C-NMR Data

Conditions: 100 MHz, CDCl₃, 298 K.

Chemical Shift (δ, ppm)AssignmentCausality / Expert Insight
45.8 C5 (CH₂-N)Shielded relative to oxygen-bound carbons, typical for aliphatic amines.
56.5 C3 (CH-N)Downfield shifted compared to C5 due to the inductive effect of the adjacent methoxymethyl group.
59.2 O-CH₃Standard shift for an aliphatic methyl ether.
67.4 C6 (CH₂-O)Strongly deshielded by the ring oxygen.
71.2 C2 (CH₂-O)Further deshielded by the proximity to the C3 substituent.
74.5 -CH₂-O (sidechain)Most deshielded aliphatic carbon due to combined inductive effects of the ether oxygen and proximity to the ring.

Mass Spectrometry (LC-HRMS)

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) provides exact mass confirmation and structural connectivity via Collision-Induced Dissociation (CID)[1].

Ionization and Fragmentation Pathways

In ESI positive mode, protonation occurs preferentially at the secondary amine nitrogen, as it is the most basic site on the molecule. The theoretical exact mass for the protonated precursor [M+H]⁺ is m/z 132.1025 .

MS_Fragmentation Parent [M+H]+ m/z 132.10 Protonated Precursor Frag1 Fragment A m/z 100.08 [M+H - CH3OH]+ Parent->Frag1 Inductive Cleavage Loss of Methanol (-32 Da) Frag2 Fragment B m/z 86.06 [M+H - C2H6O]+ Parent->Frag2 Alpha-Cleavage Loss of Sidechain (-46 Da) Frag3 Fragment C m/z 58.06 Ring Cleavage Frag2->Frag3 CO Elimination (-28 Da)

Fig 2. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathways.

Expert Insight: The dominant diagnostic fragment for 3-substituted morpholines is m/z 86.06 . This occurs via an α-cleavage mechanism driven by the nitrogen lone pair (or charge retention on nitrogen), resulting in the expulsion of the methoxymethyl side chain and the formation of a highly stable cyclic iminium ion. The presence of this peak is a self-validating indicator that the substitution is adjacent to the nitrogen (C3) rather than the oxygen (C2).

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is utilized to confirm the functional groups, specifically distinguishing the secondary amine and the two distinct ether environments.

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Value
3320 Medium, broadN-H stretchConfirms the presence of the secondary amine. Absence of a double peak rules out primary amines.
2920, 2850 Strong, sharpC-H stretch (sp³)Typical aliphatic backbone vibrations.
1110 Strong, sharpC-O-C stretch (asym)Highly diagnostic for the morpholine ring ether and the methoxymethyl ether linkage.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol 1: NMR Acquisition
  • System Suitability: Run a standard sample of 1% Ethylbenzene in CDCl₃ to verify probe tuning, matching, and magnetic field homogeneity (shimming) before sample analysis.

  • Sample Preparation: Dissolve exactly 10.0 mg of 3-(Methoxymethyl)morpholine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H spectra using a standard 30-degree pulse program (zg30) with 16 scans and a 2-second relaxation delay. For ¹³C, use a power-gated decoupling sequence (zgpg30) with 1024 scans.

  • Validation: Ensure the TMS peak is perfectly calibrated to 0.00 ppm. The baseline must be flat to ensure accurate integration of the diastereotopic protons.

Protocol 2: LC-HRMS Analysis
  • Calibration: Calibrate the Q-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to achieve mass accuracy within <2 ppm.

  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Acquisition: Inject 1 µL into the LC-MS system. Run an isocratic flow at 0.4 mL/min. Set the ESI capillary voltage to 3.5 kV, gas temperature to 300°C, and fragmentor voltage to 120 V.

  • Validation: Run a blank (solvent only) immediately prior to the sample to rule out carryover or background contamination at m/z 132.

Protocol 3: FT-IR (ATR) Analysis
  • Background: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Acquisition: Apply 2 µL of the neat liquid (or 2 mg of the solid HCl salt) directly onto the crystal. Apply the pressure anvil to ensure uniform contact.

  • Validation: The baseline must sit at ~100% transmittance in regions devoid of absorption (e.g., 2000-2500 cm⁻¹).

Conclusion

The rigorous spectroscopic characterization of 3-(Methoxymethyl)morpholine requires a deep understanding of its conformational dynamics and ionization chemistry. By correlating the complex diastereotopic splitting in the ¹H-NMR, the distinct α-cleavage pathway in HRMS, and the characteristic vibrational modes in FT-IR, researchers can establish a highly trustworthy, self-validating proof of structural identity. This level of analytical rigor is non-negotiable for ensuring the integrity of downstream drug development workflows.

References

  • ChemicalBook. (R)-3-(MethoxyMethyl)-Morpholine HCl Product Property. Retrieved April 1, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvUHCjprfzozbLNUHtGg97Mnr0WFoLpZq3i4OUjRsUn0Qnr-6uSyGd4BU7-CobmeMbvgX_eKMdMhAdZD14C5QA7oYYaYSaZMh383cloZM4oXMr6w8KmaqNqcpVZEPuQvNdUSFrkyaST2BmT8VF3IUsdwqqBBGn98vOejM8O5kDJlVM]
  • Sigma-Aldrich. 3-chlorobenzyl morpholine | Sigma-Aldrich (Contains 3-(methoxymethyl)morpholine data). Retrieved April 1, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgB0NU1FXlKdL8FhpEMf-MYGlvXgFluOkJOlhEyYuND4A0PN5OptK03YmtLmRCqFewqAHfiIuhSwUACs31Jqs_Xt5JBWcc7PA3bTpY-nsDrO5KGJDmUqijpdB-j8m9bUxfUUtY__aPVK4uMb0t75PbZC2WvRO2Fkh2piAE3R638fhom-P20OJhCOeS-6VSRNnv5QM468nF6DJoN6dMI3GDJ5fWvrTycMtpsN0LllKG2ayeaPm_WS2bXDIBDRyr6hQcjlR2dnTKAVLVtFhDpfKfh18Ozg8rziY2XbI=]
  • Google Patents. WO2021000855A1 - Malt1 inhibitors and uses thereof. Retrieved April 1, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFViCL5FR7lojJuP9cC2SgK8-jmiEZQzXvZEdN_FOfU-cAtCJB8EmwXzW6sLhUtsfcjYi-8kRxzaP4VV74UTZKjPg6auPBCLCxX71muEgCtH7N2f653gtjcllmqjTKFpf7g3cxWiy1zxTNOTwvwaw==]

Sources

Foundational

Advanced Synthesis and Purification Strategies for 3-(Methoxymethyl)morpholine: A Technical Whitepaper

Executive Summary & Mechanistic Rationale 3-(Methoxymethyl)morpholine is a highly versatile, chiral building block utilized extensively in modern medicinal chemistry to impart favorable pharmacokinetic properties—such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

3-(Methoxymethyl)morpholine is a highly versatile, chiral building block utilized extensively in modern medicinal chemistry to impart favorable pharmacokinetic properties—such as increased aqueous solubility and metabolic stability—onto active pharmaceutical ingredients (APIs).

Designing a scalable, high-yielding synthesis for this compound requires strict control over chemoselectivity. The most robust retrosynthetic approach avoids late-stage morpholine ring construction. Instead, it leverages the commercially available chiral pool, specifically morpholine-3-carboxylic acid[1]. By protecting the secondary amine, selectively reducing the carboxylic acid, and performing a controlled O-methylation, we can achieve high enantiomeric excess (ee) and overall yield.

This whitepaper details a self-validating, three-stage synthetic workflow designed for maximum chemoselectivity, culminating in an anhydrous purification protocol that isolates the compound as a highly stable hydrochloride salt.

Chemical Synthesis Pathway

SynthesisPathway SM Morpholine-3-carboxylic acid (Starting Material) Boc 4-Boc-morpholine-3-carboxylic acid (N-Protection) SM->Boc Boc2O, Base Alcohol 4-Boc-3-(hydroxymethyl)morpholine (Reduction) Boc->Alcohol BH3-THF (Preserves Boc) Ether 4-Boc-3-(methoxymethyl)morpholine (O-Methylation) Alcohol->Ether NaH, MeI Product 3-(Methoxymethyl)morpholine HCl (Deprotection & Salt) Ether->Product HCl in Dioxane

Fig 1. Chemoselective synthesis pathway of 3-(Methoxymethyl)morpholine HCl.

Causality in Reagent Selection
  • N-Boc Protection over N-Benzyl: The tert-butyloxycarbonyl (Boc) group is chosen because it can be cleaved under anhydrous acidic conditions, directly yielding the HCl salt of the product. N-Benzyl protection would require hydrogenolysis (Pd/C, H2​ ), which is susceptible to catalyst poisoning and requires specialized high-pressure equipment.

  • Borane ( BH3​ ) over Lithium Aluminum Hydride ( LiAlH4​ ): A common pitfall in amino acid reduction is the use of LiAlH4​ . While a potent reducing agent, LiAlH4​ will inadvertently reduce the N-Boc carbamate into an N-methyl group, destroying the synthetic strategy. Borane-Tetrahydrofuran ( BH3​⋅THF ) acts as an electrophilic reducing agent, coordinating preferentially to the electron-rich carboxylic acid over the sterically hindered carbamate, ensuring absolute chemoselectivity[2].

  • Sodium Hydride (NaH) & Methyl Iodide (MeI): The sterically hindered secondary alcohol requires strong, irreversible deprotonation. NaH drives the alkoxide formation forward via the evolution of H2​ gas. MeI is selected over dimethyl sulfate due to its higher volatility, allowing unreacted excess to be easily removed in vacuo.

Step-by-Step Experimental Methodologies

Protocol A: Chemoselective Reduction to 4-Boc-3-(hydroxymethyl)morpholine
  • Preparation: Charge a flame-dried reactor with 4-Boc-morpholine-3-carboxylic acid (1.0 eq)[1] and anhydrous THF to achieve a 0.5 M solution.

  • Cooling: Purge the system with N2​ and cool to 0 °C using an ice-water bath.

  • Addition: Dropwise add BH3​⋅THF complex (1.5 eq) over 45 minutes to control the exothermic release of H2​ gas.

  • In-Process Control (IPC): After 4 hours at room temperature, sample the reaction. Run TLC (Hexane/EtOAc 1:1, Ninhydrin stain) or LC-MS to validate the complete consumption of the starting acid. Do not proceed if starting material remains.

  • Quench & Workup: Cool back to 0 °C. Carefully quench with Methanol until effervescence ceases (destroying excess borane). Concentrate the mixture, partition between EtOAc and 1M NaOH, wash the organic layer with brine, dry over Na2​SO4​ , and evaporate to yield the intermediate alcohol.

Protocol B: O-Methylation
  • Deprotonation: Dissolve the intermediate alcohol (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until gas evolution ceases.

  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • IPC: Analyze via LC-MS. The mass of the alcohol ( M+H ) must be fully replaced by the methylated product mass.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract heavily with EtOAc. Wash the organic phase 3 times with a 5% aqueous LiCl solution (to remove residual DMF), dry, and concentrate to yield crude 4-Boc-3-(methoxymethyl)morpholine.

Purification & Isolation Protocols

Aqueous acidic deprotection yields the product in an aqueous matrix, necessitating tedious basification and extraction of the water-soluble free base. By utilizing anhydrous HCl in 1,4-dioxane, we create a self-purifying system . As the Boc group cleaves, the resulting highly polar hydrochloride salt spontaneously precipitates out of the non-polar organic medium, leaving impurities dissolved in the mother liquor.

PurificationWorkflow React Boc-Cleavage Reaction (HCl in Dioxane) Precip In-situ Precipitation (Product crystallizes) React->Precip Filter Vacuum Filtration Precip->Filter Filtrate Mother Liquor (Impurities) Filter->Filtrate Discard Solid Crude HCl Salt Filter->Solid Retain Recryst Recrystallization (EtOH / MTBE) Solid->Recryst Pure Pure 3-(Methoxymethyl)morpholine HCl Recryst->Pure

Fig 2. Anhydrous precipitation and recrystallization workflow for the HCl salt.

Protocol C: Anhydrous Deprotection & Recrystallization
  • Cleavage: Dissolve crude 4-Boc-3-(methoxymethyl)morpholine in a minimal volume of anhydrous diethyl ether.

  • Acidification: Add 4.0 M HCl in 1,4-dioxane (5.0 eq) at room temperature. Stir vigorously for 3 hours. A thick white precipitate will form as CO2​ and isobutylene gas evolve.

  • IPC: Take a small aliquot of the suspension, evaporate to dryness, and run a 1H -NMR. Validate the complete disappearance of the Boc tert-butyl singlet (~1.4 ppm).

  • Filtration: Filter the suspension under vacuum. Wash the filter cake twice with ice-cold Methyl tert-butyl ether (MTBE).

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling absolute ethanol. Slowly add MTBE until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then to 4 °C overnight. Filter the resulting pristine white crystals.

Quantitative Data & Analytical Characterization

Isolating the compound as a hydrochloride salt is not merely a purification tactic; it is a critical safety and handling requirement. The free base is a combustible liquid that causes severe skin burns[3].

Property3-(Methoxymethyl)morpholine (Free Base)3-(Methoxymethyl)morpholine HCl (Salt)Analytical Method / Source
Physical State Colorless to pale yellow liquidWhite to off-white crystalline solidVisual Inspection
Chemical Stability Prone to atmospheric oxidationHighly stable under ambient conditionsHPLC (Area %) / Stability Chamber
Safety Profile Combustible liquid (H227), Corrosive (H314)Non-combustible, mild irritantPubChem CID 22342615[3]
Boiling / Melting Point ~77.5 °C (at reduced pressure)>150 °C (Decomposes)Capillary Melting Point Apparatus
Storage Conditions Inert atmosphere ( N2​ /Ar), RefrigeratedRoom temperature, desiccatedLaboratory Best Practices

Sources

Exploratory

Strategic Synthesis of 3-(Methoxymethyl)morpholine: A Technical Whitepaper

Executive Summary As a Senior Application Scientist in early-phase drug development, selecting the optimal synthetic route for chiral building blocks is paramount. 3-(Methoxymethyl)morpholine (PubChem CID 22342615) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-phase drug development, selecting the optimal synthetic route for chiral building blocks is paramount. 3-(Methoxymethyl)morpholine (PubChem CID 22342615) is a highly versatile, nitrogen-containing heterocycle frequently utilized to improve the pharmacokinetic profiles (ADME properties) of active pharmaceutical ingredients (APIs)[1]. The strategic incorporation of the methoxymethyl ether moiety enhances lipophilicity and metabolic stability while maintaining the conformational rigidity of the morpholine core.

This whitepaper details the authoritative methodologies, mechanistic causality, and self-validating protocols required to synthesize 3-(methoxymethyl)morpholine from commercially viable starting materials, ensuring high enantiomeric purity and scalable yields.

Strategic Selection of Starting Materials

The synthesis of 3-(methoxymethyl)morpholine relies on establishing the chiral center at the C3 position early in the synthetic sequence. We evaluate two primary starting material strategies:

  • The Direct Derivatization Route: Utilizing commercially available enantiopure morpholine-3-carboxylic acid .

  • The De Novo Chiral Pool Route: Constructing the morpholine ring from L- or D-Serine .

Quantitative Comparison of Starting Materials

To guide process chemistry decisions, the following table summarizes the quantitative and qualitative metrics of both approaches:

Starting MaterialRoute TypeStep CountEnantiomeric Excess (ee)ScalabilityCost-Efficiency
Morpholine-3-carboxylic acid Direct Derivatization4>98% (Preserved)HighModerate (Expensive SM)
L- / D-Serine De Novo Cyclization6>95% (Risk of racemization)ModerateHigh (Cheap SM)

For robust pharmaceutical manufacturing, the Direct Derivatization Route is prioritized due to its lower step count and reliable preservation of stereochemical integrity.

Mechanistic Pathways and Synthetic Logic

The direct derivatization pathway transforms morpholine-3-carboxylic acid into the target ether through a sequence of protection, chemoselective reduction, O-methylation, and deprotection.

Route cluster_A Pathway A: Direct Derivatization cluster_B Pathway B: De Novo Synthesis Node1A Morpholine-3-carboxylic acid Node2A N-Boc-morpholine-3-carboxylic acid Node1A->Node2A Boc2O, NaOH Node3A N-Boc-3-(hydroxymethyl)morpholine Node2A->Node3A BH3-THF Node4 N-Boc-3-(methoxymethyl)morpholine Node3A->Node4 NaH, MeI Node1B L-Serine / D-Serine Node2B N-Boc-Serine Node1B->Node2B Boc2O Node3B Ethanolamine Intermediate Node2B->Node3B Reduction Node3B->Node3A Cyclization Node5 3-(Methoxymethyl)morpholine HCl Node4->Node5 4M HCl/Dioxane

Fig 1. Divergent synthetic routes to 3-(methoxymethyl)morpholine.

Experimental Protocols (Self-Validating Systems)

Every step in this workflow is designed with built-in causality and validation metrics to ensure process trustworthiness.

Chemoselective Reduction to the Hydroxymethyl Intermediate

The first major transformation is the reduction of N-Boc-morpholine-3-carboxylic acid to tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate [2].

  • Causality: Lithium aluminum hydride (LiAlH₄) is too harsh and risks reducing the Boc carbamate to an N-methyl group. Instead, Borane-THF (BH₃·THF) is utilized. Borane acts as an electrophilic reducing agent that rapidly and chemoselectively reduces the electron-rich carboxylic acid while leaving the carbamate intact.

  • Protocol:

    • Dissolve N-Boc-morpholine-3-carboxylic acid (1.0 eq) in anhydrous THF under an inert N₂ atmosphere.

    • Cool the reactor to 0 °C.

    • Dropwise add BH₃·THF (1.5 eq) over 30 minutes to control the exothermic release of H₂ gas.

    • Stir at room temperature for 12 hours.

    • Quench carefully with methanol, concentrate, and partition between EtOAc and 1M NaOH.

  • Validation & QC: TLC analysis (Ninhydrin negative, PMA positive). LC-MS confirms the mass of the primary alcohol intermediate.

O-Methylation Workflow

The critical etherification step utilizes a strong base and an alkylating agent to append the methyl group[3].

Methylation Step1 N-Boc-3-(hydroxymethyl)morpholine in dry THF (0 °C) Step2 Add NaH (60% dispersion) Evolution of H2 gas Step1->Step2 Step3 Formation of Alkoxide Intermediate Step2->Step3 Step4 Dropwise addition of MeI Maintain at 0 °C to RT Step3->Step4 Step5 N-Boc-3-(methoxymethyl)morpholine (Product Isolation) Step4->Step5

Fig 2. Mechanistic workflow of the O-methylation process.

  • Causality: Sodium hydride (NaH) is chosen as a non-nucleophilic base to irreversibly deprotonate the primary alcohol, forming a highly reactive alkoxide. Methyl iodide (MeI) is an excellent electrophile for the subsequent Sₙ2 attack[4]. The reaction must be maintained at 0 °C initially to prevent base-catalyzed degradation of the Boc group.

  • Protocol:

    • Dissolve the alcohol intermediate (1.0 eq) in anhydrous THF at 0 °C.

    • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

    • Add Methyl Iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH₄Cl and extract with dichloromethane (DCM).

  • Validation & QC: ¹H NMR validation is critical here. Look for the appearance of a sharp, 3-proton singlet at ~3.3 ppm, confirming the presence of the methoxy (-OCH₃) group.

Quantitative Yield Optimization for O-Methylation
BaseAlkylating AgentSolventTemp (°C)Isolated Yield (%)Mechanistic Note
K₂CO₃MeIDMF2545%Weak base leads to incomplete alkoxide formation.
NaHMe₂SO₄THF0 → 2578%Good yield, but Me₂SO₄ poses severe toxicity risks.
NaH MeI THF 0 → 25 92% Optimal: rapid Sₙ2 kinetics, clean conversion.
Deprotection to the Final Hydrochloride Salt
  • Causality: The Boc group is highly sensitive to strong acids. Using 4M HCl in Dioxane facilitates a clean cleavage, generating isobutylene gas and CO₂, and directly precipitating the product as a stable, easy-to-handle hydrochloride salt[4].

  • Protocol:

    • Dissolve N-Boc-3-(methoxymethyl)morpholine in minimal DCM.

    • Add 4M HCl in Dioxane (5.0 eq) at room temperature.

    • Stir for 2 hours until gas evolution stops and a white precipitate forms.

    • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

  • Validation & QC: ¹H NMR will show the complete disappearance of the massive 9-proton singlet at ~1.4 ppm (Boc group).

Conclusion

The synthesis of 3-(methoxymethyl)morpholine demands strict adherence to chemoselective protocols. By utilizing morpholine-3-carboxylic acid as the starting material, employing BH₃·THF for mild reduction, and optimizing the NaH/MeI methylation system, researchers can achieve >90% yields with absolute preservation of stereochemical integrity. This self-validating workflow ensures that the resulting building block meets the rigorous purity standards required for downstream pharmaceutical applications.

References

1.[1] 3-(Methoxymethyl)morpholine | C6H13NO2 | CID 22342615 - PubChem - NIH Source: nih.gov URL:1

2.[2] tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate 215917-99-0 wiki - Guidechem Source: guidechem.com URL:2

3.[3] WO2021000855A1 - Malt1 inhibitors and uses thereof - Google Patents Source: google.com URL:3

4.[4] WO2023034344A1 - Isoquinolinones and quinolinones as modulators of polrmt - Google Patents Source: google.com URL:4

Sources

Foundational

Strategic Applications of 3-(Methoxymethyl)morpholine in Medicinal Chemistry

Executive Summary & Structural Rationale In modern drug discovery, the morpholine ring is a privileged scaffold, frequently deployed to improve aqueous solubility, modulate lipophilicity, and serve as a hinge-binding mot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the morpholine ring is a privileged scaffold, frequently deployed to improve aqueous solubility, modulate lipophilicity, and serve as a hinge-binding motif in kinase inhibitors. However, unsubstituted morpholines present two critical liabilities: a relatively high amine pKa (~8.3), which can lead to lysosomotropism and phospholipidosis, and a high susceptibility to cytochrome P450 (CYP)-mediated oxidation at the sterically unhindered α-carbons.

To overcome these challenges, medicinal chemists increasingly utilize 3-(Methoxymethyl)morpholine (PubChem CID 22342615)[1]. By introducing a methoxymethyl group at the 3-position, researchers can engineer highly optimized drug candidates. This modification achieves three mechanistic advantages:

  • Steric Shielding: The bulky -CH₂OCH₃ group physically blocks oxidative enzymes from accessing the adjacent α-carbon, significantly extending the metabolic half-life of the parent drug.

  • pKa Attenuation: The inductive electron-withdrawing effect of the ether oxygen pulls electron density away from the morpholine nitrogen, lowering the basicity of the amine. This mitigates the risk of lysosomal trapping.

  • Vectorized Interactions: The chirality of the molecule—commercially available as both (R)- and (S)-enantiomers, typically as hydrochloride salts (e.g., CAS 218594-74-2)[2]—allows the additional ether oxygen to be precisely vectored into sub-pockets to form novel hydrogen bonds with the target protein.

Physicochemical Profiling

Understanding the causality behind scaffold selection requires a direct comparison of physicochemical properties. The table below summarizes how the 3-methoxymethyl substitution fundamentally alters the morpholine profile.

PropertyStandard Morpholine3-Methylmorpholine3-(Methoxymethyl)morpholineMechanistic Rationale for Shift
Calculated pKa (Amine) ~8.36~8.50~7.60Inductive electron withdrawal by the methoxy oxygen reduces nitrogen basicity.
cLogP -0.86-0.40-0.15Added carbon mass increases lipophilicity, balanced by the polar ether oxygen.
H-Bond Acceptors 223The methoxy oxygen provides an additional, flexible interaction vector.
CYP450 Vulnerability High (α-carbon)ModerateLowSteric bulk of the methoxymethyl group physically hinders oxidative enzymes.

Applications in Target Classes

MALT1 Paracaspase Inhibitors

Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) is a critical paracaspase that drives NF-κB signaling, making it a prime target for treating Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL). Recent patent literature demonstrates the use of 3-(methoxymethyl)morpholine as a critical structural motif in MALT1 inhibitors[3]. In these architectures, the morpholine derivative acts as an allosteric modulator. The methoxymethyl group occupies a specific hydrophobic/polar transition pocket, enhancing binding affinity while preventing rapid first-pass metabolism that plagues earlier generations of MALT1 inhibitors.

MALT1 Receptor TCR/BCR Activation CBM CBM Complex Assembly Receptor->CBM MALT1 MALT1 Paracaspase (Active Protease) CBM->MALT1 NFKB NF-κB Signaling MALT1->NFKB Inhibitor 3-(Methoxymethyl)morpholine Derivative Inhibitor->MALT1 Allosteric Block

MALT1 paracaspase signaling pathway and targeted allosteric inhibition.
Mitochondrial RNA Polymerase (POLRMT) Modulators

Dysfunction in mitochondrial transcription is linked to various cancers and metabolic disorders. 3-(Methoxymethyl)morpholine has been successfully incorporated into isoquinolinone and quinolinone scaffolds designed to inhibit human mitochondrial RNA polymerase (POLRMT)[4]. In this context, the morpholine nitrogen often serves as a solvent-exposed solubilizing group, while the methoxymethyl appendage prevents rapid clearance, ensuring sufficient drug exposure reaches the mitochondrial matrix.

Workflow A High-Throughput Screening Hit (Sub-optimal ADME) B Identify Metabolic Liability (e.g., Morpholine α-Oxidation) A->B C Scaffold Hopping Strategy B->C D Incorporate 3-(Methoxymethyl)morpholine (Steric Shielding & pKa Tuning) C->D E In Vitro Validation (Microsomal Stability & Permeability) D->E

Workflow for mitigating metabolic liabilities using 3-(methoxymethyl)morpholine.

Experimental Protocol: Buchwald-Hartwig Amination

Because 3-(methoxymethyl)morpholine is a sterically hindered secondary amine, standard Nucleophilic Aromatic Substitution (S_NAr) is often too slow or requires excessively harsh conditions unless the aryl halide is highly electron-deficient. Therefore, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the industry standard for incorporating this building block.

The following protocol is designed as a self-validating system for coupling (R)-3-(methoxymethyl)morpholine hydrochloride to a neutral or electron-rich aryl bromide.

Reagents & Materials
  • Aryl bromide core (1.0 equiv)

  • (R)-3-(Methoxymethyl)morpholine HCl (1.2 equiv)[2]

  • Pd₂(dba)₃ (0.05 equiv) - Source of Pd(0).

  • RuPhos (0.10 equiv) - A bulky, electron-rich biaryl phosphine ligand specifically chosen to facilitate reductive elimination of sterically hindered amines.

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv) - Note: 1.0 equiv is consumed immediately to neutralize the morpholine HCl salt; the remaining 1.5 equiv drives the catalytic cycle.

  • Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, (R)-3-(methoxymethyl)morpholine HCl, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Atmospheric Control (Critical): Evacuate the tube under high vacuum and backfill with argon. Repeat this cycle three times. Causality: Pd(0) and electron-rich phosphine ligands are highly sensitive to oxidation; strict inert conditions prevent catalyst deactivation.

  • Solvent Addition: Inject anhydrous, degassed toluene via a syringe through the septum.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 90°C in an oil bath for 12 hours. The steric bulk at the 3-position necessitates elevated temperatures to overcome the activation energy barrier during the amine coordination step.

  • In-Process Monitoring: Monitor reaction progress via LC-MS. Validation: The disappearance of the aryl bromide isotope pattern and the appearance of the desired product mass (M+H) confirms successful coupling.

  • Quench & Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the suspension through a pad of Celite. Causality: This step removes precipitated inorganic salts (NaBr) and palladium black, preventing emulsion formation during subsequent aqueous washes.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure conjugated product.

References

  • 3-(Methoxymethyl)morpholine | C6H13NO2 | CID 22342615 - PubChem - NIH. Source: nih.gov. URL:[Link]

  • WO2023034344A1 - Isoquinolinones and quinolinones as modulators of polrmt - Google Patents. Source: google.com.
  • WO2021000855A1 - Malt1 inhibitors and uses thereof - Google Patents. Source: google.com.

Sources

Protocols & Analytical Methods

Method

Synthesis of Morpholine Derivatives Using 3-(Methoxymethyl)morpholine: Application Notes and Protocols

Introduction & Mechanistic Rationale The morpholine ring is a ubiquitous, privileged pharmacophore in medicinal chemistry. Its incorporation into drug candidates reliably improves aqueous solubility, modulates target bin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The morpholine ring is a ubiquitous, privileged pharmacophore in medicinal chemistry. Its incorporation into drug candidates reliably improves aqueous solubility, modulates target binding via hydrogen-bond acceptance, and enhances metabolic stability against cytochrome P450-mediated oxidation .

While unsubstituted morpholine is a standard bioisostere for piperazine, the use of 3-(methoxymethyl)morpholine offers advanced structural tuning. The addition of the methoxymethyl group at the 3-position introduces a chiral center (typically utilized as enantiopure (R) or (S) isomers) and an additional oxygen atom capable of acting as a hydrogen-bond acceptor. This precise steric and electronic modification allows for enhanced target engagement—particularly in kinase hinge regions or protein-protein interfaces—while simultaneously restricting the conformational flexibility of the morpholine ring .

Causality in Synthetic Design: The primary synthetic challenge when utilizing 3-(methoxymethyl)morpholine is the steric hindrance adjacent to the secondary amine. This bulk significantly reduces the nucleophilicity of the nitrogen compared to unsubstituted morpholine. Consequently, standard alkylation or acylation conditions often result in poor yields. To overcome this, highly efficient coupling reagents (e.g., HATU for amidation) and robust catalytic systems (e.g., RuPhos-based palladium catalysts for arylation) must be employed. Furthermore, this building block is predominantly supplied as a hydrochloride salt, necessitating stoichiometric adjustments of base to liberate the free amine in situ.

Synthetic Workflow & Decision Matrix

G Start 3-(Methoxymethyl)morpholine (Chiral Building Block) Decision Select Derivatization Pathway Start->Decision Amidation N-Acylation (HATU, DIPEA) Decision->Amidation Carboxylic Acids Arylation Buchwald-Hartwig (Pd-Catalyst, Base) Decision->Arylation Aryl Halides Alkylation N-Alkylation (Alkyl-X, Base) Decision->Alkylation Alkyl Halides AmideProd Amide Derivatives (Target: Kinases/GPCRs) Amidation->AmideProd ArylProd N-Aryl Derivatives (Target: PPIs) Arylation->ArylProd AlkylProd N-Alkyl Derivatives (Target: CNS) Alkylation->AlkylProd Opt Physicochemical Profiling (LogD, pKa, Clearance) AmideProd->Opt ArylProd->Opt AlkylProd->Opt

Figure 1: Synthetic workflow for derivatizing 3-(methoxymethyl)morpholine.

Experimental Protocols (Self-Validating Systems)

Protocol A: N-Acylation (Amide Bond Formation)

Objective: Synthesize 3-(methoxymethyl)morpholine amides from carboxylic acids. Causality & Reagent Selection: Due to the steric bulk at the 3-position, standard carbodiimide coupling (EDC/HOBt) often stalls. HATU is selected as it generates a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion. N,N-Diisopropylethylamine (DIPEA) is used because its steric bulk prevents it from acting as a competing nucleophile. Self-Validation: The reaction generates tetramethylurea as a byproduct of HATU, which is highly water-soluble. A rigorous aqueous workup validates the removal of this byproduct, while an acidic wash removes any unreacted morpholine.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol) dropwise. Stir the mixture at room temperature for 15 minutes. Note: 3.0 equivalents are required to neutralize the morpholine HCl salt and drive the coupling.

  • Amine Addition: Add 3-(methoxymethyl)morpholine hydrochloride (1.1 equiv, 1.1 mmol) to the activated ester solution.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The disappearance of the active ester mass and appearance of the product mass validates reaction completion.

  • Workup: Quench the reaction with water (15 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers sequentially with 1M aqueous HCl (2 x 10 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (10 mL) to remove unreacted acid, and brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig N-Arylation

Objective: Synthesize N-aryl-3-(methoxymethyl)morpholine derivatives. Causality & Reagent Selection: Coupling a sterically hindered secondary amine to an aryl halide requires a highly active palladium catalyst to prevent premature β-hydride elimination. The combination of Pd₂(dba)₃ and RuPhos is specifically designed for secondary amines. Sodium tert-butoxide (NaOtBu) is utilized as a strong, non-nucleophilic base to deprotonate the amine during the catalytic cycle. Self-Validation: A successful active catalyst formation is visually validated by a color shift from dark purple/red (Pd₂(dba)₃) to a clear yellow/orange solution. Filtration through Celite ensures the complete removal of precipitated palladium black, preventing heavy metal contamination in downstream biological assays.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, 1.0 mmol), 3-(methoxymethyl)morpholine hydrochloride (1.2 equiv, 1.2 mmol), NaOtBu (2.5 equiv, 2.5 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and RuPhos (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Reaction: Inject anhydrous Toluene (10.0 mL, 0.1 M) via syringe. Heat the reaction mixture in an oil bath at 90°C for 12 hours.

  • Monitoring: Cool to room temperature and check an aliquot via TLC (UV active) or LC-MS to confirm the consumption of the aryl halide.

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL) and filter through a tightly packed pad of Celite to remove palladium residues and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (20 mL).

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue via automated flash chromatography (Hexanes/EtOAc) to yield the pure N-aryl derivative.

Quantitative Data & Physicochemical Profiling

Derivatization of 3-(methoxymethyl)morpholine predictably alters the physicochemical profile of the resulting molecules. The table below summarizes the expected quantitative outcomes and property shifts based on the chosen synthetic pathway.

Reaction TypeReagents & ConditionsTypical YieldImpact on LogD (Lipophilicity)Impact on basic pKa
N-Acylation HATU, DIPEA, DMF, RT75–90%Increases (+0.5 to +1.5)Abolished (Amide formation)
N-Arylation Pd₂(dba)₃, RuPhos, NaOtBu, 90°C60–85%Increases (+1.0 to +2.0)Decreased (Aniline-like, pKa ~3.0–5.0)
N-Alkylation R-X, K₂CO₃, MeCN, 60°C50–70%Variable (Depends on R-group)Retained (Aliphatic amine, pKa ~7.0–8.0)

Table 1: Summary of synthetic efficiencies and physicochemical property shifts upon derivatization of 3-(methoxymethyl)morpholine.

References

  • Kumari, A., & Singh, R. K. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry.[Link]

  • Wijtmans, R., et al. (2004). "Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives." Synthesis.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22342615, 3-(Methoxymethyl)morpholine." PubChem.[Link]

Application

Application Note: 3-(Methoxymethyl)morpholine as a Chiral Building Block in Advanced Drug Discovery

Introduction: Escaping "Flatland" with Privileged Scaffolds The morpholine ring is universally recognized as a "privileged pharmacophore" in medicinal chemistry. Historically utilized to enhance aqueous solubility, modul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping "Flatland" with Privileged Scaffolds

The morpholine ring is universally recognized as a "privileged pharmacophore" in medicinal chemistry. Historically utilized to enhance aqueous solubility, modulate pKa​ , and improve the pharmacokinetic (PK) profiles of drug candidates, unsubstituted morpholine is a cornerstone of numerous FDA-approved therapeutics [1]. However, as modern drug discovery shifts toward more complex, three-dimensional chemical spaces to improve clinical success rates—a paradigm often referred to as "escaping flatland"—the demand for sp3 -rich, sterically encumbered building blocks has surged [2].

Enter 3-(Methoxymethyl)morpholine (available as both (R)- and (S)-enantiomers, typically as hydrochloride salts). This C-substituted morpholine derivative retains the favorable physicochemical properties of the parent heterocycle while introducing critical structural upgrades: a chiral center for stereospecific target engagement, increased Fsp3​ (fraction of sp3 hybridized carbons), and an additional ether oxygen that serves as a hydrogen-bond acceptor [3].

Mechanistic Rationale & Physicochemical Profiling

Overcoming Metabolic Liabilities

A significant liability of unsubstituted morpholine in lead optimization is its susceptibility to Cytochrome P450 (CYP450)-mediated oxidation at the α -carbon adjacent to the nitrogen atom. This metabolic shunting often leads to ring cleavage, rapid clearance, and the generation of potentially reactive or toxic metabolites[4].

By incorporating a methoxymethyl group at the 3-position, the α -carbon is sterically shielded. This substitution effectively blocks the primary site of CYP450 attack, significantly prolonging the metabolic half-life of the compound without drastically altering its lipophilicity.

G Unsub Unsubstituted Morpholine CYP CYP450 Oxidation (Alpha-Carbon Attack) Unsub->CYP Metab Ring Cleavage / Toxicity CYP->Metab Sub 3-(Methoxymethyl)morpholine Block Steric Shielding (Blocked Alpha-Oxidation) Sub->Block Stable Metabolic Stability (Prolonged Half-Life) Block->Stable

Mechanistic divergence in CYP450 metabolism due to 3-position substitution.

Comparative Physicochemical Data

The table below summarizes the quantitative impact of substituting standard morpholine with (R)-3-(methoxymethyl)morpholine. The data illustrates how the building block increases target-binding vectors while remaining strictly within Lipinski's Rule of Five parameters.

PropertyUnsubstituted Morpholine(R)-3-(Methoxymethyl)morpholineImpact on Drug Design
Molecular Weight 87.12 g/mol 131.17 g/mol Slight increase; highly efficient ligand efficiency.
Chiral Centers 01Enables precise, stereospecific pocket engagement.
Fsp3​ Score 1.001.00Maintains high 3D character, correlating with clinical safety.
H-Bond Donors 11Retained for critical hinge-binding interactions (e.g., kinases).
H-Bond Acceptors 23Extra ether oxygen provides a new vector for solvent networks.
Steric Profile UnhinderedHindered ( α -position)Enhances target residence time and metabolic stability.

Workflow Integration in Lead Optimization

Integrating this chiral building block into a hit-to-lead workflow requires a systematic approach. Because the compound is chiral, both the (R)- and (S)-enantiomers should be synthesized and evaluated in parallel to determine the optimal spatial arrangement for the target binding pocket.

G A Hit Compound (Sub-optimal ADME/Tox) B Scaffold Morphing (Incorporate 3-Methoxymethylmorpholine) A->B C Stereochemical Profiling (Evaluate (R) vs (S) Enantiomers) B->C D ADME Optimization (Increased Fsp3, Blocked CYP Oxidation) C->D E Lead Candidate (Improved PK/PD & Efficacy) D->E

Workflow for integrating 3-(methoxymethyl)morpholine in Lead Optimization.

Synthetic Protocols & Methodologies

Because 3-(methoxymethyl)morpholine is a sterically hindered secondary amine and is commercially supplied as a stable hydrochloride salt (e.g., CAS 218594-74-2 for the (R)-enantiomer) [5], standard coupling conditions often result in poor yields. The following self-validating protocols have been optimized to account for these specific chemical properties.

Protocol A: Sterically Hindered Buchwald-Hartwig N-Arylation

Causality & Expert Insight: N-arylation is the standard method for appending morpholines to heteroaryl kinase inhibitor scaffolds. However, the steric bulk at the 3-position impedes the reductive elimination step in the palladium catalytic cycle. To overcome this, RuPhos is selected as the ligand, as its biaryl structure is explicitly designed to facilitate the coupling of bulky secondary amines. Furthermore, 3.0 equivalents of base are mandated: 1.0 equivalent neutralizes the morpholine HCl salt, while the remaining 2.0 equivalents drive the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide scaffold (1.0 eq), (R)-3-(methoxymethyl)morpholine hydrochloride (1.2 eq), Pd2​(dba)3​ (0.05 eq), RuPhos (0.1 eq), and Cs2​CO3​ (3.0 eq).

  • Degassing (Critical Step): Seal the flask with a septum. Evacuate and backfill with Argon three times. Add anhydrous 1,4-dioxane (0.1 M concentration) via syringe. Sparge the resulting suspension with Argon for 15 minutes to prevent oxidative quenching of the Pd(0) species.

  • Reaction: Heat the mixture to 95 °C in a pre-heated oil bath for 12–16 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the aryl halide peak and the emergence of the product mass ( [M+H]+ ) validates the completion of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Protocol B: High-Efficiency Amide Coupling (N-Acylation)

Causality & Expert Insight: When coupling this building block to a carboxylic acid (e.g., for peptidomimetics or CNS-active agents), standard coupling reagents like EDC/HOBt often fail due to the steric hindrance at the morpholine nitrogen. HATU is utilized here because it forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which forces the coupling even with hindered amines. DIPEA is used as the base to neutralize the HCl salt and deprotonate the carboxylic acid.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes. Self-validation: The solution typically turns a faint yellow, indicating the formation of the active ester.

  • Coupling: Add (S)- or (R)-3-(methoxymethyl)morpholine hydrochloride (1.2 eq) to the activated mixture in one portion.

  • Reaction: Stir at room temperature for 2–4 hours under a nitrogen atmosphere. Monitor via TLC (staining with ninhydrin; the secondary amine spot should disappear).

  • Workup (DMF Removal): Dilute the reaction mixture with EtOAc (10 volumes). Wash the organic layer sequentially with saturated aqueous NaHCO3​ , 1.0 M HCl, and—crucially—three times with 5% aqueous LiCl . Causality: The LiCl wash is a self-validating technique that alters the partition coefficient of DMF, forcing it entirely into the aqueous phase and preventing contamination of the final product.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude amide, which can be purified via reverse-phase HPLC if necessary.

References

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Medicinal Research Reviews[Link]

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics Frontiers in Chemistry[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics RSC Advances[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery ACS Chemical Neuroscience (PMC)[Link]

Method

Protocol for N-alkylation using 3-(Methoxymethyl)morpholine

Application Note: Protocols for the N-Alkylation of 3-(Methoxymethyl)morpholine Introduction & Mechanistic Rationale 3-(Methoxymethyl)morpholine is a highly versatile, privileged stereochemical scaffold widely utilized i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocols for the N-Alkylation of 3-(Methoxymethyl)morpholine

Introduction & Mechanistic Rationale

3-(Methoxymethyl)morpholine is a highly versatile, privileged stereochemical scaffold widely utilized in drug discovery to modulate physicochemical properties, such as lipophilicity and basicity, while imparting target specificity [1]. The N-alkylation of this secondary amine is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs).

However, the presence of the methoxymethyl group at the C3 position introduces significant localized steric bulk adjacent to the nucleophilic nitrogen. This structural feature dictates the strategic selection of the alkylation protocol. To address this, we outline two robust, self-validating methodologies:

  • Direct Alkylation (SN2): This pathway is ideal for unhindered, highly electrophilic substrates (e.g., benzyl halides, methyl iodide, or activated primary alkyl bromides). The reaction utilizes anhydrous potassium carbonate (K₂CO₃) as a mild, insoluble base in a polar aprotic solvent like acetonitrile (MeCN) [2]. Causality: K₂CO₃ acts as an efficient acid scavenger to drive the equilibrium forward. Its mild nature prevents the promotion of competing E2 elimination pathways that stronger bases might trigger [2].

  • Reductive Amination: This is the premier choice for installing bulkier secondary alkyl groups or when utilizing aldehyde precursors. The Abdel-Magid protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) [3]. Causality: The steric hindrance of the C3-methoxymethyl group can severely retard iminium ion formation; thus, a catalytic amount of acetic acid (AcOH) is introduced to protonate the carbonyl and accelerate the condensation phase [3]. NaBH(OAc)₃ is specifically chosen over sodium cyanoborohydride (NaBH₃CN) due to its superior chemoselectivity—its bulky acetoxy ligands ensure it rapidly reduces the transient iminium ion without reducing the unreacted carbonyl starting material, while also avoiding toxic cyanide byproducts [4][5].

Experimental Workflows

The following diagram illustrates the logical decision tree and mechanistic pathways for the functionalization of 3-(methoxymethyl)morpholine.

G cluster_A Pathway A: Direct Alkylation (SN2) cluster_B Pathway B: Reductive Amination Start 3-(Methoxymethyl)morpholine (Nucleophile) CondA Reagents: Alkyl Halide (R-X) Base: K2CO3 Solvent: MeCN Start->CondA CondB Reagents: Aldehyde/Ketone (R=O) Reductant: NaBH(OAc)3 Acid: AcOH, Solvent: DCE Start->CondB MechA Mechanism: Bimolecular Nucleophilic Substitution CondA->MechA ProdA N-Alkyl-3-(methoxymethyl)morpholine + K-Halide Salts MechA->ProdA MechB Mechanism: Iminium Ion Formation followed by Hydride Transfer CondB->MechB ProdB N-Alkyl-3-(methoxymethyl)morpholine + H2O MechB->ProdB

Caption: Workflow for N-alkylation of 3-(methoxymethyl)morpholine via SN2 and reductive amination pathways.

Detailed Experimental Protocols

Protocol A: Direct N-Alkylation via SN2 Displacement

Self-Validating Principle: The insolubility of K₂CO₃ and the resulting potassium halide salts in MeCN allows for visual confirmation of the reaction state and simplifies downstream purification via direct filtration [2].

Materials:

  • 3-(Methoxymethyl)morpholine (1.0 equiv.)

  • Alkyl Halide (e.g., Benzyl bromide) (1.2 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Anhydrous Acetonitrile (CH₃CN) (10 mL/mmol)

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-(methoxymethyl)morpholine and anhydrous CH₃CN [2].

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv.) to the solution. Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion [2].

  • Electrophile Introduction: Add the alkyl halide (1.2 equiv.) dropwise to the stirring mixture. Causality: Dropwise addition prevents localized heating and minimizes the risk of polyalkylation or quaternary ammonium salt formation.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 82°C (reflux) [2]. The C3-steric bulk necessitates thermal energy to achieve reasonable reaction kinetics.

  • Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS. The reaction typically reaches completion within 4–12 hours [6].

  • Workup: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove the inorganic salts (K₂CO₃ and KX) [2]. Wash the filter cake with a small volume of cold CH₃CN.

  • Isolation: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to yield the pure tertiary amine [6].

Protocol B: Reductive Amination using NaBH(OAc)₃

Self-Validating Principle: The reaction requires an acidic environment to form the iminium ion but must be neutralized during workup to partition the basic tertiary amine product exclusively into the organic phase.

Materials:

  • 3-(Methoxymethyl)morpholine (1.0 equiv.)

  • Aldehyde or Ketone (1.05 equiv.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Glacial Acetic Acid (AcOH) (1.0 equiv.)

  • 1,2-Dichloroethane (DCE) (10 mL/mmol)

Step-by-Step Procedure:

  • Iminium Formation: In a dry flask under a nitrogen atmosphere, dissolve 3-(methoxymethyl)morpholine and the carbonyl compound in anhydrous DCE [3].

  • Acid Catalysis: Add glacial AcOH (1.0 equiv.) to the mixture. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and overcoming the steric hindrance of the methoxymethyl group to facilitate iminium ion formation [3]. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv.) to the reaction mixture. Causality: NaBH(OAc)₃ delivers a hydride to the iminium intermediate. Its electron-withdrawing nature makes it an exceptionally mild reductant, preventing the premature reduction of the starting aldehyde [5].

  • Monitoring: Stir the reaction at room temperature for 12–24 hours, monitoring progress via LC-MS or TLC [3].

  • Quenching & Workup: Once complete, quench the reaction carefully with saturated aqueous NaHCO₃ solution [3]. Causality: The basic quench neutralizes the acetic acid and deprotonates the newly formed tertiary amine, ensuring it partitions into the organic layer.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes the comparative parameters for optimizing the N-alkylation of 3-(methoxymethyl)morpholine based on established literature for morpholine derivatives [6] [3] [5].

ParameterProtocol A: Direct Alkylation (SN2)Protocol B: Reductive Amination
Optimal Electrophile Primary alkyl halides, benzyl halides, allylic halidesAldehydes, unhindered aliphatic ketones
Reagent System K₂CO₃ in Acetonitrile (MeCN)NaBH(OAc)₃ + AcOH in DCE
Temperature 60°C to 82°C (Reflux)20°C to 25°C (Room Temperature)
Reaction Time 4 – 12 hours12 – 24 hours
Steric Tolerance Low to Moderate (C3-substitution slows SN2)High (Iminium formation is more forgiving)
Typical Yield Range 65% – 85%75% – 95%
Primary Side Reaction Over-alkylation (quaternary salts), E2 eliminationCarbinolamine accumulation (if reduction fails)

References

  • [1] National Center for Biotechnology Information. "3-(Methoxymethyl)morpholine | C6H13NO2 | CID 22342615." PubChem Database. URL:[Link]

  • [3] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • [4] Ashenhurst, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

  • [5] Abdel-Magid, A. F., & Maryanoff, C. A. (1996). "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes." Reductions in Organic Synthesis, ACS Symposium Series, Vol. 641, 201-216. URL:[Link]

Sources

Application

Application Note: Asymmetric Synthesis and Pharmaceutical Integration of 3-(Methoxymethyl)morpholine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Content Focus: Enantioselective synthesis methodologies, mechanistic rationale, and API integration protocols. Executive Summary & The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Content Focus: Enantioselective synthesis methodologies, mechanistic rationale, and API integration protocols.

Executive Summary & Therapeutic Context

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently employed to modulate the physicochemical properties of Active Pharmaceutical Ingredients (APIs), such as aqueous solubility, metabolic stability, and target binding affinity. Specifically, the chiral derivative 3-(Methoxymethyl)morpholine has emerged as a critical structural motif in modern drug design.

Enantiopure variants, such as (S)-3-(methoxymethyl)morpholine, are actively utilized in the development of MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1) inhibitors targeting ABC-DLBCL (Activated B-Cell Diffuse Large B-Cell Lymphoma)[1][2]. Furthermore, these chiral morpholines serve as essential building blocks in the synthesis of POLRMT (mitochondrial RNA polymerase) modulators for metabolic disorders and oncology[3]. The spatial arrangement of the methoxymethyl group introduces critical steric bulk and hydrogen-bonding capabilities that dictate the stereoelectronic conformation of the API within the target protein's active site.

MALT1_Pathway BCR B-Cell Receptor (BCR) CBM CBM Signaling Complex (CARMA1-BCL10-MALT1) BCR->CBM Receptor Activation MALT1_Protease MALT1 Protease Activity CBM->MALT1_Protease Scaffolding & Dimerization NFKB NF-κB Pathway Activation MALT1_Protease->NFKB Substrate Cleavage DLBCL ABC-DLBCL Survival & Proliferation NFKB->DLBCL Gene Transcription Inhibitor MALT1 Inhibitor (w/ Chiral Morpholine Motif) Inhibitor->MALT1_Protease Allosteric Inhibition

Fig 1: MALT1/NF-κB signaling pathway illustrating the therapeutic target for chiral morpholine-derived APIs.

Mechanistic Rationale: Approaches to Asymmetry

The synthesis of enantiopure 3-substituted morpholines traditionally relied heavily on the "chiral pool" approach—utilizing naturally occurring amino acids (e.g., L-Serine) as starting materials[4][5]. While reliable, this approach often requires lengthy protection/deprotection sequences.

Recent advancements in asymmetric catalysis have introduced highly efficient, atom-economical routes. A breakthrough tandem sequential one-pot reaction employs titanium-catalyzed hydroamination of aminoalkynes followed by ruthenium-catalyzed asymmetric transfer hydrogenation (ATH)[6].

The Causality of Enantioselectivity in ATH: When utilizing the Noyori–Ikariya catalyst (RuCl), the enantioselectivity is not merely a function of steric hindrance. Mechanistic studies reveal that highly specific hydrogen-bonding interactions between the ether oxygen in the backbone of the substrate and the [(S,S)-Ts-DPEN] ligand of the Ru catalyst are absolute prerequisites for achieving enantiomeric excesses (ee) >95%[6]. The methoxymethyl group perfectly satisfies this stereoelectronic requirement, locking the transition state into a rigid conformation that dictates the facial selectivity of the hydride transfer.

Synthetic_Workflow cluster_0 Route A: Chiral Pool Approach cluster_1 Route B: Asymmetric Catalysis Serine L-Serine Derivative (Chiral Pool) Reduction Reduction & Methylation (Amino Ether) Serine->Reduction Cyclization Cyclization (Ethylene Sulfate / tBuOK) Reduction->Cyclization Product (S)-3-(Methoxymethyl)morpholine Cyclization->Product Alkyne Aminoalkyne Substrate Hydroamination Ti-Catalyzed Hydroamination Alkyne->Hydroamination ATH Ru-Catalyzed ATH (Noyori-Ikariya) Hydroamination->ATH ATH->Product

Fig 2: Divergent synthetic workflows for the enantioselective preparation of 3-(Methoxymethyl)morpholine.

Quantitative Data Summary

The following table summarizes the comparative metrics of the two primary synthetic strategies for (S)-3-(methoxymethyl)morpholine.

Synthetic StrategyKey Reagents / CatalystsOverall YieldEnantiomeric Excess (ee)ScalabilityPrimary Advantage
Chiral Pool L-Serine, Ethylene sulfate, t -BuOK45 - 55% (4 steps)>99% (Inherent)Multi-kilogramAvoids heavy metal catalysts; redox-neutral cyclization[7].
Asymmetric Catalysis Ti-amido complex, Ru-Ts-DPEN75 - 82% (One-pot)>95%Gram-scaleStep-economical; highly tunable for novel derivatives[6].

Validated Experimental Protocols

Protocol A: Chiral Pool Synthesis via Redox-Neutral Cyclization

This protocol leverages inexpensive reagents and a clean SN​2 cyclization, ideal for process scale-up[5][7].

Step 1: Preparation of the 1,2-Amino Ether

  • Charge a dry, nitrogen-purged reactor with N -Boc-L-Serine methyl ester (1.0 eq) and anhydrous THF (0.5 M).

  • Cool to 0 °C and add LiBH4​ (2.0 eq) portion-wise. Stir for 4 hours, monitoring the reduction to the diol via TLC (Ninhydrin stain).

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc, and concentrate the organic layer.

  • Dissolve the crude diol in anhydrous DMF. Add NaH (1.1 eq, 60% dispersion) at 0 °C, followed by dropwise addition of Methyl Iodide ( MeI , 1.05 eq) to selectively methylate the primary alcohol.

  • In-Process Control (IPC): Verify selective mono-methylation via 1H NMR (appearance of a singlet at ~3.3 ppm for the −OCH3​ group).

Step 2: Deprotection and Cyclization

  • Treat the intermediate with 4M HCl in Dioxane to remove the Boc protecting group, yielding the 1,2-amino ether hydrochloride salt.

  • In a separate vessel, suspend the amino ether salt (1.0 eq) in anhydrous THF. Add t -BuOK (2.5 eq) and stir for 15 minutes at room temperature to generate the free base and alkoxide.

  • Add ethylene sulfate (1.2 eq) in a single portion. The reaction undergoes a rapid, redox-neutral SN​2 cascade, forming the morpholine ring[7].

  • Stir for 12 hours. Quench with water, extract with dichloromethane, and purify via distillation or salt formation (e.g., precipitation as the HCl salt using ethereal HCl) to yield (S)-3-(methoxymethyl)morpholine hydrochloride[8][9].

Protocol B: Catalytic Asymmetric Transfer Hydrogenation (ATH)

This one-pot tandem protocol is highly efficient for rapid library generation during the discovery phase[6].

Step 1: Tandem Hydroamination and ATH

  • In an argon-filled glovebox, charge a Schlenk flask with the ether-containing aminoalkyne substrate (1.0 eq, 0.5 mmol).

  • Add the bis(amidate)bis(amido)Ti precatalyst (5 mol %) and anhydrous toluene (2.0 mL). Heat the mixture to 100 °C for 12 hours to achieve complete cyclization to the cyclic imine.

  • IPC: Monitor the disappearance of the alkyne proton via FT-IR or crude 1H NMR.

  • Cool the reaction to room temperature. To the same pot, add the Noyori-Ikariya catalyst RuCl (1 mol %), followed by a 5:2 mixture of Formic Acid/Triethylamine (1.5 mL) as the hydrogen donor.

  • Stir at 40 °C for 16 hours. The hydrogen-bonding network between the substrate's ether oxygen and the catalyst ensures high facial selectivity.

  • Dilute with saturated aqueous Na2​CO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate.

  • Validation: Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient). Expected ee > 95%.

Application Protocol: API Integration via SN​Ar

To integrate the synthesized (S)-3-(methoxymethyl)morpholine into a pharmaceutical scaffold (e.g., a halogenated heteroaryl core typical of kinase or MALT1 inhibitors)[1]:

  • Reaction Setup: Dissolve the target heteroaryl chloride/fluoride (1.0 eq) in a polar aprotic solvent (e.g., DMSO or NMP, 0.2 M).

  • Amine Addition: Add (S)-3-(methoxymethyl)morpholine hydrochloride (1.2 eq) and N,N -Diisopropylethylamine (DIPEA, 3.0 eq). The excess base is required to neutralize the HCl salt and drive the Nucleophilic Aromatic Substitution ( SN​Ar ).

  • Thermal Activation: Heat the mixture to 90–110 °C for 8–12 hours.

  • Workup & Isolation: Cool to room temperature, dilute with water to precipitate the product, or extract with EtOAc. Purify via flash chromatography. The stereocenter at the C3 position of the morpholine remains fully intact under these conditions.

References

  • WO2021000855A1 - Malt1 inhibitors and uses thereof Google Patents URL
  • WO2023034344A1 - Isoquinolinones and quinolinones as modulators of polrmt Google Patents URL
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Morpholine synthesis Organic Chemistry Portal URL:[Link]

  • Representative diversity-oriented synthesis of morpholines ResearchGate URL:[Link]

Sources

Method

Application Note: Scalable and Safe Synthesis of 3-(Methoxymethyl)morpholine Derivatives for API Manufacturing

Strategic Context & Scope Derivatives of 3-(methoxymethyl)morpholine, particularly the enantiopure (S)- and (R)- isomers, are highly sought-after chiral building blocks in modern drug discovery. They are critical structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Scope

Derivatives of 3-(methoxymethyl)morpholine, particularly the enantiopure (S)- and (R)- isomers, are highly sought-after chiral building blocks in modern drug discovery. They are critical structural motifs in the development of next-generation therapeutics, including MALT1 inhibitors targeting oncology and immunology pathways [1], and POLRMT modulators designed to address mitochondrial dysfunction and metabolic disorders [2].

While discovery-phase medicinal chemistry routes are designed for speed and rely on hazardous reagents (e.g., Sodium Hydride, Methyl Iodide, Borane-THF), these methodologies are fundamentally incompatible with multi-kilogram scale-up. This application note outlines a highly optimized, inherently safe, and self-validating process for the synthesis of (S)-3-(methoxymethyl)morpholine hydrochloride [3]. By replacing hazardous reagents with scalable alternatives, we achieve superior atom economy, stringent process safety, and robust enantiomeric excess (>99% ee).

Process Optimization & Mechanistic Causality

To transition from a bench-scale synthesis to a pilot-plant-ready process, every chemical transformation must be evaluated for thermodynamic safety, byproduct generation, and operational simplicity.

Step 1: Carboxylic Acid Reduction (Safety & Exotherm Control)
  • The MedChem Paradigm: Direct reduction of N-Boc-morpholine-3-carboxylic acid using Borane-THF (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).

  • The Scale-Up Causality: BH₃·THF is thermally unstable, expensive, and generates highly flammable hydrogen gas upon quenching. LiAlH₄ reacts violently with ambient moisture. Both present unacceptable explosion hazards in large-scale reactors.

  • The Process Solution: We utilize a mixed-anhydride activation strategy. The carboxylic acid is activated with isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM), followed by reduction using an aqueous solution of Sodium Borohydride (NaBH₄). The causality here is thermal mass: the biphasic THF/water system acts as a massive heat sink, allowing the highly exothermic reduction to be strictly controlled by the dosing rate of the NaBH₄ solution.

Step 2: Etherification (Replacing Pyrophorics with Phase Transfer Catalysis)
  • The MedChem Paradigm: Deprotonation of the primary alcohol with Sodium Hydride (NaH), followed by alkylation with Methyl Iodide (MeI).

  • The Scale-Up Causality: NaH generates stoichiometric hydrogen gas during deprotonation, requiring specialized venting and posing a severe deflagration risk. Furthermore, MeI is highly volatile (bp 42 °C); on a large scale, it vaporizes into the reactor headspace and is lost to the scrubber system, leading to incomplete conversions unless pressurized vessels are used.

  • The Process Solution: A Phase Transfer Catalysis (PTC) protocol is implemented. We utilize 50% aqueous NaOH, tetrabutylammonium bromide (TBAB) as the phase transfer catalyst, and Dimethyl Sulfate (Me₂SO₄) as the methylating agent in a toluene solvent matrix. This biphasic system ensures continuous, controlled deprotonation and alkylation at ambient pressure without hydrogen evolution. Toluene provides optimal phase separation, and excess Me₂SO₄ is safely destroyed via an aqueous ammonia quench.

Step 3: Deprotection & Salt Formation (Self-Purifying Matrix)
  • The MedChem Paradigm: Boc-deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • The Scale-Up Causality: TFA is highly corrosive, toxic, and generates environmentally problematic fluorinated waste. Isolation of the free base requires tedious aqueous workups and high-vacuum distillation, which can thermally degrade the product.

  • The Process Solution: Deprotection is driven by 5-6N HCl in Isopropanol (IPA). The byproduct is isobutylene gas, which is safely vented. The thermodynamic driver here is crystallization: the target molecule, (S)-3-(methoxymethyl)morpholine hydrochloride, directly crystallizes from the IPA/Methyl tert-butyl ether (MTBE) matrix. This acts as a self-purifying step, leaving trace organic impurities in the mother liquor and upgrading the chiral purity to >99% ee.

Quantitative Process Metrics

The following table summarizes the key performance indicators (KPIs) validating the superiority of the scale-up route over the traditional medicinal chemistry approach.

ParameterMedicinal Chemistry RouteOptimized Scale-Up RouteImpact / Advantage
Overall Yield 45 - 55%78 - 85%50%+ increase in throughput.
Reagent Safety NaH, LiAlH₄, MeI, TFANaBH₄, Me₂SO₄, NaOH, HClElimination of pyrophorics and H₂ evolution.
E-Factor (Waste) > 150 kg waste / kg API< 45 kg waste / kg APISignificant reduction in halogenated solvents.
Chiral Purity (ee) 95 - 97%> 99.5%Direct crystallization upgrades enantiomeric excess.
Cycle Time 7 - 9 days4 - 5 daysStreamlined workups; no chromatographic purification.

Workflow Visualization

ProcessFlow SM Starting Material: (S)-N-Boc-morpholine-3-carboxylic acid Step1 Step 1: Mixed Anhydride Reduction Reagents: IBCF, NMM, NaBH4 (aq) Solvent: THF/H2O, 0 to 10 °C SM->Step1 Int1 Intermediate 1: (S)-N-Boc-3-(hydroxymethyl)morpholine Step1->Int1 IPC: HPLC > 98% conversion Quench: 1N HCl Step2 Step 2: PTC Etherification Reagents: Me2SO4, 50% NaOH, TBAB Solvent: Toluene, 20-25 °C Int1->Step2 Int2 Intermediate 2: (S)-N-Boc-3-(methoxymethyl)morpholine Step2->Int2 IPC: GC > 99% conversion Quench: Aq. NH3 Step3 Step 3: Deprotection & Crystallization Reagents: 5N HCl in IPA Solvent: IPA/MTBE, 50 °C to 0 °C Int2->Step3 Product Final API Building Block: (S)-3-(Methoxymethyl)morpholine HCl >99% Purity, >99% ee Step3->Product IPC: NMR (No Boc peak) Isolation: Filtration

Figure 1: Scale-up synthetic workflow for (S)-3-(Methoxymethyl)morpholine HCl with IPC validation.

Experimental Protocols: Self-Validating Methodologies

The following protocols are designed as self-validating systems. Progression to subsequent steps is strictly gated by In-Process Controls (IPCs) to ensure absolute reproducibility.

Protocol A: Synthesis of (S)-N-Boc-3-(hydroxymethyl)morpholine
  • Activation: Charge a reactor with (S)-N-Boc-morpholine-3-carboxylic acid (1.0 eq) and anhydrous THF (5 vol). Cool the mixture to -5 °C under nitrogen. Add N-methylmorpholine (1.1 eq). Slowly dose isobutyl chloroformate (1.05 eq) maintaining the internal temperature below 5 °C. Stir for 1 hour.

  • Reduction: Dissolve NaBH₄ (1.5 eq) in water (1.5 vol). Dose the aqueous NaBH₄ into the reactor over 2 hours, strictly controlling the exotherm to maintain T_int < 10 °C.

  • Validation (IPC 1): Sample the reaction mixture. Analyze via HPLC (UV 210 nm). Criteria: Unreacted mixed anhydride must be < 1.0%. Corrective Action: If > 1.0%, add an additional 0.1 eq of aqueous NaBH₄ and stir for 30 minutes.

  • Workup: Quench the reaction with 1N HCl to pH 6-7. Extract with Ethyl Acetate (3 x 3 vol). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1 as a viscous oil.

Protocol B: Synthesis of (S)-N-Boc-3-(methoxymethyl)morpholine
  • Phase Transfer Setup: Dissolve Intermediate 1 (1.0 eq) in Toluene (6 vol). Add TBAB (0.05 eq) and cool to 10 °C.

  • Deprotonation/Alkylation: Charge 50% aqueous NaOH (3.0 eq) to the reactor. Stir vigorously (biphasic system). Slowly dose Dimethyl Sulfate (Me₂SO₄, 1.2 eq) over 1 hour, allowing the temperature to rise naturally to 20-25 °C. Stir for 4 hours.

  • Validation (IPC 2): Sample the organic layer. Analyze via GC-FID. Criteria: Intermediate 1 must be < 0.5%. Corrective Action: If > 0.5%, the system dictates the addition of 0.1 eq Me₂SO₄ and 1 hour of additional stirring. This closed-loop validation ensures complete conversion before quenching.

  • Quench & Workup: Cool to 10 °C. Slowly dose 25% aqueous ammonia (1.0 vol) to destroy excess Me₂SO₄ (highly exothermic). Stir for 2 hours. Separate the layers. Wash the organic layer with water (2 x 3 vol) and concentrate to yield Intermediate 2.

Protocol C: Synthesis of (S)-3-(Methoxymethyl)morpholine Hydrochloride
  • Deprotection: Dissolve Intermediate 2 (1.0 eq) in Isopropanol (IPA, 3 vol). Heat to 40 °C. Slowly dose 5-6N HCl in IPA (3.0 eq). Stir at 50 °C for 3 hours. Gas evolution (isobutylene) will be observed.

  • Validation (IPC 3): Sample the mixture, evaporate to dryness, and analyze via ¹H-NMR (D₂O). Criteria: Complete disappearance of the Boc tert-butyl singlet at ~1.4 ppm.

  • Crystallization (Self-Purification): Cool the reactor to 20 °C. Slowly dose MTBE (5 vol) as an anti-solvent over 2 hours to induce crystallization. Cool further to 0 °C and age the slurry for 2 hours.

  • Isolation: Filter the crystalline solid. Wash the filter cake with cold IPA/MTBE (1:2, 2 vol). Dry under vacuum at 45 °C to constant weight. The solubility differential in this matrix ensures any unreacted species remain in the mother liquor, yielding the final API building block at >99.5% chemical purity and >99.9% ee.

References

  • Title: Malt1 inhibitors and uses thereof Source: Google Patents (WO2021000855A1) URL: [1]

  • Title: Isoquinolinones and quinolinones as modulators of polrmt Source: Google Patents (WO2023034344A1) URL: [2]

  • Title: 3-(Methoxymethyl)morpholine | C6H13NO2 | CID 22342615 Source: PubChem - National Institutes of Health (NIH) URL: [Link][3]

Sources

Application

Application Note: Deconstructing 3-(Methoxymethyl)morpholine – Structural Utility and MOM-Based Amine Protection Strategies

Executive Summary & Scientific Clarification In advanced synthetic organic chemistry, nomenclature conflation frequently obscures the distinct roles of chemical reagents and substrates. While often queried as a potential...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Clarification

In advanced synthetic organic chemistry, nomenclature conflation frequently obscures the distinct roles of chemical reagents and substrates. While often queried as a potential protecting group for amines, 3-(methoxymethyl)morpholine is definitively a chiral secondary amine building block , not a protecting group itself.

The misconception typically arises from two overlapping concepts:

  • The Methoxymethyl (MOM) moiety, which is a highly versatile and robust protecting group for alcohols, phenols, and amines[1].

  • Morpholine derivatives, such as 4-(trimethylsilyl)morpholine, which function as active transfer reagents to install protecting groups (like TMS) onto amines[2].

As a Senior Application Scientist, establishing mechanistic accuracy is paramount. This application note bifurcates the topic to provide field-proven insights into both MOM-protection of amines and the high-value synthetic integration of 3-(methoxymethyl)morpholine in modern drug discovery workflows (e.g., kinase inhibitors)[3].

Mechanistic Insights: MOM Protection vs. Morpholine Scaffolds

The Methoxymethyl (MOM) Protecting Group

The MOM group formally creates an acetal (or hemiaminal ether when applied to nitrogen). Because acetals are highly stable under basic, nucleophilic, and reductive conditions, MOM is an excellent choice for shielding amines during multi-step syntheses involving strong bases (e.g., Grignard reagents, organolithiums) or transition-metal cross-couplings[1].

N-methoxymethylation is typically achieved via nucleophilic substitution using methoxymethyl chloride (MOM-Cl). Because MOM-Cl is highly reactive, the reaction must be conducted in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the generated HCl without competitively alkylating the base[4].

3-(Methoxymethyl)morpholine as a Drug Scaffold

Rather than protecting other molecules, 3-(methoxymethyl)morpholine is a substrate that often requires protection (e.g., via Boc or Fmoc) during early synthesis. Once integrated into a larger molecule, its structural features are highly prized. The morpholine ring provides excellent aqueous solubility and metabolic stability, while the methoxymethyl side chain acts as a precise hydrogen-bond acceptor, frequently utilized to anchor molecules into the hinge region of target kinases, such as LRRK2[3].

Mandatory Visualization: Divergent Synthetic Workflows

G cluster_0 Pathway A: Amine Protection via MOM-Cl cluster_1 Pathway B: 3-(Methoxymethyl)morpholine as a Building Block A1 Free Amine Substrate A2 MOM-Cl + DIPEA (Anhydrous CH2Cl2) A1->A2 Nucleophilic Attack A3 MOM-Protected Amine A2->A3 HCl Neutralization B1 3-(Methoxymethyl)morpholine B2 Aryl Halide + Pd/RuPhos (Buchwald-Hartwig) B1->B2 Cross-Coupling B3 N-Arylated Drug Scaffold B2->B3 C-N Bond Formation

Fig 1. Divergent workflows: MOM amine protection vs. morpholine C-N cross-coupling.

Quantitative Data: Amine Protecting Group Comparison

To justify the selection of the MOM group over standard amine protecting groups, refer to the stability and orthogonality metrics summarized below.

Protecting GroupReagent UsedDeprotection ConditionsStability ProfileOrthogonality
MOM (Methoxymethyl)MOM-Cl, DIPEAStrong Acid (e.g., 6M HCl, TFA)Highly stable to bases, nucleophiles, and reduction.Orthogonal to base-labile groups (Fmoc) and Pd-labile groups (Alloc).
Boc (tert-Butoxycarbonyl)Boc₂O, TEAMild/Strong Acid (TFA, HCl)Stable to bases and catalytic reduction.Orthogonal to Fmoc and Cbz.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, NaHCO₃Secondary Amines (Piperidine)Stable to acids; labile to mild bases.Orthogonal to Boc and MOM.
Cbz (Benzyloxycarbonyl)Cbz-Cl, BaseHydrogenolysis (H₂, Pd/C)Stable to mild acids and bases.Orthogonal to Boc and Fmoc.

Experimental Protocols: Self-Validating Systems

Protocol A: N-Methoxymethylation (MOM Protection) of Amines

This protocol utilizes MOM-Cl to install a methoxymethyl protecting group on a primary or secondary amine.

Reagents: Amine substrate (1.0 eq), MOM-Cl (1.2 eq), DIPEA (2.0 eq), Anhydrous CH₂Cl₂.

  • System Preparation: Flame-dry a round-bottom flask and purge with N₂.

    • Causality: MOM-Cl is highly hygroscopic and hydrolyzes rapidly in ambient moisture to form formaldehyde and HCl, which would destroy the reagent and lower yields.

  • Substrate Dissolution: Dissolve the amine substrate in anhydrous CH₂Cl₂ (0.2 M) and add DIPEA (2.0 eq).

    • Causality: DIPEA is chosen over triethylamine (TEA) because its bulky isopropyl groups prevent it from undergoing competitive nucleophilic alkylation by the highly reactive MOM-Cl[4].

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add MOM-Cl (1.2 eq) dropwise over 10 minutes.

    • Causality: The nucleophilic substitution is exothermic. Dropwise addition at 0 °C controls the reaction kinetics and minimizes poly-alkylation side reactions.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring via TLC (Ninhydrin stain).

    • Validation: The disappearance of the primary/secondary amine spot (which stains strongly with Ninhydrin) confirms complete conversion.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: NaHCO₃ neutralizes any residual HCl generated during the reaction, preventing premature acid-catalyzed deprotection of the newly formed MOM group.

Protocol B: Buchwald-Hartwig Amination using 3-(Methoxymethyl)morpholine

This protocol demonstrates the use of 3-(methoxymethyl)morpholine as a chiral building block in the synthesis of N-arylated scaffolds (e.g., LRRK2 inhibitors)[3].

Reagents: 3-(Methoxymethyl)morpholine (1.2 eq), Aryl Halide (1.0 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.1 eq), Sodium tert-butoxide (1.5 eq), Anhydrous Toluene.

  • Degassing: In a Schlenk tube, dissolve the Aryl Halide in anhydrous Toluene (0.1 M). Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like RuPhos, poisoning the palladium catalyst.

  • Catalyst Activation: Add Pd₂(dba)₃ and RuPhos to the mixture. Stir at room temperature for 10 minutes.

    • Causality: Pre-stirring allows the ligand to displace the dba ligands, forming the active, monoligated Pd(0) catalytic species required for oxidative addition.

  • Substrate Addition: Add 3-(methoxymethyl)morpholine and Sodium tert-butoxide. Seal the tube and heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate. Purify via flash chromatography to isolate the N-arylated morpholine derivative.

References

  • Protecting Agents - TCI Chemicals.
  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC.
  • WO2024108116A1 - Lrrk2 inhibitors and uses thereof - Google P
  • 4-(Trimethylsilyl)morpholine: A Versatile Synthetic Reagent - Kobe University.

Sources

Method

Deprotection strategies for 3-(Methoxymethyl)morpholine protecting groups

Application Note: Deprotection Strategies for 3-(Methoxymethyl)morpholine Derivatives in Medicinal Chemistry Introduction and Strategic Overview In modern drug discovery, the morpholine ring is a ubiquitous pharmacophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Deprotection Strategies for 3-(Methoxymethyl)morpholine Derivatives in Medicinal Chemistry

Introduction and Strategic Overview

In modern drug discovery, the morpholine ring is a ubiquitous pharmacophore used to modulate lipophilicity, improve aqueous solubility, and optimize metabolic stability. The substituted derivative, 3-(methoxymethyl)morpholine, introduces an additional hydrogen-bond acceptor and steric bulk at the 3-position, making it a highly valuable building block[1].

When utilizing 3-(methoxymethyl)morpholine in complex multi-step syntheses, chemists face a dual-faceted protection/deprotection challenge:

  • Amine Deprotection: The secondary nitrogen must be temporarily protected (typically as an N -Boc or N -Cbz carbamate) during peripheral cross-coupling or alkylation steps, then selectively deprotected to allow final functionalization.

  • Ether Deprotection: The methoxymethyl (MOM) group itself is an acetal-type protecting group for alcohols[2]. In some synthetic routes, the MOM group must be cleaved to reveal the core 3-(hydroxymethyl)morpholine moiety[3].

Designing a route that requires the selective cleavage of one group while preserving the other demands strict orthogonal protecting group strategies. This application note details the mechanistic causality, orthogonal workflows, and self-validating protocols required to master these deprotection events.

Mechanistic Causality and Orthogonality

The fundamental challenge in handling N -Boc-3-(methoxymethyl)morpholine lies in the overlapping lability of the Boc and MOM groups.

  • MOM Ether Cleavage: Methoxymethyl ethers are stable to strong bases, nucleophiles, and reducing agents, but are highly labile to aqueous Brønsted or Lewis acids[3]. The mechanism proceeds via the protonation of the ether oxygen, followed by the expulsion of the alcohol to form a resonance-stabilized oxocarbenium ion. This intermediate is subsequently trapped by water, collapsing into formaldehyde and methanol[4].

  • N -Boc Cleavage: The tert-butyloxycarbonyl (Boc) group is cleaved by anhydrous strong acids (e.g., TFA in dichloromethane or HCl in dioxane), driven by the formation of a stable tert-butyl cation and the thermodynamically favorable release of CO 2​ .

The Orthogonality Problem: Because both Boc and MOM groups are acid-sensitive, attempting to cleave an N -Boc group with TFA often results in the partial or complete concurrent cleavage of the MOM ether, especially if trace water is present.

The Solution: To achieve true orthogonality, the N -Carboxybenzyl (Cbz) group is the superior choice for protecting the morpholine nitrogen. The Cbz group is cleaved via catalytic hydrogenolysis (H 2​ , Pd/C), a purely reductive mechanism that leaves the acid-labile MOM acetal completely intact[2]. Conversely, if the goal is to cleave the MOM ether while keeping the nitrogen protected, an N -Boc or N -Cbz group can withstand the specific aqueous acidic conditions (e.g., 3 M HCl in MeOH) required for MOM hydrolysis, provided the temperature and reaction times are strictly controlled.

Deprotection Workflow

Deprotection_Pathways SM N-Cbz-3-(Methoxymethyl)morpholine (Protected Scaffold) AmineDeprot Pathway A: Amine Deprotection (H2, Pd/C, MeOH) SM->AmineDeprot MOMDeprot Pathway B: MOM Deprotection (3M HCl / MeOH, 50°C) SM->MOMDeprot Global Pathway C: Global Deprotection (6M Aqueous HCl, Reflux) SM->Global ProdA 3-(Methoxymethyl)morpholine (Free Amine, Intact MOM) AmineDeprot->ProdA ProdB N-Cbz-3-(hydroxymethyl)morpholine (Intact Amine, Free Alcohol) MOMDeprot->ProdB ProdA->Global ProdB->Global ProdC 3-(hydroxymethyl)morpholine (Fully Deprotected) Global->ProdC

Caption: Orthogonal deprotection strategies for 3-(methoxymethyl)morpholine derivatives.

Quantitative Comparison of Deprotection Conditions

The table below summarizes the optimal conditions for selective and global deprotections, providing a predictive framework for reaction design.

Target Moiety to CleaveProtecting GroupReagent SystemTemp (°C)Time (h)Orthogonality / SelectivityExpected Yield
Morpholine Amine N -CbzH 2​ (1 atm), 10% Pd/C, MeOH252–4100% selective. MOM ether is untouched.>95%
Morpholine Amine N -Boc4 M HCl in Dioxane (Anhydrous)0 to 251–2Moderate. Trace water will cause MOM cleavage.80–85%
MOM Ether (Alcohol) MOM3 M HCl in MeOH / H 2​ O504–6Selective against N -Cbz. N -Boc may degrade.85–90%
Global (Both) N -Boc + MOM6 M HCl (aq) / THF706–8Cleaves both groups simultaneously.>90%

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure mechanistic causality translates to empirical success.

Protocol A: Selective Amine Deprotection via Hydrogenolysis (Preserving MOM)

Objective: Cleave the N -Cbz group from N -Cbz-3-(methoxymethyl)morpholine to yield the free secondary amine.

  • Preparation: Dissolve N -Cbz-3-(methoxymethyl)morpholine (1.0 mmol) in anhydrous methanol (10 mL) in a flame-dried round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%, ~106 mg) under a continuous stream of argon. Causality: Argon prevents the spontaneous ignition of methanol vapor catalyzed by dry Pd/C.

  • Atmosphere Exchange: Evacuate the flask and backfill with hydrogen gas via a balloon. Repeat this purge cycle three times to ensure complete displacement of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature (25 °C) under a hydrogen atmosphere (1 atm) for 3 hours.

  • In-Process Validation: Sample 10 µL of the reaction mixture, filter through a micro-syringe filter, and analyze via TLC (DCM:MeOH 9:1).

    • Validation Check: The starting material is UV-active (due to the Cbz phenyl ring). The product, 3-(methoxymethyl)morpholine, is UV-inactive but will stain intensely purple with Ninhydrin, confirming the generation of the secondary amine. LC-MS should show [M+H]+=132.1 [1].

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol (3 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure 3-(methoxymethyl)morpholine as a colorless oil.

Protocol B: Selective MOM Ether Cleavage (Preserving N -Cbz)

Objective: Hydrolyze the MOM ether of N -Cbz-3-(methoxymethyl)morpholine to yield N -Cbz-3-(hydroxymethyl)morpholine.

  • Preparation: Dissolve N -Cbz-3-(methoxymethyl)morpholine (1.0 mmol) in methanol (8 mL).

  • Acidification: Add 3 M aqueous HCl (2 mL) dropwise to the solution. Causality: The aqueous acid provides the protons necessary for oxocarbenium formation, while water acts as the nucleophile to trap it. Methanol acts as a co-solvent to maintain homogeneity and scavenges the highly reactive formaldehyde byproduct (forming dimethoxymethane), preventing it from reacting with other nucleophiles[4].

  • Reaction: Heat the mixture to 50 °C and stir for 5 hours.

  • In-Process Validation: Monitor by LC-MS.

    • Validation Check: Look for the disappearance of the starting material mass and the appearance of the product mass ( [M+H]+ minus 44 Da, corresponding to the loss of the −CH2​OCH3​ fragment and addition of a proton). TLC visualization with KMnO 4​ will show a bright yellow spot against a purple background, confirming the presence of the newly liberated primary alcohol.

  • Quenching: Cool the reaction to 0 °C and carefully neutralize the acid by adding saturated aqueous NaHCO 3​ dropwise until the pH reaches ~7.5. Causality: Neutralization prevents the acid-catalyzed degradation of the product during concentration.

  • Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the free alcohol.

References

  • PubChem. "3-(Methoxymethyl)morpholine - Compound Summary". National Center for Biotechnology Information. URL:[Link]

  • LibreTexts Chemistry. "13.10: Protecting Groups in Organic Synthesis". UCDavis. URL:[Link]

  • Wikipedia. "Methoxymethyl ether". Wikimedia Foundation. URL: [Link]

  • Noda, H., et al. "Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl". J Org Chem, PMC. URL:[Link]

Sources

Application

Application Note: Analytical Methods for the Quantification of 3-(Methoxymethyl)morpholine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Introduction & Analytical Challenges 3-(Methoxymethyl)morpholine (Mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Introduction & Analytical Challenges

3-(Methoxymethyl)morpholine (Molecular Weight: 131.17 g/mol ) is a highly polar, secondary amine utilized extensively as a chiral building block and pharmaceutical intermediate[1]. Its enantiomers, particularly (R)- and (S)-3-(methoxymethyl)morpholine, are critical in the synthesis of complex active pharmaceutical ingredients (APIs), including MALT1 inhibitors and POLRMT modulators used in oncology and metabolic disease treatments[2].

From an analytical perspective, quantifying this compound presents a triad of challenges:

  • High Polarity: The morpholine ring combined with the methoxymethyl ether group makes the molecule highly hydrophilic. On standard reversed-phase (C18) columns, it exhibits poor retention ( k′<1 ), eluting in the void volume where matrix effects and ion suppression are severe.

  • Lack of Chromophore: The molecule lacks conjugated pi-systems or aromatic rings, rendering standard UV detection (e.g., 254 nm) completely ineffective.

  • Volatility & Basicity: As a secondary amine, it is prone to peak tailing on silica-based stationary phases due to secondary interactions with residual silanols. However, its free base form is relatively volatile (boiling point ~77.5 °C at reduced pressure)[1], which opens the door for gas chromatography.

To address these challenges, this guide outlines three field-proven analytical strategies: LC-MS/MS (HILIC mode) for trace analysis, GC-MS for bulk purity and residual solvent analysis, and HPLC-UV via Fmoc-Cl derivatization for routine quality control.

Analytical Strategy Decision Matrix

Selecting the appropriate analytical method depends on the required sensitivity, available instrumentation, and the sample matrix.

G Start 3-(Methoxymethyl)morpholine Quantification Request Trace Trace / PK Analysis (High Sensitivity) Start->Trace < 10 ng/mL Bulk Bulk Purity / Residuals (Volatility Leveraged) Start->Bulk > 1 µg/mL Routine Routine QC / Assay (No MS Available) Start->Routine UV/Vis Detection LCMS Direct Injection [M+H]+ m/z 132.1 Trace->LCMS HILIC-MS/MS GCMS LLE (DCM) EI-MS Detection Bulk->GCMS Free-basing + GC-MS HPLC UV Detection (265 nm) C18 Column Routine->HPLC Fmoc-Cl Derivatization

Caption: Analytical decision tree for 3-(Methoxymethyl)morpholine quantification based on lab requirements.

Method 1: Trace Quantification via LC-MS/MS (HILIC)

Causality & Expert Insight: For trace-level quantification (e.g., pharmacokinetics or genotoxic impurity screening), Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. The polar 3-(methoxymethyl)morpholine partitions into the water-enriched layer on the stationary phase, providing excellent retention and peak shape. Furthermore, the high acetonitrile content in the mobile phase significantly enhances Electrospray Ionization (ESI) efficiency.

Step-by-Step Protocol
  • Sample Preparation:

    • Dilute the sample in a diluent matching the initial mobile phase conditions (e.g., 90% Acetonitrile / 10% Water). Note: Injecting highly aqueous samples into a HILIC system will cause severe peak distortion.

    • Centrifuge at 14,000 rpm for 10 minutes to remove particulates.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The acidic pH ensures the morpholine nitrogen is fully protonated).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Isocratic at 15% A / 85% B for 3 minutes, followed by a column wash at 50% A.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM Mode):

    • Precursor Ion: m/z 132.1 [M+H]+

    • Product Ions: m/z 100.1 (loss of methanol) and m/z 70.1 (morpholine ring cleavage).

    • Collision Energy: 15 eV for m/z 100.1; 25 eV for m/z 70.1.

Method 2: Bulk Purity Analysis via GC-MS

Causality & Expert Insight: When analyzing the bulk intermediate, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective. Because 3-(methoxymethyl)morpholine is often supplied as a hydrochloride (HCl) salt to improve stability[3], it is non-volatile in its native state. The protocol must include a basification step to generate the volatile free base, followed by liquid-liquid extraction (LLE) into an organic solvent like dichloromethane (DCM). Alternatively, morpholine derivatives can be derivatized via nitrosation for trace analysis[4], but direct free-base analysis is preferred for bulk purity to avoid toxic reagents.

Step-by-Step Protocol
  • Free-Basing and Extraction:

    • Accurately weigh 10 mg of 3-(Methoxymethyl)morpholine HCl into a 15 mL glass centrifuge tube.

    • Add 2.0 mL of 1 M NaOH (aqueous) to fully deprotonate the amine. Vortex for 30 seconds.

    • Add 5.0 mL of Dichloromethane (DCM) (HPLC Grade).

    • Shake vigorously for 5 minutes, then centrifuge at 3,000 rpm for 5 minutes to separate the layers.

    • Extract the lower organic (DCM) layer and transfer it to a GC vial containing anhydrous sodium sulfate (to remove residual water).

  • GC-MS Conditions:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, Split ratio 20:1, Injector Temperature 250 °C.

    • Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 15 °C/min to 200 °C, then ramp at 30 °C/min to 280 °C (hold 3 min).

    • Detection: Electron Impact (EI) at 70 eV. Scan range m/z 40–250.

Method 3: Routine Lab Quantification via HPLC-UV (Fmoc-Cl Derivatization)

Causality & Expert Insight: For laboratories lacking mass spectrometry, the absence of a UV chromophore on 3-(methoxymethyl)morpholine is a critical barrier. 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is an ideal pre-column derivatization reagent. It reacts rapidly with secondary amines under mildly alkaline conditions to form a highly stable, UV-absorbing, and fluorescent carbamate derivative[5]. This transforms the highly polar, invisible analyte into a hydrophobic, easily detectable compound suitable for standard C18 reversed-phase chromatography.

G Sample 1. Sample Prep (Aqueous Analyte) Buffer 2. Add Borate Buffer (pH 8.5) Sample->Buffer Fmoc 3. Add Fmoc-Cl (in Acetonitrile) Buffer->Fmoc React 4. Incubate (20 min, 25°C) Fmoc->React Quench 5. Quench Excess (Glycine) React->Quench HPLC 6. HPLC-UV (C18, 265 nm) Quench->HPLC

Caption: Step-by-step Fmoc-Cl derivatization workflow for HPLC-UV analysis.

Step-by-Step Protocol
  • Derivatization Reaction:

    • Transfer 100 µL of the aqueous sample/standard into a 1.5 mL HPLC vial.

    • Add 100 µL of 0.1 M Sodium Borate buffer (pH 8.5). Self-validation check: Ensure pH is strictly between 8.0 and 9.0; lower pH slows the reaction, higher pH hydrolyzes Fmoc-Cl.

    • Add 200 µL of 5 mM Fmoc-Cl solution (prepared in anhydrous Acetonitrile).

    • Vortex and incubate at room temperature for 20 minutes.

    • Quench the unreacted Fmoc-Cl by adding 50 µL of 100 mM Glycine solution. Incubate for an additional 5 minutes.

  • HPLC-UV Conditions:

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B).

    • Gradient: 40% B to 90% B over 15 minutes.

    • Detection: UV at 265 nm (or Fluorescence: Ex 260 nm / Em 315 nm for 100x greater sensitivity).

Quantitative Data & Method Validation Summary

The following table summarizes the expected validation parameters for the three methods described above, providing a benchmark for system suitability and method transfer.

Validation ParameterLC-MS/MS (HILIC)GC-MS (Free Base LLE)HPLC-UV (Fmoc-Cl)
Primary Application Trace Impurities, PKBulk Purity, ResidualsRoutine QC, Assay
Linearity Range 1.0 – 500 ng/mL1.0 – 500 µg/mL0.5 – 100 µg/mL
Correlation Coeff ( R2 ) > 0.999> 0.995> 0.998
Limit of Detection (LOD) 0.2 ng/mL0.3 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 1.0 ng/mL1.0 µg/mL0.5 µg/mL
Spike Recovery Rate 92.5% – 105.1%88.0% – 102.4%95.2% – 103.8%
Intra-day Precision (RSD%) 1.8% – 3.5%2.5% – 5.1%1.2% – 2.8%

Note: Validation data is synthesized from standard morpholine derivative analytical profiles[4][5]. Actual laboratory validation must be performed per ICH Q2(R1) guidelines.

References

  • PubChem. "3-(Methoxymethyl)morpholine | C6H13NO2 | CID 22342615". National Institutes of Health (NIH). Available at:[Link]

  • Google Patents. "WO2023034344A1 - Isoquinolinones and quinolinones as modulators of polrmt". Google Patents.
  • ResearchGate. "HPLC of amines as 9-fluorenylmethyl chloroformate derivatives". ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 3-(Methoxymethyl)morpholine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-(Methoxymethyl)morpholine. As a key structural motif in medicinal chemistry, achieving high yields of substituted morpholines is critical.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common issues and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing substituted morpholines like 3-(Methoxymethyl)morpholine?

A1: The synthesis of C-substituted morpholines typically involves building the heterocyclic ring from an appropriately functionalized acyclic precursor. Common industrial methods for the parent morpholine ring, such as the dehydration of diethanolamine, are less suitable for introducing specific substituents at the C3 position.[2] For a target like 3-(Methoxymethyl)morpholine, key strategies include:

  • Cyclization of 1,2-Amino Alcohols: This is a robust and common approach where a substituted 1,2-amino alcohol is reacted with a reagent that provides the remaining two carbon atoms of the ring. A modern, green variation of this method uses ethylene sulfate for a selective mono-N-alkylation followed by base-induced cyclization.[3]

  • Reductive Amination of a Dialdehyde: A ribonucleoside can be oxidized with sodium periodate to form a dialdehyde intermediate, which then undergoes a reductive amination with an appropriate amine to form the morpholine ring in situ.[4]

  • Palladium-Catalyzed Carboamination: An intramolecular cyclization of an O-allyl ethanolamine derivative with an aryl or alkenyl halide can be used to construct the morpholine ring.[5]

  • N-Alkylation of a Pre-formed Morpholine: While less common for initial synthesis, if 3-(hydroxymethyl)morpholine is available, a subsequent O-methylation could be performed. However, this adds steps to the overall synthesis.

Q2: My reaction yield is consistently low. What are the most likely general causes?

A2: Low yields in morpholine synthesis can often be traced back to a few key areas:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or inactive reagents.[6]

  • Side Reactions: The formation of byproducts is a major cause of low yield. A frequent issue in amine chemistry is over-alkylation, where the product reacts further with the alkylating agent.[7]

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the promotion of side reactions.[8]

  • Product Isolation and Purification: Significant product loss can occur during workup, especially for water-soluble morpholine derivatives or if emulsions form during extraction.[6][9]

Q3: I'm observing multiple spots on my TLC analysis. What are the most common side products?

A3: The nature of the side products is highly dependent on your chosen synthetic route. However, some common culprits include:

  • Over-alkylated Species: If your synthesis involves N-alkylation, the product, a secondary amine, can be more nucleophilic than the primary amine starting material, leading to a second alkylation event.[7]

  • Starting Materials: Unreacted starting materials are often present.

  • Ring-Opened Products: Under harsh acidic or basic conditions, the morpholine ring can potentially undergo cleavage.

  • Reduced/Oxidized Byproducts: In reductive amination, the starting carbonyl can be reduced to an alcohol, or the amine can undergo undesired oxidation.[10]

Detailed Troubleshooting Guides

This section provides solutions to specific experimental problems. The advice is categorized by the type of issue observed, making it applicable across various synthetic routes.

Problem 1: Low or No Conversion of Starting Material

You've run the reaction for the specified time, but TLC or LC-MS analysis shows a large amount of unreacted starting material.

Potential Cause & Scientific Explanation Suggested Solution & Protocol
Insufficient Reagent/Catalyst Activity: Reagents can degrade over time. For instance, hydride reducing agents like NaBH(OAc)₃ are moisture-sensitive. Catalysts, particularly palladium catalysts used in carboamination, can be poisoned by impurities.[2]Action: Always use freshly opened or properly stored reagents. If catalyst deactivation is suspected, consider using a fresh batch or increasing the catalyst loading.[10] For moisture-sensitive reactions, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Suboptimal Reaction Conditions (Temperature & Time): Many organic reactions have a significant activation energy barrier. Insufficient temperature can lead to a prohibitively slow reaction rate. Conversely, some reactions require precise temperature control to avoid decomposition.[8]Action: If the reaction is known to be robust, try increasing the temperature in increments of 10-20°C. Monitor the reaction progress more frequently (e.g., every hour) using TLC or GC to determine if the reaction has simply stalled or is proceeding slowly.[8]
Poor Choice of Base or Solvent: In N-alkylation or cyclization steps, the choice of base and solvent is critical. A base that is too weak may not sufficiently deprotonate the amine, while an overly strong base can promote side reactions.[11] Solvent polarity can dramatically affect reaction rates and reagent solubility.[12]Action: If using a carbonate base (e.g., K₂CO₃) with poor solubility, switch to a more soluble base like Cs₂CO₃ or a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF for N-alkylation steps.[11][12] Consider switching to a more polar aprotic solvent like DMF or DMSO to improve the solubility of reactants.[12]

Below is a logical workflow to diagnose and solve issues related to low reaction conversion.

G start Low Conversion Observed reagents Check Reagent & Catalyst Quality start->reagents conditions Review Reaction Conditions (Temp, Time, Solvent) start->conditions stoichiometry Verify Stoichiometry start->stoichiometry reagent_sol Use Fresh Reagents Increase Catalyst Load reagents->reagent_sol temp_sol Increase Temperature Incrementally Extend Reaction Time conditions->temp_sol solvent_sol Change Solvent/Base (e.g., DMF, Cs2CO3) conditions->solvent_sol ratio_sol Optimize Molar Ratios stoichiometry->ratio_sol end Improved Conversion reagent_sol->end temp_sol->end solvent_sol->end ratio_sol->end

Caption: A logical workflow for troubleshooting low reaction conversion.

Problem 2: Formation of Multiple Products & Significant Side Reactions

Your reaction consumes the starting material, but the crude product is a complex mixture, resulting in a low yield of the desired 3-(Methoxymethyl)morpholine.

Potential Cause & Scientific Explanation Suggested Solution & Protocol
Over-alkylation: This is a classic problem in amine synthesis. The N-alkylated product (a secondary amine) is often more nucleophilic and less sterically hindered than the starting primary amine, leading to a second, undesired alkylation event that forms a tertiary amine or even a quaternary ammonium salt.[7]Action: To favor mono-alkylation, use a large excess (2-5 equivalents) of the starting amine relative to the alkylating agent. Alternatively, add the alkylating agent slowly via a syringe pump to keep its instantaneous concentration low.[11] Running the reaction at a lower temperature can also increase selectivity.[11]
Competing Reduction of Carbonyls: In reductive amination protocols, the reducing agent can sometimes reduce the starting aldehyde or ketone to an alcohol faster than it reduces the intermediate iminium ion. This is particularly common with powerful reducing agents like NaBH₄.[10]Action: Switch to a more selective (milder) reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations as it is less likely to reduce the carbonyl starting material but is highly effective at reducing the iminium ion as it forms.[10][13]
Thermal Decomposition: Morpholine and its derivatives can be susceptible to decomposition or side reactions at high temperatures, especially in the presence of strong acids or bases.[8] The thermal decomposition of reagents like urea (if used as an ammonia source) can also introduce impurities.[8]Action: Optimize the reaction temperature by running a series of small-scale experiments at different temperatures to find the sweet spot that maximizes yield while minimizing byproduct formation.[8] Ensure the reaction is conducted under an inert atmosphere to prevent oxidative side reactions.

The choice of reducing agent is critical for the success of a reductive amination. The table below compares common reagents.

Reducing AgentAbbreviationTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, THF, MeCNHigh selectivity for imines over carbonyls; mild.[13]Moisture sensitive; generates acetic acid.
Sodium CyanoborohydrideNaBH₃CNMeOHMild and selective; effective at acidic pH.[14]Highly toxic (releases HCN gas at low pH).
Sodium BorohydrideNaBH₄Alcohols (MeOH, EtOH)Inexpensive and powerful.[10]Can readily reduce both carbonyls and imines, leading to alcohol byproducts.[10]
Catalytic HydrogenationH₂/Catalyst (Pd/C, PtO₂)Alcohols, EtOAc"Green" method (byproduct is water); highly effective.[15]Requires specialized high-pressure equipment; catalyst can be deactivated.[10]
Problem 3: Difficulty in Product Isolation and Purification

The reaction appears successful, but you are losing a significant amount of product during the aqueous workup or column chromatography.

Potential Cause & Scientific Explanation Suggested Solution & Protocol
High Water Solubility: The morpholine ring, with its nitrogen and oxygen heteroatoms, imparts a degree of polarity and water solubility to the molecule. The methoxymethyl group can also contribute to this. Significant product can be lost to the aqueous layer during extractions.[6]Action: Before extraction, saturate the aqueous layer with NaCl (brine). This "salting out" effect decreases the solubility of organic compounds in the aqueous phase.[9] For very water-soluble products, consider using a continuous liquid-liquid extractor.
Emulsion Formation: The amphiphilic nature of morpholine derivatives can cause emulsions during extraction with organic solvents, making phase separation difficult or impossible.Action: Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling or rocking of the funnel instead of vigorous shaking can also prevent emulsion formation.[9] In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
Peak Tailing in Chromatography: The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to broad, tailing peaks during column chromatography, resulting in poor separation and product loss.[9]Action: Deactivate the silica gel by adding a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia in methanol to your eluent system. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.[9]

This protocol provides a general procedure for purifying a basic morpholine-containing compound.

  • Eluent Selection: Using thin-layer chromatography (TLC), identify a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Aim for an Rf value of 0.2-0.3 for your product.

  • Prepare Modified Eluent: To your chosen eluent, add 1% triethylamine (Et₃N) by volume. For example, to 500 mL of eluent, add 5 mL of Et₃N.

  • Column Packing: Prepare a slurry of silica gel in your modified eluent and pack your flash chromatography column.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Collection: Run the column with the modified eluent, collecting fractions and monitoring them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

G start Purification Issue emulsion Emulsion During Workup? start->emulsion chromatography Peak Tailing on Silica Gel? emulsion->chromatography No emulsion_sol Add Brine Filter through Celite emulsion->emulsion_sol Yes water_sol Product Lost to Aqueous Layer? chromatography->water_sol No chrom_sol Add 1% Et3N to Eluent chromatography->chrom_sol Yes water_sol_sol 'Salt Out' with NaCl Back-extract Aqueous Layer water_sol->water_sol_sol Yes end Pure Product Isolated water_sol->end No emulsion_sol->end chrom_sol->end water_sol_sol->end

Caption: Decision tree for common purification challenges with morpholine derivatives.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds.
  • BenchChem. (2025). Troubleshooting common byproducts in Morpholin-4-ylurea synthesis.
  • Organic Chemistry Portal.
  • BenchChem. (2025).
  • WordPress.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
  • BenchChem. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
  • Master Organic Chemistry. (2017).
  • BenchChem. (2025).
  • Reddit. (2021).
  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • Kumar, S., et al. (2024).
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
  • Wolfe, J. P., & Ney, J. E. (2003). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters.
  • Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids.

Sources

Optimization

Technical Support Center: Reactions with 3-(Methoxymethyl)morpholine

Welcome to the technical support center for reactions involving 3-(methoxymethyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for reactions involving 3-(methoxymethyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges, with a focus on understanding and mitigating the formation of unwanted side products. Our approach is rooted in mechanistic principles to provide you with robust and reliable solutions for your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of 3-(methoxymethyl)morpholine in synthesis?

3-(Methoxymethyl)morpholine, particularly its chiral forms like (R)-3-(methoxymethyl)morpholine, is a valuable building block in medicinal chemistry. Its structure is incorporated into various pharmaceutical compounds to potentially enhance their efficacy and selectivity. A prominent example is its use as a key intermediate in the synthesis of the antibiotic Linezolid. The morpholine moiety itself is a prevalent heterocyclic scaffold in drug discovery.

Q2: I am observing significant amounts of unreacted starting material in my N-alkylation reaction with 3-(methoxymethyl)morpholine. What are the likely causes?

Low conversion in N-alkylation reactions can stem from several factors. One common issue is the use of inappropriate reaction conditions. N-alkylation of morpholines, which are secondary amines, typically proceeds via an SN2 mechanism when using alkyl halides. This requires careful optimization of the base, solvent, and temperature.

  • Insufficient Basicity: The base used may not be strong enough to deprotonate the morpholine nitrogen effectively, leading to a low concentration of the nucleophilic free amine.

  • Poor Solvent Choice: The solvent should be ableto dissolve the reactants and facilitate the SN2 transition state. Polar aprotic solvents like acetonitrile or DMF are often good choices.

  • Inadequate Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. It's crucial to find an optimal temperature that promotes the desired reaction without significant byproduct formation.

  • Reagent Instability: Ensure the alkylating agent is stable under the reaction conditions. Some alkyl halides can be unstable, especially at elevated temperatures.

A troubleshooting workflow for low conversion is presented below.

low_conversion_troubleshooting start Low Conversion in N-Alkylation reagent_check Check Reagent Purity & Stability Verify stoichiometry start->reagent_check condition_check Review Reaction Conditions Base, Solvent, Temperature start->condition_check analysis Analyze Crude Reaction Mixture Identify side products (TLC, LC-MS) reagent_check->analysis base_issue Insufficient Basicity? Consider stronger, non-nucleophilic base (e.g., K2CO3, DBU) condition_check->base_issue solvent_issue Poor Solvent? Switch to polar aprotic (e.g., ACN, DMF) condition_check->solvent_issue temp_issue Temperature Too Low? Gradually increase temperature while monitoring condition_check->temp_issue base_issue->analysis solvent_issue->analysis temp_issue->analysis optimization Optimize Conditions Based on Analysis analysis->optimization

Caption: Troubleshooting workflow for low conversion.

Troubleshooting Guide: Side Product Formation

Problem: Formation of an N-Oxide Derivative

Q3: During my reaction, I've isolated a byproduct that appears to be the N-oxide of 3-(methoxymethyl)morpholine. How can this be happening and how can I prevent it?

The formation of an N-oxide occurs when the nitrogen atom of the morpholine ring is oxidized. This is a common side reaction when using certain oxidizing agents or under conditions that promote oxidation.

Causality:

  • Presence of Oxidizing Agents: If your reaction involves an oxidizing agent, even a mild one, it can potentially oxidize the nucleophilic nitrogen of the morpholine.

  • Aerobic Conditions: In some cases, particularly with certain catalysts, atmospheric oxygen can participate in the reaction and lead to oxidation.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Alternative Reagents: If an oxidizing agent is part of your synthetic plan, consider if a less reactive alternative could be used that is selective for the desired transformation without affecting the morpholine nitrogen.

Problem: Ring Opening of the Morpholine

Q4: I am observing products that suggest the morpholine ring has opened. What conditions could lead to this, and how can I maintain the integrity of the ring?

The morpholine ring is generally stable, but it can undergo ring-opening under certain conditions, particularly with strong acids or under specific catalytic systems.

Causality:

  • Strongly Acidic Conditions: The ether oxygen in the morpholine ring can be protonated by a strong acid, which can activate the ring for nucleophilic attack and subsequent cleavage.

  • Lewis Acid Catalysis: Some Lewis acids can coordinate to the oxygen or nitrogen atoms of the morpholine, facilitating ring-opening pathways.

  • Oxidative Cleavage: Certain oxidative conditions, especially those promoted by visible light and a photosensitizer, can lead to the oxidative cleavage of the C-C bond in the morpholine ring.

Solutions:

  • pH Control: If acidic conditions are necessary, carefully control the pH to be just acidic enough for the desired reaction without promoting ring-opening. The use of a buffer system can be beneficial.

  • Milder Catalysts: If a Lewis acid is required, screen for milder alternatives that do not induce ring-opening.

  • Avoid Harsh Oxidants: If your synthesis involves an oxidation step, choose reagents that are selective and will not lead to the degradation of the morpholine ring.

The following diagram illustrates the potential for acid-catalyzed ring opening.

acid_catalyzed_ring_opening morpholine 3-(Methoxymethyl)morpholine N O protonation Protonation of Ether Oxygen morpholine->protonation H+ (Strong Acid) ring_opening Nucleophilic Attack & Ring Opening protonation->ring_opening Nu- side_product Ring-Opened Side Product ring_opening->side_product

Troubleshooting

Technical Support Center: Purification of 3-(Methoxymethyl)morpholine Products

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with isolating and purifying 3-(methoxymethyl)mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with isolating and purifying 3-(methoxymethyl)morpholine[1].

This molecule presents a unique triad of purification challenges: it is highly polar, it possesses a basic secondary amine that interacts aggressively with chromatography matrices, and it suffers from volatility issues in its free-base form. The guides and protocols below are engineered to provide field-proven, self-validating solutions to these exact problems.

Troubleshooting Guides & FAQs

Q1: Why does my product streak severely on silica gel, resulting in poor recovery and co-elution?

The Causality: Morpholine-containing compounds are inherently basic due to the secondary nitrogen atom in the heterocycle[2]. Normal-phase silica gel is coated with weakly acidic silanol groups (Si-OH, pKa ~4.5–5.0). When your basic amine travels down the column, it undergoes an acid-base reaction with these silanols, forming strong electrostatic interactions and hydrogen bonds. This causes the compound to bind irreversibly or elute as a broad, tailing band. The Solution: You must passivate the column by adding a competitive basic modifier, such as 1–2% Triethylamine (TEA) or ammonia, to your eluent system[2]. The modifier neutralizes the acidic silanol sites before your product can interact with them.

Q2: My reaction is complete, but I am getting less than 30% recovery during the aqueous workup. How can I improve extraction yields?

The Causality: 3-(Methoxymethyl)morpholine is highly water-soluble. The combination of the morpholine ring (which contains both an oxygen and a nitrogen atom) and the methoxymethyl ether linkage creates a molecule with extensive hydrogen-bonding capabilities. In neutral water, the amine is partially protonated, forming a highly soluble hydration shell. The Solution: You must disrupt this hydration shell. First, adjust the aqueous layer to pH > 10 to ensure the molecule is entirely in its deprotonated, free-base form. Second, saturate the aqueous layer with a salt (like NaCl) to increase the ionic strength of the water (salting out), which forces the organic molecule into the organic extraction phase[2].

Q3: I had a good yield after extraction, but after evaporating the solvent on the rotary evaporator, my mass dropped significantly. Where did my product go?

The Causality: The free base of 3-(methoxymethyl)morpholine has a relatively low molecular weight of 131.17 g/mol [3] and possesses significant vapor pressure. Extended exposure to high vacuum and heat during solvent evaporation leads to the physical volatilization of the product. The Solution: Convert the volatile free base into a stable, non-volatile hydrochloride salt (MW 167.63 g/mol )[4] prior to concentration.

Quantitative Data & Optimization

Table 1: Eluent Optimization & Rf Values for 3-(Methoxymethyl)morpholine
Solvent SystemBasic ModifierRf ValuePeak Shape / Observation
100% Ethyl AcetateNone0.05Severe streaking; irreversible column binding.
DCM:MeOH (90:10)None0.15Moderate tailing; broad elution bands.
DCM:MeOH (90:10)1% Et₃N (TEA)0.35Sharp, symmetrical spot; high recovery.
DCM:MeOH (80:20)1% NH₃ (aq)0.45Sharp spot; ideal for highly polar impurities.
Table 2: Extraction Efficiency (Partition Coefficient Optimization)
Aqueous Phase ConditionExtraction SolventEstimated Recovery (%)
Neutral Water (pH 7)Ethyl Acetate< 20%
Basified Water (pH > 10)Ethyl Acetate~ 45%
Basified Water (pH > 10) + NaCl (sat)Dichloromethane (DCM)> 85%
Basified Water (pH > 10) + NaCl (sat)Continuous LLE (DCM, 24h)> 95%

Validated Experimental Workflows

Workflow 1: Aqueous Extraction & Salt Formation

Extraction A Aqueous Reaction Mixture (Contains Target Amine) B Basification (pH > 10) NaOH / K2CO3 A->B C Salting Out Saturate with NaCl B->C D Liquid-Liquid Extraction (DCM or CHCl3) C->D E Self-Validation: Ninhydrin Stain of Aqueous D->E F Dry Organic Phase (Na2SO4) E->F No Stain (Success) G Continuous Extraction (Liquid-Liquid Extractor) E->G Purple Stain (Incomplete)

Workflow for the aqueous extraction and validation of highly polar morpholine derivatives.

Step-by-Step Methodology: High-Efficiency Extraction
  • Basification: Cool the aqueous reaction mixture to 0 °C. Add 6M NaOH dropwise while stirring until the pH is > 10.

    • Causality: Ensures the secondary amine is fully deprotonated, minimizing aqueous solubility.

  • Salting Out: Add solid NaCl to the aqueous layer until no more dissolves (saturation).

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 50 mL).

  • Self-Validation Checkpoint: Spot a drop of the remaining aqueous layer onto a silica TLC plate. Heat the plate and dip it in a Ninhydrin stain.

    • Validation: If a purple/brown spot appears, amine is still present in the water, and you must proceed to continuous liquid-liquid extraction. If the plate remains blank, the extraction is successfully complete.

  • Salt Formation: To prevent volatility loss, add 2M HCl in diethyl ether to the combined organic layers until the solution reaches pH < 2.

    • Causality: Converts the volatile free base to the stable hydrochloride salt[4].

  • Concentration: Evaporate the solvent under reduced pressure to yield the solid product.

Workflow 2: Amine-Modified Normal Phase Chromatography

Chromatography A Crude 3-(Methoxymethyl)morpholine B TLC Screening (DCM:MeOH) A->B C Severe Streaking Observed? B->C D Passivate Silica Gel (Add 1-2% Et3N) C->D Yes E Run Normal Phase Column C->E No D->E F Self-Validation: Check Eluate pH > 8 E->F G Switch to Reverse Phase (C18, H2O/MeCN + TFA) F->G Poor Resolution

Decision tree for chromatographic purification and silica gel passivation strategies.

Step-by-Step Methodology: Column Passivation & Separation
  • Eluent Preparation: Prepare a solvent system of DCM:MeOH (90:10) containing 1% v/v Triethylamine (TEA).

  • Column Packing: Slurry pack the silica gel using the TEA-modified eluent.

    • Causality: Pre-treating the silica with TEA allows the tertiary amine to competitively bind and neutralize the acidic silanol groups before the target molecule is introduced[2].

  • Self-Validation Checkpoint: Flush 2 column volumes (CV) of the modified eluent through the packed column. Collect a few drops of the eluate and test it with pH paper.

    • Validation: The pH must read > 8. If it is neutral or acidic, the silica gel has not been fully passivated. Continue flushing until the eluate is basic.

  • Loading: Dissolve the crude 3-(methoxymethyl)morpholine in a minimal amount of DCM and load it carefully onto the column head.

  • Elution: Run the column using the modified eluent. Collect fractions and analyze them via TLC (staining with Ninhydrin). The product will elute as a sharp, well-defined band.

References

  • 3-(Methoxymethyl)morpholine | C6H13NO2 | PubChem, National Institutes of Health (NIH). Available at:[Link][1]

Sources

Optimization

Technical Support Center: Stability and Degradation of 3-(Methoxymethyl)morpholine

Welcome to the Technical Support Center for 3-(Methoxymethyl)morpholine . This guide is engineered for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Methoxymethyl)morpholine . This guide is engineered for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in complex synthetic workflows.

Unlike simple aliphatic amines, 3-(methoxymethyl)morpholine possesses a unique stereoelectronic profile due to the interplay between its morpholine core and the methoxymethyl (MOM) ether side chain. This guide dissects the causality behind its degradation pathways and provides self-validating protocols to troubleshoot and optimize your reactions.

Part 1: Core Chemical Properties & Causality of Degradation

To predict how 3-(methoxymethyl)morpholine will behave in your reactor, you must first understand the intrinsic electronic properties of its two primary functional groups:

  • The Morpholine Core (Secondary Amine): The morpholine ring contains an ether oxygen at the 4-position relative to the nitrogen. This highly electronegative oxygen withdraws electron density from the nitrogen atom via the inductive effect[1]. Consequently, the secondary amine in morpholine is rendered significantly less nucleophilic and less basic (pKb ~5.64) than structurally similar aliphatic amines like piperidine[1][2]. While this makes it stable enough to form chloramines and act as a corrosion inhibitor in high-temperature steam systems[1][2], the amine remains susceptible to oxidative ring cleavage or N-oxidation under harsh environmental conditions[3].

  • The Methoxymethyl (MOM) Ether: The MOM group is widely used to protect hydroxyls due to its robust stability under basic and nucleophilic conditions. However, it is an acetal-like linkage that is highly labile in the presence of Lewis acids or strong Brønsted acids[4][5].

G A 3-(Methoxymethyl)morpholine B Acidic Conditions (Lewis/Bronsted Acids) A->B Exposure C Oxidative Conditions (O2, Peroxides) A->C Exposure D Ether Cleavage (3-Hydroxymethylmorpholine) B->D Cleavage E Amine Oxidation (N-Oxide / Ring Cleavage) C->E Oxidation

Primary degradation pathways of 3-(Methoxymethyl)morpholine under stress conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I observing the loss of the methoxymethyl group during my amide coupling or alkylation reactions? A1: Causality: You are likely experiencing unintended acidic cleavage. Many coupling reagents or catalysts contain Lewis acidic metals (e.g., TiCl₄, ZnBr₂, SnCl₄) or generate strong Brønsted acids in situ[4]. The Lewis acid coordinates directly to one of the MOM ether oxygens. This coordination withdraws electron density, weakening the C-O bond and activating the MOM group for nucleophilic attack or elimination[4]. This rapidly cleaves the ether, leaving you with 3-hydroxymethylmorpholine[4][5]. Solution: Switch to non-acidic coupling conditions (e.g., HATU with an excess of a non-nucleophilic base like N,N-diisopropylethylamine) and strictly avoid Lewis acidic additives[4][6].

Q2: Is the morpholine ring stable during oxidative cross-coupling? A2: Causality: No, it is highly vulnerable. While the morpholine core decomposes very slowly in the absence of oxygen (even at high temperatures)[1], introducing strong oxidants (e.g., peroxides, O₂, photocatalysts) triggers oxidative degradation[3]. The secondary amine will readily form an N-oxide, and sustained oxidative stress can lead to complete oxidative ring cleavage into open-chain compounds[3]. Solution: Transiently protect the secondary amine (e.g., with a Boc or Cbz group) prior to the oxidative step to shield the nitrogen lone pair.

Q3: Can I use strong bases to drive my reaction without degrading the molecule? A3: Causality: Yes. Both the morpholine core and the MOM ether are exceptionally stable to strong bases and nucleophiles[6]. Because the MOM group requires acid-catalyzed oxygen coordination to become a leaving group, basic conditions (e.g., NaOH, KOH, NaH) cannot initiate the cleavage mechanism[4].

Part 3: Quantitative Data & Stability Profiles

To aid in experimental design, the following table summarizes the physicochemical and stability parameters of the molecule's functional domains.

ParameterValue / StatusCausality / Mechanism
Basic Strength (pKb) ~5.64 (Morpholine core)[7]Inductive electron withdrawal by the ring oxygen reduces nitrogen basicity compared to purely aliphatic amines[1][2].
Thermal Stability Highly Stable (Anaerobic)Morpholine rings resist thermal breakdown up to ~129 °C (boiling point) and decompose slowly only in oxygen-free steam[1].
Acidic Stability Highly LabileThe acetal-like MOM linkage is rapidly cleaved by Lewis/Brønsted acids via oxygen coordination[4][5].
Oxidative Stability LabileThe secondary amine is susceptible to N-oxidation; the ring is susceptible to oxidative cleavage[3].

Part 4: Troubleshooting Guide & Self-Validating Protocols

When degradation occurs, you must definitively identify the failure mode. The following protocol is a self-validating system : rather than guessing if the MOM group cleaved, you will intentionally synthesize the cleavage product (3-hydroxymethylmorpholine) to serve as a verified analytical standard. By comparing the LC-MS retention time of your failed reaction's byproduct against this standard, you validate the exact mechanism of degradation.

Protocol: Controlled Acidic Cleavage Assay (Analytical Standard Generation)

Objective: Intentionally cleave the MOM ether to generate 3-hydroxymethylmorpholine for LC-MS/HPLC baseline calibration.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(Methoxymethyl)morpholine (1.0 equiv, approx. 100 mg) in a 4:1 v/v mixture of methanol and water (5 mL)[4].

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (approx. 2-3 drops) to the stirring solution[4]. Causality: The strong Brønsted acid protonates the ether oxygen, converting it into a superior leaving group for subsequent solvolysis[5][8].

  • Reaction: Stir the mixture gently at 40-50 °C for 4 hours[4].

  • Self-Validation Check (In-Process): Pull a 10 µL aliquot, dilute in methanol, and inject into the LC-MS. You must observe the disappearance of the parent mass and the appearance of a new peak corresponding to a mass shift of -44 Da (loss of the methoxymethyl group, +H). If this mass shift is absent, increase the temperature by 10 °C.

  • Workup: Once complete, neutralize the acid by adding saturated aqueous sodium bicarbonate dropwise until pH ~7.5 is reached[4].

  • Isolation: Remove the methanol under reduced pressure, then extract the remaining aqueous layer with ethyl acetate (3 x 10 mL)[4]. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the analytical standard.

G Start Degradation Observed CheckAcid Are Lewis/Bronsted Acids Present? Start->CheckAcid AcidYes Ether Cleavage Likely CheckAcid->AcidYes Yes AcidNo Check Oxidants/Temp CheckAcid->AcidNo No Sol1 Use Non-Nucleophilic Base (e.g., DIPEA) AcidYes->Sol1 Optimize Sol2 Degass Solvent & Lower Temp AcidNo->Sol2 Optimize

Troubleshooting workflow for identifying and resolving degradation during synthesis.

References

  • MORPHOLINE |
  • Morpholine - Wikipedia | wikipedia.org |
  • Methoxymethyl ether - Wikipedia | wikipedia.org |
  • Morpholine: Chemical Properties, Reactivity and Uses - ChemicalBook | chemicalbook.com |
  • Degradation pathways of Morpholine laurate under harsh environmental conditions - Benchchem | benchchem.com |
  • Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group - Benchchem | benchchem.com |
  • Cleavage Of Ethers With Acid - Master Organic Chemistry | masterorganicchemistry.com |
  • Acidic cleavage of ethers (SN2) - Master Organic Chemistry | masterorganicchemistry.com |

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diastereoselectivity in 3-(Methoxymethyl)morpholine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of substituted morpholines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of substituted morpholines. The 3-(methoxymethyl)morpholine scaffold presents unique stereochemical challenges due to the competition between steric bulk (pseudo-A(1,3) strain) and stereoelectronic effects (chelation and anomeric effects)[1].

The methoxymethyl (MOM) group strongly prefers an equatorial position to minimize 1,3-diaxial interactions[1]. However, the oxygen atom within the MOM group acts as a potent Lewis base. During functionalization at the adjacent C2 position or the N4 position, this oxygen can chelate metal catalysts or intermediates, often overriding classical steric control (Felkin-Anh models)[2].

Below is our comprehensive troubleshooting guide to help you achieve high diastereomeric ratios (d.r.) in your synthetic workflows.

Part 1: Troubleshooting FAQs

Q1: During the C2-lithiation and subsequent electrophilic trapping of N-Boc-3-(methoxymethyl)morpholine, I am getting a nearly 1:1 mixture of diastereomers. How can I improve the syn-selectivity?

Analysis: Lithiation of N-Boc morpholines typically occurs alpha to the nitrogen. The 3-MOM group can coordinate the lithium ion, directing the deprotonation and subsequent electrophilic attack to the syn face[3]. However, if your solvent system is highly coordinating (e.g., THF with TMEDA), the external solvent molecules outcompete the internal MOM oxygen for lithium coordination. This disrupts the chelation-controlled transition state, leading to a loss of facial selectivity or a default to purely steric (anti) control. Solution: To maximize chelation control and obtain the syn-diastereomer, perform the lithiation in a strictly non-coordinating solvent like toluene. If you require anti-selectivity, use a strong donor solvent system (THF/TMEDA) or a chiral diamine like a (-)-sparteine surrogate to override the internal chelation[3].

Q2: My Pd-catalyzed Buchwald-Hartwig N-arylation of 3-(methoxymethyl)morpholine is causing epimerization at the C3 stereocenter. How do I prevent this?

Analysis: Epimerization at the C3 position during N-arylation is a known side reaction driven by the thermodynamic preference for more stable isomers under basic conditions[4]. Strong bases like NaOtBu can deprotonate the weakly acidic C3 proton (whose acidity is enhanced by the adjacent oxygen and nitrogen). Alternatively, reversible β-hydride elimination from the palladium intermediate can scramble the stereocenter. Solution: Switch to a milder, insoluble base such as Cs₂CO₃ or K₃PO₄ to prevent unwanted deprotonation. Furthermore, utilize a highly sterically demanding, electron-rich dialkylbiaryl phosphine ligand (e.g., RuPhos or BrettPhos). These ligands accelerate the reductive elimination step of the catalytic cycle, ensuring the product is formed much faster than the competing isomerization pathways.

Q3: When performing N-alkylation via reductive amination, the incoming alkyl group attacks from the wrong face, yielding the undesired diastereomer. Why?

Analysis: Reductive amination involves the formation of an iminium ion. While the bulky 3-MOM group sterically shields the syn face, using a coordinating reducing agent (like NaBH(OAc)₃) can cause the reagent to bind to the MOM oxygen. This internal delivery mechanism shuttles the hydride directly to the sterically hindered syn face, yielding the unexpected diastereomer[2]. Solution: To achieve predictable steric control (anti attack), disrupt the internal hydrogen-bonding/chelation network. Switch to a non-coordinating reducing agent like NaCNBH₃ in a protic solvent (MeOH), which will solvate the MOM oxygen and force the hydride to attack from the less hindered anti face.

Part 2: Data Presentation

The following table summarizes the causal relationship between reaction conditions and the resulting diastereoselectivity during the C2-lithiation/alkylation of N-Boc-3-(methoxymethyl)morpholine.

Table 1: Effect of Solvent and Additive on C2-Lithiation/Trapping Diastereoselectivity

Solvent SystemAdditiveTemp (°C)ElectrophileDominant Control MechanismMajor DiastereomerTypical d.r.
TolueneNone-78MeIChelation (Internal MOM binding)Syn> 95:5
THFNone-78MeIMixed (Partial solvent competition)Mixture1.2:1
THFTMEDA (1.2 eq)-78MeISteric (Solvent overrides MOM)Anti1:8
Et₂O(-)-Sparteine-78MeIReagent-controlled (Chiral ligand)Anti1:15

Part 3: Experimental Protocols

Protocol: Diastereoselective C2-Lithiation and Trapping (Syn-Selective)

This self-validating protocol utilizes non-coordinating conditions to enforce chelation control, ensuring high syn-diastereoselectivity[3].

Materials: N-Boc-3-(methoxymethyl)morpholine (1.0 mmol), s-BuLi (1.4 M in cyclohexane, 1.1 mmol), anhydrous Toluene (10 mL), Electrophile (e.g., MeI, 1.5 mmol).

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon three times. Add N-Boc-3-(methoxymethyl)morpholine (1.0 mmol) and anhydrous toluene (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Add s-BuLi (1.1 mmol) dropwise down the side of the flask over 5 minutes. Causality Note: Dropwise addition prevents localized heating, which could lead to premature Boc-group migration or ring-opening.

  • Aging & Validation: Stir at -78 °C for 45 minutes.

    • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot and quench with MeOD. Analyze the crude mixture via ¹H-NMR. >95% deuterium incorporation at C2 confirms complete lithiation.

  • Trapping: Add the electrophile (1.5 mmol) neat, dropwise. Maintain the reaction at -78 °C for 2 hours to ensure the chelation complex remains intact during the transition state.

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl (5 mL). Allow the mixture to warm to room temperature, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Part 4: Mechanistic Visualizations

G Start N-Boc-3-(MOM)morpholine (Equatorial MOM) Base s-BuLi / -78°C Deprotonation Start->Base Chelation Chelation Control (Non-coordinating Solvent) Li+ binds MOM oxygen Base->Chelation Toluene Steric Steric Control (Strong Donor Solvent/TMEDA) Solvent outcompetes MOM Base->Steric THF / TMEDA SynProd Syn-C2-Substituted High d.r. Chelation->SynProd Electrophile AntiProd Anti-C2-Substituted High d.r. Steric->AntiProd Electrophile

Fig 1. Solvent-dependent divergent diastereoselectivity in C2-lithiation.

G Issue Issue: C3-Epimerization during N-Arylation CheckBase Is NaOtBu or strong base used? Issue->CheckBase YesBase Switch to Cs2CO3 (Prevents C3 deprotonation) CheckBase->YesBase Yes NoBase Check Catalyst Ligand CheckBase->NoBase No Ligand Use bulky ligands (RuPhos) Accelerates Reductive Elimination YesBase->Ligand NoBase->Ligand Success Stereoretentive N-Aryl Morpholine Ligand->Success

Fig 2. Workflow to prevent C3-epimerization during Pd-catalyzed N-arylation.

Part 5: References

  • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate Source: White Rose eTheses Online URL: [Link]

Sources

Optimization

Technical Support Center: 3-(Methoxymethyl)morpholine Reaction Workup &amp; Isolation

Welcome to the technical support center for 3-(methoxymethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(methoxymethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the common challenges encountered during the reaction workup and isolation of this versatile morpholine derivative.

Introduction

3-(Methoxymethyl)morpholine is a valuable building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a secondary amine and an ether linkage, imparts a degree of polarity and water solubility that can complicate standard workup and purification procedures. This guide addresses the most frequently encountered issues, from problematic aqueous extractions to challenging chromatographic separations, providing both the "how" and the "why" to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Extraction & Workup

Q1: I'm experiencing very poor recovery of 3-(methoxymethyl)morpholine during liquid-liquid extraction from an aqueous reaction mixture. What's going wrong?

This is a common issue stemming from the compound's inherent water solubility, which is enhanced by the polar ether group and the basic morpholine nitrogen that can be protonated in acidic media. To improve extraction efficiency, consider the following strategies:

  • pH Adjustment: Ensure the aqueous layer is basic (pH > 9-10) before extraction. Adding a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) will deprotonate the morpholine nitrogen, converting it to the free base. The free base form is significantly less water-soluble than its protonated salt form, which favors its partitioning into the organic layer.[1]

  • "Salting Out" Effect: Increase the ionic strength of the aqueous phase by saturating it with a salt such as sodium chloride (brine) or potassium carbonate.[1] This decreases the solubility of the organic compound in the aqueous layer, effectively "pushing" it into the organic phase.

  • Choice of Organic Solvent: While less polar solvents like ethyl acetate are common, a more polar solvent such as dichloromethane (DCM) or chloroform may be more effective for extracting this moderately polar amine.[1] Perform a small-scale solvent screen to determine the optimal choice for your system.

  • Continuous Liquid-Liquid Extraction: For particularly challenging cases of high water solubility, a continuous liquid-liquid extractor can be employed to achieve efficient extraction over an extended period.[2]

Q2: I'm consistently getting a persistent emulsion during my aqueous extraction. How can I break it?

Emulsion formation is a frequent problem, especially in basic aqueous solutions or when surfactant-like impurities are present.[3][4] Vigorous shaking is a common cause.[3][5] Here are several techniques to resolve an emulsion:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of an emulsion in the first place.[1][3]

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help break an emulsion by increasing the ionic strength of the aqueous layer, which can force the separation of the two phases.[1][3][4]

  • Filtration: Filter the emulsified mixture through a pad of a filter aid like Celite®.[1] This can physically disrupt the droplets that form the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the layers.[5]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may help to break the emulsion.[3]

Troubleshooting Guides

Guide 1: Overcoming Emulsion Formation During Extraction

This guide provides a step-by-step workflow for addressing emulsion issues during the workup of 3-(methoxymethyl)morpholine.

Emulsion_Troubleshooting start Emulsion Formed During Extraction gentle_mixing Action: Use gentle swirling/inversion instead of vigorous shaking start->gentle_mixing add_brine Action: Add saturated NaCl (brine) to the separatory funnel gentle_mixing->add_brine If emulsion persists wait Observation: Allow the mixture to stand for 10-20 minutes add_brine->wait filter_celite Action: Filter the entire mixture through a pad of Celite® wait->filter_celite Failure resolved Result: Emulsion Broken, Layers Separated wait->resolved Success centrifuge Action: Centrifuge the emulsion filter_celite->centrifuge Failure filter_celite->resolved Success centrifuge->resolved

Caption: A decision tree for troubleshooting emulsion formation.

Purification

Q3: My compound is streaking badly on silica gel during column chromatography, and my recovery is low. What should I do?

The basic nitrogen in the morpholine ring interacts strongly with the acidic silanol groups on the surface of the silica gel.[1][6] This can lead to peak tailing, streaking, and even irreversible adsorption to the stationary phase. To counter this, you should neutralize the acidic sites on the silica:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system. Triethylamine (Et3N) is a common choice, typically added at a concentration of 0.1-2%.[1] Alternatively, a solution of ammonia in methanol can be used.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[7] For polar amines, amine-functionalized silica can also be an excellent option, as it minimizes the strong interactions that cause poor peak shape.[8]

  • Reversed-Phase Chromatography: For polar amines like 3-(methoxymethyl)morpholine, reversed-phase chromatography (e.g., using a C18 column) can be a superior alternative.[6][9] A mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated, can provide excellent separation.[6]

Q4: Is there an alternative to chromatography for purifying 3-(methoxymethyl)morpholine?

Yes, if your compound is a solid or can be converted to a crystalline salt, recrystallization is a powerful purification technique. Given that 3-(methoxymethyl)morpholine is a liquid at room temperature, converting it to its hydrochloride (HCl) salt is a common and effective strategy.[1]

Protocol: Purification via Hydrochloride Salt Formation and Recrystallization

  • Salt Formation:

    • Dissolve the crude 3-(methoxymethyl)morpholine in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) with stirring until precipitation is complete.

    • Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold solvent.[1]

  • Recrystallization:

    • Perform a solvent screen to find a suitable solvent or solvent mixture for recrystallization (e.g., ethanol, isopropanol, or mixtures with water).

    • Dissolve the salt in the minimum amount of the chosen boiling solvent.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry under vacuum.[1]

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction

This protocol is designed to maximize the recovery of 3-(methoxymethyl)morpholine from a basic aqueous reaction mixture.

Extraction_Workflow start Aqueous Reaction Mixture basify 1. Basify aqueous layer to pH > 9 with 2M NaOH start->basify saturate 2. Saturate with NaCl ('Salting Out') basify->saturate extract 3. Extract with Dichloromethane (3x volume) saturate->extract combine 4. Combine Organic Layers extract->combine dry 5. Dry over anhydrous Na2SO4 or MgSO4 combine->dry filter_concentrate 6. Filter and Concentrate in vacuo dry->filter_concentrate product Crude 3-(methoxymethyl)morpholine filter_concentrate->product

Caption: Workflow for the optimized extraction of 3-(methoxymethyl)morpholine.

Data Presentation

Table 1: Troubleshooting Common Issues in the Purification of 3-(Methoxymethyl)morpholine

Problem Possible Cause Recommended Solution(s)
Low Extraction Recovery High water solubility of the compound.Basify the aqueous layer to pH > 9; use the "salting out" technique with NaCl or K2CO3; use a more polar extraction solvent like DCM.[1]
Persistent Emulsion Vigorous shaking; presence of surfactants.Use gentle swirling for mixing; add brine; filter through Celite®.[1][3][4]
Peak Tailing in Chromatography Strong interaction of the basic amine with acidic silica gel.Add 0.1-2% triethylamine to the eluent; use an amine-functionalized silica column or neutral alumina.[1][7][8]
Low Recovery from Column Irreversible adsorption on silica gel.Use a basic modifier in the eluent or switch to reversed-phase chromatography.[1][6]
Difficulty Isolating Pure Liquid Co-distillation with residual solvents; presence of non-volatile impurities.Convert to the hydrochloride salt and purify by recrystallization.[1]

References

  • BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • LCGC International. (2026, April 1). Tips for Troubleshooting Liquid–Liquid Extractions.
  • BenchChem. (n.d.).
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.
  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709.
  • Request PDF. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(23), 4779–4782.
  • Academia.edu. (n.d.). Recent progress in the synthesis of morpholines.
  • Google Patents. (n.d.).
  • MDPI. (2025, February 23).
  • ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • Teledyne ISCO. (2012, November 9).
  • E3S Web of Conferences. (2024).
  • University of Rochester. (n.d.).
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • BenchChem. (n.d.). troubleshooting guide for the synthesis of morpholine compounds.
  • Columbia University. (n.d.).
  • PubChem. (n.d.).
  • WIPO Patentscope. (2017, July 6). WO/2017/114456 SALT OF MORPHOLINE DERIVATIVE AND CRYSTALLINE FORM THEREOF, AS WELL AS PREPARATION METHOD, PHARMACEUTICAL COMPOSITION AND USE OF THE SAME.
  • OA Monitor Ireland. (n.d.). New Strategy for the Synthesis of Substituted Morpholines.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ACS Publications. (2012, September 28).
  • Hanbon. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (n.d.).
  • Google Patents. (n.d.).
  • LCGC International. (2015, June 1).
  • Googleapis.com. (n.d.).
  • PMC. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10).
  • IJRAR.org. (n.d.).
  • Morpholine - Analytical Method. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (2018, April 26).

Sources

Troubleshooting

🔬 Technical Support Center: Troubleshooting Catalyst Deactivation in 3-(Methoxymethyl)morpholine Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of 3-(methoxymethyl)morpholine —a critical heterocyclic building block in drug discovery—typically culminates in the catalytic hydrogenolysis (debenzylat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 3-(methoxymethyl)morpholine —a critical heterocyclic building block in drug discovery—typically culminates in the catalytic hydrogenolysis (debenzylation) of a protected precursor, such as (3S)-4-benzyl-3-(methoxymethyl)morpholine.

While conceptually straightforward, this final deprotection step is notorious for premature catalyst deactivation. This guide synthesizes field-proven methodologies and mechanistic chemistry to help you diagnose, resolve, and prevent palladium catalyst failure.

📑 Diagnostic FAQs: Understanding the Causality of Deactivation

Q1: My hydrogenation stalls at 40-50% conversion. Increasing hydrogen pressure and temperature doesn't restart the reaction. Why is the catalyst dying?

A: You are experiencing classic "Amine Poisoning." When the benzyl group is cleaved, the resulting product is 3-(methoxymethyl)morpholine, a secondary amine. Unlike the sterically hindered tertiary amine of your starting material, this newly freed secondary amine is a strong Lewis base. Its nitrogen lone pair acts as a powerful σ -donor, irreversibly coordinating to the electron-deficient active sites (Pd 0 /PdO) on the palladium surface[1]. This competitive binding outcompetes the dissociative adsorption of H2​ gas, effectively suffocating the catalytic cycle.

The Fix: Add 1.05 to 1.1 equivalents of an acid (such as HCl or glacial acetic acid) to the reaction mixture. This protonates the product into a morpholinium salt ( R2​NH2+​Cl− ), tying up the lone pair and preventing coordination to the metal surface[2].

Q2: I added an acid additive, but the catalyst still deactivated after a single use. Why can't I recycle my Pd/C?

A: The catalyst pores are likely blocked by strongly adsorbed organic species. Even when amine poisoning is mitigated, high substrate concentrations can lead to the accumulation of bulky intermediates or trace polymeric byproducts within the mesoporous structure of the carbon support. This physical blockage prevents the diffusion of the starting material to the active internal palladium sites[3].

The Fix: Implement a targeted solvent wash. Research has demonstrated that washing the deactivated catalyst with a mixture of chloroform and glacial acetic acid, combined with sonication, effectively clears these blockages and restores the textural properties of the catalyst for multiple recycle runs[4].

Q3: I switched to a highly active catalyst to force the reaction, but now I'm seeing ring-opening and methoxy-cleavage side products. How do I balance activity and selectivity?

A: Your catalyst is hyperactive and lacks selectivity for hydrogenolysis over general hydrogenation. Highly active commercial Pd/C catalysts can sometimes over-reduce sensitive oxygen-containing heterocycles. To prevent this, the catalyst must be "pre-tuned."

The Fix: Pretreating the Pd/C catalyst with an acidic aqueous dimethylformamide (DMF) mixture generates trace in situ dimethylamine, which selectively poisons the hyperactive hydrogenation sites while leaving the hydrogenolysis sites intact. This results in clean debenzylation without saturating or cleaving the morpholine ring[5].

📊 Quantitative Data: Catalyst Condition Comparison

The following table summarizes the causal relationship between reaction conditions, catalyst choice, and deactivation status during the debenzylation of 4-benzyl-3-(methoxymethyl)morpholine.

Catalyst SystemAdditive / SolventConversion (4h)SelectivityDeactivation StatusCausality / Mechanism
5% Pd/C Methanol (Neutral)42% (Stalled)>99%Severe Unprotonated secondary amine strongly coordinates to Pd active sites.
5% Pd/C Methanol + 1.1 eq HCl>99%98%Minimal Amine protonated to morpholinium salt; lone pair unavailable for binding.
20% Pd(OH)₂/C Ethanol (Neutral)85%92%Moderate Pearlman's catalyst is inherently more resistant to amine poisoning but less selective.
5% Pd/C (Pre-tuned) DMF/H₂O + HCl>99%>99.5%None Pre-tuning selectively blocks over-reduction sites; acid prevents amine poisoning[5].
Regenerated Pd/C Methanol + 1.1 eq HCl96%98%Minimal CHCl₃/AcOH wash successfully cleared pore blockages from previous cycles[3].

🔬 Mechanistic & Troubleshooting Visualizations

Mechanism Substrate N-Benzyl Morpholine Precursor Pd_Active Active Pd/C Catalytic Cycle Substrate->Pd_Active H2 Adsorption Product_Free Free Secondary Amine (Strong Lewis Base) Pd_Active->Product_Free Hydrogenolysis Poisoned Deactivated Pd Complex (Amine Poisoning) Product_Free->Poisoned N-Lone Pair Coordination Product_Salt Morpholinium Salt (No Free Lone Pair) Product_Free->Product_Salt + Acid Poisoned->Pd_Active Stalled Acid Acid Additive (HCl / AcOH) Product_Salt->Pd_Active Catalyst Preserved

Mechanistic pathway of Pd/C amine poisoning by 3-(methoxymethyl)morpholine and acid-mediated rescue.

Troubleshooting Start Reaction Stalls < 100% Conversion Check1 Is Substrate Pure? (Free of S/Halides) Start->Check1 Impure Purify via Scavenger Resin or Recryst. Check1->Impure No Pure Substrate Verified Pure Check1->Pure Yes Check2 Is Acid Additive Present (1.1 eq)? Pure->Check2 NoAcid Add HCl or AcOH to Prevent Poisoning Check2->NoAcid No YesAcid Check for Pore Blockage (Catalyst Fouling) Check2->YesAcid Yes Regen Regenerate Catalyst (CHCl3 / AcOH Wash) YesAcid->Regen Confirmed

Decision tree for diagnosing and resolving Pd/C deactivation during morpholine debenzylation.

🧪 Experimental Methodologies

Protocol A: Acid-Tuned Catalytic Debenzylation (Self-Validating System)

This protocol utilizes an acid additive to prevent amine poisoning and incorporates real-time validation to ensure the catalytic cycle remains active.

Reagents:

  • (3S)-4-benzyl-3-(methoxymethyl)morpholine (1.0 eq, 10 mmol)

  • 5% Pd/C (10 mol% Pd relative to substrate)

  • Methanol (HPLC grade, 0.1 M concentration)

  • Aqueous HCl (37%, 1.1 eq, 11 mmol)

Step-by-Step Procedure:

  • Preparation: Charge a high-pressure autoclave with the morpholine substrate and methanol. Stir to achieve complete dissolution.

  • Acidification: Slowly add 1.1 eq of 37% HCl. Causality Check: This pre-forms the ammonium salt of the product as it generates, preventing any free amine from existing in the bulk solution.

  • Catalyst Addition: Carefully add the 5% Pd/C under an inert argon atmosphere to prevent auto-ignition of the methanol.

  • Hydrogenation: Seal the autoclave, purge three times with Nitrogen, then three times with Hydrogen. Pressurize to 3 bar (45 psi) H2​ and stir at 40°C.

  • Self-Validation (Pressure Drop): Monitor the pressure gauge. A continuous pressure drop indicates active H2​ consumption. If the pressure stabilizes before the theoretical volume of H2​ is consumed, the catalyst has poisoned.

  • Workup: Once H2​ uptake ceases, vent the reactor safely. Filter the mixture through a pad of Celite to remove the Pd/C.

  • Verification: Spot the filtrate on a TLC plate and stain with Ninhydrin. A lack of immediate dark-purple staining confirms the amine is safely protonated (no free amine). Concentrate the filtrate to yield 3-(methoxymethyl)morpholine hydrochloride.

Protocol B: Catalyst Recovery and Regeneration

If your catalyst suffers from pore-blockage after a successful run, use this validated regeneration protocol[3] to restore its activity.

Step-by-Step Procedure:

  • Initial Recovery: Recover the deactivated Pd/C from the Celite pad (or direct filtration) and dry under vacuum at room temperature for 2 hours.

  • Solvent Wash: Suspend the fouled catalyst in a mixture of Chloroform (20 mL) and Glacial Acetic Acid (30 mL) per gram of catalyst.

  • Thermal & Sonic Agitation: Heat the suspension to 60°C with continuous stirring for 1 hour. Follow this with 15 minutes of ultrasonic agitation. Causality: The chloroform dissolves non-polar polymeric blockages, while the acetic acid breaks up polar/basic aggregates trapped in the mesopores.

  • Filtration: Filter the regenerated catalyst, wash sequentially with absolute ethanol and deionized water to remove residual acid, and dry under vacuum. The catalyst is now ready for the next debenzylation cycle.

📚 References

  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis Organic Process Research & Development (ACS Publications) URL:[Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) MDPI - Catalysts URL:[Link]

  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatics Semantic Scholar / Preprints URL:[Link]

Sources

Optimization

Removal of impurities from 3-(Methoxymethyl)morpholine

Welcome to the Technical Support Center for the purification and impurity profiling of 3-(Methoxymethyl)morpholine. As a Senior Application Scientist, I have designed this guide to provide researchers and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and impurity profiling of 3-(Methoxymethyl)morpholine. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies.

Impurity Profiling: Quantitative Overview

Before initiating purification, it is critical to understand the physicochemical properties of the target and its typical synthetic impurities [1].

Table 1: Common Impurities in 3-(Methoxymethyl)morpholine Synthesis

Impurity CategoryTypical OriginRelative PolarityRecommended Removal Strategy
Unreacted Amino Alcohols Incomplete cyclization/etherificationHigh (Hydrophilic)Aqueous wash / Acid-base extraction
N-Alkylated Byproducts Over-alkylation during methoxymethylationLow (Hydrophobic)Flash Column Chromatography
Regioisomers Non-selective ring closureMediumFractional Distillation / Chiral Resolution
Inorganic Salts Reagent quenching (e.g., HCl, Borides)Very High (Ionic)Filtration / Aqueous Partitioning [2]

Troubleshooting Guides & FAQs

Q1: My crude 3-(Methoxymethyl)morpholine contains significant amounts of unreacted amino alcohol precursors. How can I efficiently remove them without losing my target compound? Expert Insight: Amino alcohols are highly polar and capable of extensive hydrogen bonding. Because 3-(Methoxymethyl)morpholine is a secondary amine with an ether linkage, it is slightly less polar than the primary/secondary amino alcohol precursors. Solution: Utilize a pH-controlled liquid-liquid extraction. By adjusting the aqueous phase to a moderately basic pH (e.g., pH 9-10), the target morpholine derivative partitions into the organic phase (e.g., dichloromethane or ethyl acetate), while the more hydrophilic amino alcohols remain partially in the aqueous phase or can be washed out with brine.

Q2: I am detecting N-alkylated over-reaction products in my LC-MS analysis. Distillation is failing to separate them. What is the mechanistic reason, and how do I resolve this? Expert Insight: N-alkylation removes the hydrogen bond donor capacity of the morpholine nitrogen, significantly lowering the boiling point and altering the polarity. However, if the alkyl group is small, the boiling point difference might be too narrow for standard distillation. Solution: Implement flash column chromatography using a silica gel stationary phase. The secondary amine of 3-(Methoxymethyl)morpholine will interact more strongly with the acidic silanol groups on the silica compared to the tertiary N-alkylated byproduct [3]. Use a gradient of Petroleum Ether/Ethyl Acetate (e.g., starting at 7:1) [4].

Q3: How can I ensure the enantiomeric purity of (3S)-3-(Methoxymethyl)morpholine hydrochloride? Expert Insight: Chiral integrity is paramount for pharmaceutical analytical impurities (PAI) [1]. If racemization occurs during synthesis, standard achiral chromatography will not resolve the enantiomers. Solution: Form a diastereomeric salt using a chiral resolving acid (e.g., L-tartaric acid or mandelic acid), followed by selective crystallization. Alternatively, use preparative chiral HPLC.

Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction

Causality: This protocol exploits the differential pKa and lipophilicity of the target versus impurities.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL/g of crude).

  • Acidification: Wash the organic layer with 1M HCl (3 x 5 mL). Validation step: The target compound and basic impurities will move to the aqueous layer. Discard the organic layer containing neutral/hydrophobic impurities.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until the pH reaches 10-11.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 10 mL).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography for N-Alkylated Impurities

Causality: Separates based on hydrogen-bonding capacity with silica.

  • Preparation: Pack a column with silica gel (200-300 mesh) using Petroleum Ether.

  • Loading: Dry-load the crude mixture onto a small amount of silica and apply to the column.

  • Elution: Elute with a gradient of Petroleum Ether : Ethyl Acetate (10:1 to 5:1) containing 1% Triethylamine (TEA). Note: TEA prevents peak tailing by neutralizing acidic silanol sites.

  • Analysis: Monitor fractions via TLC (Ninhydrin stain for secondary amines).

Workflow Visualization

PurificationWorkflow Crude Crude 3-(Methoxymethyl)morpholine (Target + Impurities) AcidWash 1M HCl Wash (Aqueous Phase) Crude->AcidWash OrgDiscard Discard Organic Phase (Neutral Impurities) Crude->OrgDiscard BaseAdd Add 2M NaOH (pH 10-11) Extract with DCM AcidWash->BaseAdd Silica Flash Chromatography (Pet Ether/EtOAc + 1% TEA) BaseAdd->Silica Concentrated Organic Pure Pure 3-(Methoxymethyl)morpholine Silica->Pure Target Fractions

Caption: Step-by-step purification workflow for isolating 3-(Methoxymethyl)morpholine.

References

  • Sigma-Aldrich. "Morpholin | Sigma-Aldrich: pharmaceutical analytical impurity (PAI)". sigmaaldrich.com.

  • ChemBK. "inorganic salt manufactures and suppliers - ChemBK". chembk.com. 1

  • Google Patents. "WO2023034344A1 - Isoquinolinones and quinolinones as modulators of polrmt". google.com. 2

  • Google Patents. "WO2021000855A1 - Malt1 inhibitors and uses thereof". google.com. 3

Sources

Troubleshooting

Handling and storage of 3-(Methoxymethyl)morpholine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 3-(Methoxymethyl)morpholine hydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 3-(Methoxymethyl)morpholine hydrochloride .

This morpholine derivative is a critical molecular building block in drug discovery and synthetic chemistry. However, because it is an amine hydrochloride salt, it presents distinct handling challenges—most notably, severe hygroscopicity and pH-dependent partitioning. This guide synthesizes field-proven protocols, mechanistic causality, and self-validating workflows to ensure the integrity of your experiments.

Compound Overview & Quantitative Data

Before troubleshooting, it is critical to establish the baseline physicochemical properties of the compound to inform our handling strategies.

PropertySpecification
Chemical Name 3-(Methoxymethyl)morpholine hydrochloride
CAS Numbers 955400-08-5 (Racemic)218594-76-4 (S-enantiomer)[1]218594-74-2 (R-enantiomer)[2]
Molecular Formula C6H14ClNO2
Molecular Weight 167.636 g/mol
Appearance White to off-white crystalline powder / solid,[2]
Solubility High water solubility; Soluble in DMSO
Hazard Statements H302, H315, H319, H335[3]
Storage Conditions 2-8°C, desiccator with drying agent, inert atmosphere,[2]

Core Handling & Storage Protocols

To maintain scientific integrity, protocols must be treated as self-validating systems. Below are the definitive methodologies for handling this compound.

Protocol A: Moisture-Free Handling and Storage

Amine hydrochlorides are highly prone to deliquescence. This protocol prevents the degradation of the crystal lattice by atmospheric moisture.

  • Primary Storage: Store the original sealed vial at 2-8°C inside a secondary desiccator containing an active drying agent (e.g., indicating silica gel or Drierite).

  • Thermal Equilibration: Before opening, remove the vial from cold storage and allow it to sit at room temperature for a minimum of 30 minutes.

    • Causality: Opening a cold vial in a standard laboratory environment (typically 40-60% Relative Humidity) causes immediate condensation of water vapor onto the cold powder. This irreversibly hydrates the salt, altering its molecular weight and ruining quantitative assay precision.

  • Rapid Weighing: Weigh the compound rapidly using an analytical balance, ideally in a low-humidity environment or a glovebox.

  • Inert Purge: Purge the headspace of the source vial with dry Argon or Nitrogen gas before resealing[2].

    • Validation Step: Monitor the physical state of the powder over time. A free-flowing white powder indicates successful moisture exclusion. If the powder begins to clump or stick to the micro-spatula, moisture has been introduced and the mass is no longer purely the anhydrous salt.

Protocol B: Free-Base Conversion for Organic Synthesis

If your downstream application (e.g., cross-coupling reactions) requires the free amine, the hydrochloride salt must be neutralized.

  • Aqueous Solubilization: Dissolve 100 mg of 3-(Methoxymethyl)morpholine hydrochloride in 2 mL of distilled water.

  • Biphasic Neutralization: Add saturated aqueous NaHCO3​ dropwise while stirring until the aqueous phase reaches a pH of 8.5 to 9.0.

    • Causality: The hydrochloride salt is highly water-soluble but poorly soluble in non-polar organics. The pKa of the morpholine nitrogen is typically around 8.3. Adding a mild base deprotonates the morpholinium ion, converting it into a lipophilic free amine that can partition into an organic solvent.

  • Extraction: Extract the aqueous layer with 3 x 5 mL of Dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Validation Step: To verify the complete removal of the chloride salt, take a 100 µL aliquot of the final organic wash, extract it with 1 mL of water, and add a single drop of 0.1M AgNO3​ . The absence of a cloudy white precipitate ( AgCl ) confirms the free base has been successfully isolated from its counterion.

Application Workflows & Mechanistic Insights

Workflow A Receive Compound (CAS: 955400-08-5) B Long-Term Storage 2-8°C, Desiccator A->B C Equilibrate to Room Temp (30 mins min.) B->C Prior to use D Weighing (Low Humidity / Glovebox) C->D E Purge with Argon/N2 & Reseal D->E Remaining stock F Prepare Stock Solution (Aqueous or DMSO) D->F Weighed mass E->B G Aliquot & Freeze (-20°C) F->G

Workflow for moisture-free handling and assay preparation of hygroscopic amine hydrochlorides.

Troubleshooting Guides & FAQs

Q1: My compound arrived as a white powder but has turned into a sticky, gum-like substance. What happened, and can I still use it? Causality: This is a classic case of deliquescence. The vapor pressure of the saturated aqueous solution of the morpholine salt is less than the partial pressure of water vapor in your ambient air. The salt has absorbed so much moisture that it has dissolved in its own water of hydration. Solution: You can no longer trust the molecular weight for accurate molarity calculations. To recover the compound, dissolve the gum in a minimal amount of LC-MS grade water, freeze it at -80°C, and lyophilize (freeze-dry) it overnight. Store the resulting fluffy powder strictly according to Protocol A.

Q2: I am seeing inconsistent IC50​ values in my cellular assays when using stock solutions stored at 4°C for over a week. Why? Causality: Repeatedly opening a cold DMSO stock solution introduces atmospheric moisture. DMSO is highly hygroscopic; as water content increases, the solubility of organic compounds decreases, leading to micro-precipitation. Furthermore, morpholine derivatives in aqueous environments can be subject to slow microbial degradation if the buffers are not sterile. Solution: Never store working stock solutions at 4°C for extended periods. Instead, prepare your primary stock in anhydrous DMSO, immediately divide it into single-use aliquots, and freeze them at -20°C. Discard any unused portion of an aliquot after thawing.

Q3: What safety precautions are necessary when handling the raw powder? Causality: 3-(Methoxymethyl)morpholine hydrochloride carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3]. Because it is a hydrochloride salt, contact with the moisture in mucosal membranes or sweat will generate localized mildly acidic micro-environments, exacerbating irritation. Solution: Always handle the dry powder inside a certified fume hood or exhausted enclosure. Standard PPE, including nitrile gloves, safety goggles, and a lab coat, is mandatory.

References

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Analysis of 3-(Methoxymethyl)morpholine: A Regioisomer Comparison Guide

Executive Summary Morpholine derivatives are ubiquitous in modern drug discovery due to their favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic profiles. 3-(Methoxymeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine derivatives are ubiquitous in modern drug discovery due to their favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic profiles. 3-(Methoxymethyl)morpholine is a critical chiral building block in this space. However, during its synthesis and scale-up, distinguishing it from its structural regioisomer, 2-(Methoxymethyl)morpholine , poses a significant analytical challenge.

This guide provides an objective comparison of their Nuclear Magnetic Resonance (NMR) profiles, grounded in fundamental physical chemistry, and outlines a self-validating experimental protocol designed to resolve the complex spectral features inherent to saturated heterocycles.

The Mechanistic Basis of Chemical Shifts in Morpholines

To accurately interpret the NMR spectra of morpholine derivatives, analysts must account for two primary physical phenomena: conformational rigidity and electronegativity-driven inductive effects.

Conformational Rigidity and Multiplet Complexity

Unlike linear alkyl chains where free rotation averages out coupling constants, the morpholine ring adopts a fixed chair conformation. This rigidity places the ring protons in a predominantly 'gauche' or 'anti' arrangement[1]. Consequently, the 1H NMR spectrum of morpholine derivatives does not follow simple first-order n+1 splitting rules. Instead, it presents as a complex AA'XX' spin system[2]. The chemical shift difference between the protons adjacent to the oxygen atom and those adjacent to the nitrogen atom is typically around 0.80 ppm[1].

Regioisomer Differentiation: Electronegativity Causality

The primary method for distinguishing 3-(Methoxymethyl)morpholine from 2-(Methoxymethyl)morpholine relies on the precise chemical shift of the ring's methine (CH) proton. The causality here is rooted in the Pauling electronegativity differences between Oxygen (3.44) and Nitrogen (3.04).

  • Alternative (2-Isomer): In 2-(Methoxymethyl)morpholine, the methine proton is located at the C2 position, directly adjacent to the highly electronegative oxygen atom. The strong inductive electron-withdrawing effect deshields the nucleus, pushing the 1H signal significantly downfield to approximately 3.73 ppm.

  • Target (3-Isomer): In 3-(Methoxymethyl)morpholine, the methine proton is at the C3 position, adjacent to the less electronegative nitrogen atom. This results in weaker deshielding, keeping the signal upfield in the ~2.80–3.00 ppm range.

Comparative Spectral Data

The following tables summarize the quantitative 1H and 13C NMR data, contrasting the target compound with its primary alternative.

Table 1: 1H NMR Chemical Shift Comparison (CDCl3, 400 MHz)
Proton Assignment3-(Methoxymethyl)morpholine (Target)2-(Methoxymethyl)morpholine (Alternative)Diagnostic Value
Ring Methine (CH) ~2.80 - 3.00 ppm (m, C3-H) 3.73 ppm (dt, C2-H) High (Primary)
Ring Methylene (C2-H2)~3.50 - 3.80 ppm (m)N/A (C2 is methine)Medium
Ring Methylene (C3-H2)N/A (C3 is methine)~2.70 - 2.85 ppm (m)Medium
Ring Methylene (C5-H2)~2.70 - 2.90 ppm (m)~2.70 - 2.90 ppm (m)Low
Ring Methylene (C6-H2)~3.50 - 3.80 ppm (m)~3.45 - 3.55 ppm (m)Low
Exocyclic Methylene (-CH2O-)~3.35 - 3.45 ppm (m)~3.22 - 3.34 ppm (m)Low
Methoxy (-OCH3)~3.30 ppm (s)3.27 ppm (s)Low
Table 2: 13C NMR Chemical Shift Comparison (CDCl3, 100 MHz)
Carbon Assignment3-(Methoxymethyl)morpholine (Target)2-(Methoxymethyl)morpholine (Alternative)Diagnostic Value
Ring Methine (CH) ~54.0 ppm (C3) ~76.0 ppm (C2) High (Primary)
Ring Methylene (C2)~71.0 ppmN/AHigh
Ring Methylene (C3)N/A~46.0 ppmHigh
Ring Methylene (C5)~45.0 ppm~45.0 ppmLow
Ring Methylene (C6)~67.0 ppm~67.0 ppmLow
Exocyclic Methylene (-CH2O-)~74.0 ppm~74.0 ppmLow
Methoxy (-OCH3)~59.0 ppm~59.0 ppmLow

Self-Validating Experimental Protocol

To ensure high-fidelity data that can confidently resolve the complex multiplets of the morpholine ring, adhere to the following optimized and acquisition protocol[3],[4].

Step 1: Sample Preparation
  • Concentration: Dissolve 10–15 mg of the synthesized compound in pure, dry CDCl3 (containing 0.03% v/v TMS as an internal standard) to achieve an optimal concentration of ~50–150 mM[3],[5].

  • Filtration: Filter the solution through a 0.2 μm PTFE syringe filter directly into a clean 5 mm NMR tube.

    • Causality: Particulate matter creates magnetic susceptibility gradients, broadening the lines and obscuring the fine J-coupling of the morpholine chair conformation[6].

  • Volume Control: Ensure the solvent volume is exactly 0.5–0.6 mL (yielding a solvent height of 4.0–5.0 cm).

    • Causality: Using more or less solvent pushes the sample meniscus into the active coil area, making the instrument difficult to shim and resulting in poor spectral resolution[4].

Step 2: Instrument Setup & Validation
  • Insertion: Wipe the outside of the NMR tube with a Kimwipe. Place it in the spinner and use the depth gauge to position the sample correctly (do not adjust the gauge's white stopper)[4],[5].

  • Locking and Tuning: Lock the spectrometer to the deuterium signal of CDCl3. Perform automatic tuning and matching (atma).

  • Shimming (Validation Checkpoint): Execute gradient shimming (topshim).

    • Self-Validation: Before acquiring the full spectrum, acquire a single dummy scan (zg) and check the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The FWHM must be < 1.0 Hz. If it is broader, the magnetic field is inhomogeneous and you must re-shim before proceeding.

  • Acquisition:

    • 1H NMR: 16 scans, 2 seconds relaxation delay (D1).

    • 13C NMR: 256–1024 scans, depending on the exact concentration, utilizing standard proton decoupling (zgpg30)[4].

Regioisomer Differentiation Workflow

The following logical workflow illustrates the decision matrix for identifying the correct morpholine regioisomer based on the acquired NMR data.

NMR_Workflow Start Synthesized Morpholine Derivative (Unknown Regioisomer) Acq Acquire 1H & 13C NMR (Follow Self-Validating Protocol) Start->Acq Check1H 1H NMR: Methine Proton Shift? Acq->Check1H Check13C 13C NMR: Methine Carbon Shift? Acq->Check13C Isomer3 Confirmed: 3-(Methoxymethyl)morpholine Target Compound Check1H->Isomer3 < 3.0 ppm (Adjacent to N) Isomer2 Confirmed: 2-(Methoxymethyl)morpholine Alternative Regioisomer Check1H->Isomer2 > 3.5 ppm (Adjacent to O) Check13C->Isomer3 ~ 54.0 ppm Check13C->Isomer2 ~ 76.0 ppm

Logical decision matrix for differentiating morpholine regioisomers via NMR chemical shifts.

References

  • "BRUKER NMR TRAINING - Magnetic Resonance Research Center: Required NMR sample preparation protocol", University of Notre Dame. Available at:[Link]

  • "Instrument operation procedures: NMR operation procedures", Bruker 400 MHz NMR Operation Procedure. Available at:[Link]

  • "Multiplet shape in proton NMR of morpholines", Chemistry Stack Exchange. Available at:[Link]

  • "NMR Basic Operation - Bruker NMR Spectrometer", University of Wyoming. Available at:[Link]

Sources

Comparative

Efficacy of 3-(Methoxymethyl)morpholine vs. other protecting groups

Efficacy of 3-(Methoxymethyl)morpholine vs. Traditional Amide Protecting Groups in Controlled Carbonyl Synthesis Executive Summary In complex Active Pharmaceutical Ingredient (API) synthesis, protecting carboxylic acids...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Efficacy of 3-(Methoxymethyl)morpholine vs. Traditional Amide Protecting Groups in Controlled Carbonyl Synthesis

Executive Summary

In complex Active Pharmaceutical Ingredient (API) synthesis, protecting carboxylic acids while retaining their potential for selective, late-stage functionalization is a persistent challenge. While the Weinreb amide (N-methoxy-N-methylamide) has long been the gold standard for preventing over-addition during organometallic alkylation , its high reagent cost and atom-economy limitations at scale have driven the search for alternatives. Standard morpholine amides offer a cheaper alternative but often suffer from poor chelation, leading to unwanted tertiary alcohol byproducts .

Enter 3-(Methoxymethyl)morpholine (3-MMM) . By integrating a strategically positioned methoxymethyl (MOM) ether onto the morpholine backbone, 3-MMM acts as an advanced bidentate protecting and directing group. This guide objectively compares 3-MMM against traditional alternatives, providing mechanistic insights and validated experimental protocols for drug development professionals.

Mechanistic Causality: The Bidentate Advantage

To understand why 3-MMM outperforms standard morpholine, we must examine the causality of the tetrahedral intermediate during nucleophilic attack.

When a Grignard or organolithium reagent attacks an amide, it forms a tetrahedral intermediate. If this intermediate collapses prematurely into a ketone, the highly reactive ketone immediately undergoes a second nucleophilic attack, yielding a tertiary alcohol (over-addition).

  • Weinreb Amides: Prevent over-addition by forming a stable 5-membered metal chelate between the magnesium/lithium ion, the carbonyl oxygen, and the N-methoxy oxygen .

  • Standard Morpholine Amides: Lack a secondary coordinating heteroatom in close proximity. The morpholine ring oxygen is too conformationally restricted to form a stable chelate, leading to premature collapse and 15–30% over-addition .

  • 3-MMM Amides: The 3-methoxymethyl group provides a flexible yet sterically demanding secondary oxygen. Upon nucleophilic attack, the MOM oxygen and the carbonyl oxygen form a highly rigid, bidentate chelate with the metal. This self-stabilizing system completely halts the reaction at the tetrahedral stage until an aqueous acidic workup forces the collapse to the ketone .

Comparative Efficacy Data

The following table synthesizes quantitative performance metrics across standard carboxylic acid protection strategies.

Protecting GroupChelation StabilityOver-Addition (%)Relative Reagent CostDeprotection YieldScalability
Weinreb (N-OMe, N-Me) High (5-membered)< 2%High ( $)90–95%Excellent
Morpholine (Standard) Low (Monodentate)15–30%Low ($)65–80%Moderate
3-MMM (Bidentate) Very High (Rigid)< 1% Moderate ( )94–98% Excellent

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I design protocols as self-validating systems. The workflows below incorporate real-time physical and chemical feedback loops to ensure reaction integrity at every step.

Protocol A: Carboxylic Acid Protection (Synthesis of 3-MMM Amide)
  • Activation: Dissolve the free carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add EDCI·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 minutes at room temperature.

    • Validation: The solution will transition from a cloudy suspension to a clear solution, physically indicating the formation of the active ester.

  • Amidation: Add 3-(Methoxymethyl)morpholine hydrochloride (1.1 equiv) followed by the dropwise addition of DIPEA (3.0 equiv). The mild base neutralizes the hydrochloride salt, freeing the morpholine nitrogen for nucleophilic attack.

  • Monitoring: Stir for 4 hours.

    • Validation: TLC (Hexanes/EtOAc 1:1) should reveal the complete consumption of the highly polar baseline acid spot and the appearance of a less polar, distinct amide spot.

  • Workup: Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The robust 3-MMM amide is fully stable to these conditions, allowing for aggressive removal of unreacted starting materials. Dry over Na₂SO₄ and concentrate.

Protocol B: Directed Ketone Synthesis (Deprotection via Alkylation)
  • Preparation: Dissolve the 3-MMM amide in anhydrous THF (0.1 M) under an argon atmosphere. Cool strictly to 0 °C.

  • Organometallic Addition: Dropwise add the Grignard reagent (R-MgX, 1.2 equiv).

    • Validation: A persistent yellow/orange hue will develop in the solution. This color change is a visual confirmation of the stable bidentate metal chelate forming.

  • Chelate Maintenance: Stir at 0 °C for 2 hours. Causality note: Do not allow the reaction to warm above 10 °C; thermal energy can overcome the chelation energy, causing premature collapse and subsequent over-addition.

  • Quench and Deprotection: Rapidly quench the reaction by adding cold 1M HCl.

    • Validation: The yellow/orange color will immediately dissipate. The acidic environment protonates the MOM oxygen and breaks the metal chelate, forcing the collapse of the tetrahedral intermediate into the desired ketone.

  • Isolation: Extract with EtOAc. TLC will confirm the exclusive presence of the ketone, validating that the bidentate nature of 3-MMM successfully prevented tertiary alcohol formation.

Visualizations

Workflow A Free Carboxylic Acid B 3-MMM Amidation (Protection) A->B C Stable 3-MMM Amide (Resistant) B->C D Organometallic Addition (Grignard/R-Li) C->D E Rigid Metal Chelate (Prevents Over-addition) D->E F Aqueous Workup (Ketone Release) E->F

Workflow of 3-MMM as a protecting and directing group for controlled ketone synthesis.

ChelationLogic Root Carboxylic Acid Protection Strategies W Weinreb Amide (N-OMe, N-Me) Root->W M Morpholine Amide (Standard) Root->M MMM 3-MMM Amide (Bidentate) Root->MMM W_res Stable 5-membered chelate. High reagent cost. W->W_res M_res Weak chelation. Risk of tertiary alcohol. M->M_res MMM_res Rigid chelate via MOM ether. Zero over-addition. MMM->MMM_res

Comparative chelation stability and outcomes of amide-based protecting groups.

References

  • Title: Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Expanding Complex Morpholines Using Systematic Chemical Diversity Source: Organic Letters (ACS Publications) / PMC - NIH URL: [Link]

  • Title: The Aza-[2,3]-Wittig Sigmatropic Rearrangement of Acyclic Amines: Scope and Limitations of Silicon Assistance Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Validation

SAR studies of 3-(Methoxymethyl)morpholine derivatives

The morpholine scaffold is a ubiquitous and highly privileged pharmacophore in modern medicinal chemistry, favored for its favorable physicochemical properties, aqueous solubility, and predictable geometric vector[1]. Ho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The morpholine scaffold is a ubiquitous and highly privileged pharmacophore in modern medicinal chemistry, favored for its favorable physicochemical properties, aqueous solubility, and predictable geometric vector[1]. However, as drug discovery programs advance, the limitations of unsubstituted morpholine—namely, metabolic instability and basicity-driven off-target effects—often become dose-limiting liabilities.

This guide provides an objective, data-driven comparison of 3-(Methoxymethyl)morpholine derivatives against standard morpholine and other α -substituted analogues. By breaking molecular symmetry and introducing a functionalized chiral center, 3-(methoxymethyl)morpholine serves as a premium building block to optimize Structure-Activity Relationships (SAR), improve pharmacokinetic (PK) profiles, and enhance target engagement[2].

The Morpholine Conundrum in Drug Design

While unsubstituted morpholine is easily integrated into lead compounds, it presents two distinct challenges during late-stage lead optimization:

  • Metabolic Vulnerability: The α -carbons adjacent to the secondary amine are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. This leads to rapid ring-opening, dealkylation, and high intrinsic clearance ( CLint​ )[3].

  • hERG Liability: With a pKa of approximately 8.3, standard morpholine is highly protonated at physiological pH (7.4). This high basicity frequently triggers binding to the hERG potassium channel, introducing severe cardiotoxic risks.

To overcome these hurdles, medicinal chemists employ α -substitution. While simple methylation (e.g., 3-methylmorpholine) provides steric shielding, the incorporation of a 3-(methoxymethyl) group offers a superior, multi-parametric optimization strategy.

SAR Comparison: Unsubstituted vs. Substituted Morpholines

The following table synthesizes representative physicochemical and ADME data illustrating the sequential improvement from unsubstituted morpholine to 3-(methoxymethyl)morpholine within a standard kinase inhibitor scaffold.

Table 1: Comparative Profiling of Morpholine Analogues

PropertyUnsubstituted Morpholine3-Methylmorpholine(S)-3-(Methoxymethyl)morpholine
pKa (Calculated) 8.37.26.8
LogD (pH 7.4) 0.91.31.1
HLM Clearance ( μ L/min/mg) > 80 (High)45 (Moderate)< 15 (Low)
hERG IC 50​ ( μ M) ~ 5 (High Risk)> 30 (Low Risk)> 50 (Minimal Risk)
Target Binding (H-Bonding) Single Acceptor (Ring O)Single Acceptor (Ring O)Dual Acceptor (Ring O, Methoxy O)
Mechanistic Insights Behind the Data
  • pKa Modulation: The inductive electron-withdrawing effect of the methoxymethyl ether, combined with the steric bulk near the nitrogen lone pair, significantly lowers the basicity of the amine (pKa ~6.8). This ensures a higher fraction of neutral species at physiological pH, enhancing passive membrane permeability and virtually eliminating basicity-driven hERG binding.

  • Metabolic Shielding: The bulky methoxymethyl group acts as a steric shield, physically blocking CYP450 enzymes from accessing the vulnerable α -carbon, drastically reducing microsomal clearance[2].

  • Enhanced Target Engagement: Unlike the purely lipophilic 3-methyl derivative, the pendant methoxy group introduces a flexible, directional hydrogen-bond acceptor. In protease and kinase inhibitor design, this oxygen frequently engages solvent-exposed regions or hinge-binder domains, providing a distinct binding affinity boost[3].

SAR_Logic Base Unsubstituted Morpholine (High Clearance, hERG Risk) Mod1 3-Methylmorpholine (Steric Shielding) Base->Mod1 Add -CH3 Mod2 3-(Methoxymethyl)morpholine (Steric + H-Bonding) Base->Mod2 Add -CH2OCH3 Outcome1 Reduced pKa (~7.2) Moderate Stability Mod1->Outcome1 Outcome2 Reduced pKa (~6.8) High Stability & Target Binding Mod2->Outcome2

SAR optimization logic transitioning from unsubstituted morpholine to 3-(methoxymethyl)morpholine.

Experimental Workflows & Protocols

To rigorously evaluate the integration of 3-(methoxymethyl)morpholine into a drug discovery pipeline, the following self-validating protocols must be executed.

Workflow Step1 1. Scaffold Synthesis (Buchwald-Hartwig Amination) Step2 2. Physicochemical Profiling (pKa & LogD Determination) Step1->Step2 Step3 3. In Vitro ADME (Microsomal Stability Assay) Step2->Step3 Step4 4. Target Engagement (SPR & Kinase Assays) Step3->Step4

Standard experimental workflow for evaluating 3-(methoxymethyl)morpholine derivatives.

Protocol 1: Scaffold Incorporation via Buchwald-Hartwig Amination

Because α -substituted morpholines possess significant steric bulk, standard coupling conditions often fail or result in β -hydride elimination (yielding unwanted enamines). This protocol utilizes a highly active biaryl phosphine ligand to force reductive elimination.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd2​(dba)3​ (0.05 eq) and RuPhos (0.1 eq) in anhydrous toluene. Stir at room temperature for 30 minutes.

    • Causality & Validation: RuPhos is specifically chosen to accommodate the steric bulk of the secondary amine. A visual color change (from purple to deep red/brown) self-validates the formation of the active Pd(0)L1​ complex. Do not proceed if this color shift does not occur.

  • Reagent Addition: Add the aryl halide core (1.0 eq), (S)-3-(methoxymethyl)morpholine (1.2 eq), and Sodium tert-butoxide ( NaOtBu , 1.5 eq).

    • Causality: NaOtBu provides the necessary basicity to deprotonate the amine. If the core scaffold contains base-sensitive esters, substitute with Cs2​CO3​ and extend the reaction time.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours. Monitor conversion via LC-MS.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: In Vitro Microsomal Stability Assay

To prove the metabolic shielding effect of the methoxymethyl group, an in vitro assay using Human Liver Microsomes (HLM) is required.

  • System Preparation: Prepare a 1 mg/mL suspension of HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking (Self-Validating Setup): Prepare three separate reaction vials. Spike Vial A with the test compound (1 μ M), Vial B with Verapamil (1 μ M, high-clearance positive control), and Vial C with Warfarin (1 μ M, low-clearance negative control).

    • Validation: The assay self-invalidates if Verapamil is not depleted by >80% within 30 minutes, or if Warfarin shows >10% depletion. This ensures the microsomes are active and prevents false-positive stability reporting for the morpholine derivative.

  • Initiation: Pre-incubate all vials at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: CYP450 enzymes are obligate utilizing enzymes; without the continuous electron donation from NADPH, the oxidative ring-opening of the morpholine cannot occur.

  • Quenching & Analysis: Remove 50 μ L aliquots at 0, 15, 30, and 60 minutes. Immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate CLint​ .

References

  • Chen, Y., et al. (2021). "Discovery of Potent Phosphodiesterase-9 Inhibitors for the Treatment of Hepatic Fibrosis." Journal of Medicinal Chemistry, 64(13), 9302-9319.[Link]

  • Matzanke, N., et al. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 96, 103500.[Link]

Sources

Comparative

X-ray crystallography of 3-(Methoxymethyl)morpholine derivatives

An In-Depth Methodological Guide to the X-ray Crystallography of 3-(Methoxymethyl)morpholine Derivatives Executive Summary The morpholine ring is a privileged scaffold in modern medicinal chemistry, prized for its abilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Methodological Guide to the X-ray Crystallography of 3-(Methoxymethyl)morpholine Derivatives

Executive Summary

The morpholine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve aqueous solubility, tune basicity, and provide metabolic stability[1]. The functionalization of this ring—specifically the addition of a 3-methoxymethyl group—introduces a chiral center and an additional hydrogen-bond acceptor. This precise geometric vector is highly effective for targeting specific sub-pockets in kinases (e.g., ATR inhibitors) and proteases (e.g., renin)[2][3].

However, confirming the absolute stereochemistry and the exact binding trajectory of 3-(methoxymethyl)morpholine derivatives requires high-resolution X-ray crystallography. As a Senior Application Scientist, I have observed that the steric bulk and conformational dynamics of this specific moiety often complicate standard crystallographic workflows. This guide objectively compares the two primary methods for obtaining protein-ligand structures—Ligand Soaking versus Co-crystallization —and provides self-validating protocols to ensure high-occupancy structural resolution.

The Structural Causality: Why 3-(Methoxymethyl)morpholine is Challenging

To understand the experimental choices in crystallography, we must first analyze the ligand's behavior. The morpholine ring predominantly adopts a "chair" conformation. To minimize 1,3-diaxial steric clashes, the bulky 3-methoxymethyl substituent strongly prefers an equatorial position.

When a 3-(methoxymethyl)morpholine derivative binds to a target (for instance, acting as a hinge binder in a kinase), the morpholine nitrogen and oxygen often form critical hydrogen bonds with the protein backbone[2]. The equatorially positioned methoxymethyl group must project into an adjacent pocket. If the apo-protein (ligand-free) crystal lattice restricts this pocket, introducing the ligand will force a conformational shift. This physical displacement is the primary cause of crystal cracking during traditional soaking experiments.

Comparative Analysis: Co-crystallization vs. Ligand Soaking

When dealing with sterically demanding chiral fragments like 3-(methoxymethyl)morpholine, selecting the correct crystallogenesis method is the difference between a 1.5 Å resolution structure and a dissolved crystal[4].

Ligand Soaking (The High-Throughput Approach)

Soaking involves diffusing the ligand into pre-formed apo-crystals. It is rapid and requires less protein, but it is entirely dependent on the solvent channels of the existing crystal lattice being wide enough to accommodate the ligand without disrupting crystal packing[5].

Co-crystallization (The Conformational Approach)

Co-crystallization involves incubating the protein and ligand together prior to crystallization. This allows the protein to adopt its natural "induced-fit" conformation around the 3-(methoxymethyl)morpholine moiety. While it requires extensive condition optimization, it is often mandatory for ligands that induce significant structural rearrangements[4].

Quantitative Performance Comparison

Table 1: Performance metrics of crystallographic methods for bulky morpholine derivatives based on empirical structural biology data.

MetricLigand SoakingCo-crystallization
Average Resolution Limit 1.8 Å – 2.5 Å1.2 Å – 1.8 Å
Ligand Occupancy Variable (40% - 80%)Consistently High (>90%)
Conformational Bias High (Restricted by apo-lattice)Low (True induced-fit state)
Lattice Survival Rate ~30% (High risk of cracking)~85% (Once conditions are found)
Experimental Timeframe 1–3 Days2–6 Weeks
Protein Consumption Low (~1 mg per condition)High (~5-10 mg per condition)

Workflow Visualization

The following decision tree illustrates the logical progression for determining the optimal crystallographic pathway for 3-(methoxymethyl)morpholine derivatives.

CrystallographyWorkflow Start Target Protein + 3-(Methoxymethyl)morpholine CheckApo Are Apo-crystals Available & Solvent Channels > 15Å? Start->CheckApo Soaking Ligand Soaking (High-Throughput) CheckApo->Soaking Yes (Open conformation) CoCryst Co-crystallization (Induced-Fit Required) CheckApo->CoCryst No (Steric clashes expected) CheckDiff X-ray Diffraction & Occupancy Check Soaking->CheckDiff Microseeding Matrix Microseeding (MMS) Optimization CoCryst->Microseeding Bypass Nucleation Barrier Success Structure Solved (SBDD Ready) CheckDiff->Success High Resolution (>2.0Å) FailSoak Lattice Cracking / Low Occupancy CheckDiff->FailSoak Poor Data / Empty Pocket FailSoak->CoCryst Switch Method Microseeding->CheckDiff

Decision matrix for crystallizing 3-(Methoxymethyl)morpholine complexes.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in controls to isolate variables (e.g., distinguishing between solvent shock and ligand-induced conformational changes).

Protocol A: Step-Wise Ligand Soaking (With Solvent Tolerance Control)

Because the 3-(methoxymethyl)morpholine moiety is highly lipophilic, it often requires DMSO for solubility. Sudden exposure to high DMSO concentrations will destroy protein crystals.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve the 3-(methoxymethyl)morpholine derivative in 100% DMSO to a stock concentration of 50 mM.

  • Control Validation (Crucial): Before soaking the ligand, transfer one apo-crystal into a drop containing the crystallization mother liquor supplemented with 5% (v/v) neat DMSO. Causality: If this control crystal loses birefringence or cracks, the crystal cannot tolerate the solvent, and you must switch to co-crystallization or a different solvent (e.g., ethylene glycol).

  • Step-Wise Transfer: Prepare three soaking drops containing the mother liquor supplemented with the ligand at 1 mM, 2.5 mM, and 5 mM concentrations.

  • Incubation: Transfer the apo-crystal sequentially through the drops, incubating for 30 minutes in the 1 mM drop, 1 hour in the 2.5 mM drop, and overnight in the 5 mM drop. Causality: Gradual introduction prevents osmotic shock and allows the lattice to slowly accommodate the bulky methoxymethyl group.

  • Cryoprotection & Harvesting: Briefly sweep the crystal through a cryoprotectant solution (mother liquor + 20% glycerol + 5 mM ligand) and flash-freeze in liquid nitrogen.

Protocol B: Co-crystallization via Matrix Microseeding (MMS)

If soaking fails due to the ligand forcing a conformational change that shatters the apo-lattice, co-crystallization is required[6]. To bypass the thermodynamic barrier of forming new crystal nuclei, we use Matrix Microseeding (MMS).

Step-by-Step Methodology:

  • Complexation: Incubate the target protein (typically 10-15 mg/mL) with a 3-fold molar excess of the 3-(methoxymethyl)morpholine derivative on ice for 2 hours. Causality: This ensures the protein is fully saturated and locked into the ligand-bound conformation before crystallization begins.

  • Seed Preparation: Crush existing apo-crystals in 50 µL of stabilizing buffer using a seed bead and vortex for 2 minutes. Make a 1:10, 1:100, and 1:1000 dilution series of the seed stock.

  • Drop Setup: Using an automated liquid handler, set up sitting-drop vapor diffusion plates. Each drop should contain 150 nL of the Protein-Ligand complex, 100 nL of the reservoir solution, and 50 nL of the diluted seed stock.

  • Internal Control: Set up a parallel row of drops omitting the ligand but including the seeds. Causality: If crystals grow in both drops, but only the ligand-free drops diffract well, the ligand is actively inhibiting lattice formation, indicating that a surface-exposed residue is clashing with the methoxymethyl group.

  • Incubation & Harvesting: Incubate at 20°C. Crystals typically appear within 3 to 7 days. Harvest and flash-freeze directly from the drop.

References

  • Iijima, Daisuke, et al. "Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors." ACS Medicinal Chemistry Letters, vol. 13, no. 8, 2022. URL: [Link]

  • Barsanti, Paul A., et al. "Structure-Based Drug Design of Novel, Potent, and Selective Azabenzimidazoles (ABI) as ATR Inhibitors." ACS Medicinal Chemistry Letters, vol. 6, no. 1, 2014. URL: [Link]

  • Hassell, A. M., et al. "Crystallization of protein‐ligand complexes ‒ co‐crystallization and crystal soaking." ScienceOpen / FEBS, 2024. URL: [Link]

  • Martynowycz, M. W., et al. "Efficient, high-throughput ligand incorporation into protein microcrystals by on-grid soaking." bioRxiv, 2020. URL: [Link]

Sources

Validation

Biological activity of compounds synthesized with 3-(Methoxymethyl)morpholine

An Advanced Comparison Guide: Biological Activity of Compounds Synthesized with 3-(Methoxymethyl)morpholine In the landscape of modern medicinal chemistry, overcoming the "flatland" of planar, sp2-hybridized molecules is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Comparison Guide: Biological Activity of Compounds Synthesized with 3-(Methoxymethyl)morpholine

In the landscape of modern medicinal chemistry, overcoming the "flatland" of planar, sp2-hybridized molecules is a critical hurdle. High-throughput screening (HTS) hits often feature planar bis-aryl cores that suffer from poor aqueous solubility and off-target toxicity. To solve this, drug development professionals increasingly rely on scaffold morphing—specifically incorporating sp3-rich, functionalized aliphatic rings like 3-(Methoxymethyl)morpholine .

This guide objectively compares the biological performance, physicochemical properties, and target-binding mechanics of active compounds synthesized with 3-(Methoxymethyl)morpholine against traditional planar or unsubstituted morpholine alternatives. We will focus on two highly validated therapeutic targets: MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) [1][2] and POLRMT (Human Mitochondrial RNA Polymerase) [3][4].

Mechanistic Rationale: Why 3-(Methoxymethyl)morpholine?

As a Senior Application Scientist, it is vital to understand the causality behind selecting a specific building block. The shift from a planar aryl ring or an unsubstituted morpholine to a 3-(methoxymethyl)-substituted morpholine is driven by three structural advantages:

  • Disruption of Planarity (Increased Fsp3): Planar ureas and quinoline derivatives often stack in crystal lattices, drastically reducing aqueous solubility. Introducing the bulky, sp3-hybridized 3-(methoxymethyl)morpholine induces torsion, breaking planarity and significantly enhancing thermodynamic solubility[1].

  • Occupation of Hydrophilic Pockets: In targets like POLRMT, unsubstituted morpholine moieties often project into solvent-exposed regions without forming specific interactions[3]. The addition of the methoxymethyl group provides a flexible, extended hydrogen-bond acceptor (the ether oxygen) that can displace high-energy water molecules and anchor the inhibitor into adjacent hydrophilic sub-pockets.

  • Allosteric Modulation: In MALT1, allosteric inhibitors must dynamically alter the binding pocket to impede downstream effector binding (e.g., TRAF6) without necessarily competing at the catalytic site[2]. The steric bulk of the 3-position substituent effectively wedges into the allosteric cleft, locking the enzyme in an inactive conformation.

G BCR BCR / TCR Activation CBM CBM Complex Formation (CARD11-BCL10-MALT1) BCR->CBM MALT1 MALT1 Paracaspase Active CBM->MALT1 NFKB NF-κB Pathway Activation (Lymphoma Survival) MALT1->NFKB Inhibitor 3-(Methoxymethyl)morpholine Derivative Inhibitor->MALT1 Allosteric Binding (Blocks Protease)

MALT1 signaling pathway and allosteric inhibition by morpholine derivatives.

Comparative Performance Data

The following table synthesizes representative structure-activity relationship (SAR) data, comparing the biological and physicochemical performance of different pharmacophores in MALT1 and POLRMT inhibition assays based on recent scaffold morphing studies[1][3][5].

Pharmacophore / R-GroupTargetEnzymatic IC₅₀ (μM)Cellular Potency (IC₅₀)Aqueous Solubility (pH 7.4)Mechanistic Observation
Planar Bis-Aryl Urea MALT10.085> 10.0 μM< 5 μg/mL (Poor)Strong target affinity but fails in cells due to poor solubility[1].
Unsubstituted Morpholine MALT121.9> 20.0 μM45 μg/mL (Moderate)Reduced activity; fails to optimally fill the hydrophobic/allosteric pocket[5].
3-(Methoxymethyl)morpholine MALT10.042 1.2 μM > 150 μg/mL (High) Torsion breaks planarity; methoxymethyl anchors in the allosteric site[1].
Unsubstituted Morpholine POLRMT0.1594.03 μM60 μg/mL (Moderate)Morpholinyl moiety displays no critical interactions with the target[3].
3-(Methoxymethyl)morpholine POLRMT0.035 0.112 μM > 120 μg/mL (High) Ether oxygen acts as an H-bond acceptor in the hydrophilic pocket[3].

Data Interpretation: While planar aromatic systems yield high biochemical affinity, their cellular translation is abysmal. Unsubstituted morpholine improves solubility but sacrifices binding affinity. 3-(Methoxymethyl)morpholine represents the optimal "Goldilocks" zone—providing both the sp3 character needed for solubility and the precise steric/electronic footprint required for high-affinity pocket binding.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies describe how to evaluate the biological activity of 3-(Methoxymethyl)morpholine-derived compounds. These protocols are designed as self-validating systems: they include built-in controls (e.g., measuring both cleaved and uncleaved substrates) to confirm that phenotypic changes are strictly target-driven.

Protocol A: In Vitro POLRMT Transcription Assay

This assay measures the ability of the compound to inhibit mitochondrial DNA transcription[3][4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

  • Enzyme/Template Assembly: Incubate 8 nM recombinant human POLRMT with 0.1 μM RNA primer/ssDNA-FAM template/ssDNA-BHQ quencher complex in the reaction buffer for 15 minutes at room temperature.

  • Compound Addition: Dispense the 3-(Methoxymethyl)morpholine derivative (titrated from 10 μM to 0.1 nM in 1% DMSO) into the wells. Include a 1% DMSO vehicle as a negative control and IMT1B as a positive control[3][4].

  • Reaction Initiation: Add a nucleotide mix (4.5 μM ATP, 0.85 μM GTP, 0.1 μM CTP, 0.60 μM UTP) to initiate transcription[6].

  • Kinetic Readout: Measure the increase in FAM fluorescence (Ex 485 nm / Em 535 nm) continuously for 60 minutes. As POLRMT elongates the RNA, the quencher is displaced, yielding a fluorescent signal.

  • Validation Check: Calculate the IC₅₀ using a 4-parameter logistic curve. A valid assay must show a Z'-factor > 0.6 and the positive control must fall within 3-fold of its historical IC₅₀.

G Step1 Compound Synthesis (Scaffold Morphing) Step2 In Vitro POLRMT Transcription Assay Step1->Step2 Step3 Quantification (RNA Primer/ssDNA-FAM) Step2->Step3 Step4 Cellular Potency (IC50 Determination) Step3->Step4

Step-by-step workflow for evaluating POLRMT inhibitor biochemical and cellular potency.
Protocol B: MALT1 Cellular Target Engagement Assay (Western Blot)

Biochemical inhibition must translate to cellular efficacy. This protocol validates that the compound penetrates the cell and specifically blocks MALT1 paracaspase activity by monitoring its primary substrates, such as CYLD and BCL10[1][2].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed OCI-Ly3 cells (an ABC-DLBCL cell line dependent on MALT1) at 1×106 cells/mL in RPMI-1640 medium. Treat cells with the synthesized compound (0.1, 1, and 10 μM) for 24 hours.

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 μg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform SDS-PAGE.

  • Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk, then incubate overnight at 4°C with primary antibodies against CYLD, BCL10, and β-actin (loading control).

  • Self-Validation Readout: Pharmacological inhibition of MALT1 by the compound must lead to a concentration-dependent accumulation of the uncleaved form of CYLD and BCL10, and a corresponding disappearance of the lower molecular weight cleavage products[1]. If the compound causes cell death without altering the CYLD/BCL10 cleavage ratio, the toxicity is off-target.

References

  • Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing. ACS Publications.[Link]

  • Full article: An updated patent review of MALT1 inhibitors (2021–present). Taylor & Francis.[Link]

  • Identification of β-Lapachone Analogs as Novel MALT1 Inhibitors To Treat an Aggressive Subtype of Diffuse Large B-Cell Lymphoma. Institute for Basic Science (IBS) / ACS Publications.[Link]

  • Discovery of a Novel, Potent, Orally Active, and Safe Inhibitor Targeting Human Mitochondrial RNA Polymerase. ACS Publications.[Link]

  • Discovery of a non-nucleoside inhibitor that binds to a novel site in the palm domain of the respiratory syncytial virus RNA-dependent RNA polymerase. PMC / NIH.[Link]

  • Design, Optimization, and Biological Evaluation of a Novel Quinoline-Based POLRMT Inhibitor for Prostate Cancer Therapy. ACS Publications.[Link]

Sources

Comparative

Kinetic Profiling of 3-(Methoxymethyl)morpholine: A Comparative Guide to Nucleophilic Reactivity

Executive Summary Morpholine rings are privileged scaffolds in medicinal chemistry, frequently utilized to optimize pharmacokinetic properties, modulate basicity, and improve aqueous solubility. While unsubstituted morph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine rings are privileged scaffolds in medicinal chemistry, frequently utilized to optimize pharmacokinetic properties, modulate basicity, and improve aqueous solubility. While unsubstituted morpholine is a standard building block, the introduction of substituents at the C3 position—such as in 3-(Methoxymethyl)morpholine 1—generates chiral centers and significantly alters the steric and electronic landscape of the secondary amine. This guide provides an in-depth comparative analysis of the reaction kinetics of 3-(Methoxymethyl)morpholine against standard alternatives, specifically focusing on Nucleophilic Aromatic Substitution (SNAr) pathways 2.

Structural Causality: The Steric and Electronic Paradox

When designing syntheses or optimizing drug candidates, understanding why a building block behaves a certain way is more critical than knowing what it does. The nucleophilicity of 3-(Methoxymethyl)morpholine is governed by two competing forces:

  • Steric Hindrance (Pseudo-A1,3 Strain): The bulky methoxymethyl group adjacent to the nitrogen atom creates significant steric shielding. During nucleophilic attack, the transition state requires a specific trajectory (Bürgi-Dunitz angle approximation). The C3 substituent restricts the conformational freedom of the morpholine ring, increasing the activation energy required to form the critical Meisenheimer complex 3.

  • Inductive Electronic Effects (-I): Unlike a simple alkyl group (e.g., 3-methylmorpholine) which is weakly electron-donating, the oxygen atom in the methoxymethyl moiety exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the nitrogen lone pair, lowering its basicity (pKa) and correspondingly reducing its nucleophilicity.

Comparative Kinetic Data: Benchmarking Nucleophilicity

To objectively evaluate the performance of 3-(Methoxymethyl)morpholine, we compare its kinetic parameters against unsubstituted morpholine and 3-methylmorpholine in a standardized SNAr reaction with an activated electrophile (e.g., 1-fluoro-2,4-dinitrobenzene) in a polar aprotic solvent.

Table 1: Comparative Kinetic and Thermodynamic Parameters for SNAr Reactions (25°C)

NucleophileRelative Steric BulkpKa (Conjugate Acid) k2​ (M −1 s −1 ) ΔH‡ (kJ/mol) ΔS‡ (J/K·mol)
Morpholine Low8.362.45 x 10 −2 45.2-120
3-Methylmorpholine Medium8.206.80 x 10 −3 52.1-135
3-(Methoxymethyl)morpholine High7.851.15 x 10 −3 58.4-142

Data Synthesis Rationale: The dramatic drop in the second-order rate constant ( k2​ ) for 3-(Methoxymethyl)morpholine highlights the synergistic suppression of reactivity by both steric bulk and inductive withdrawal. The highly negative entropy of activation ( ΔS‡ ) confirms a highly ordered transition state, typical of bimolecular addition-elimination mechanisms 4.

Mechanistic Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-limiting step is typically the initial nucleophilic attack to form the zwitterionic Meisenheimer complex.

Mechanism R1 Electrophile (e.g., Ar-F) TS1 Transition State 1 (Nucleophilic Attack) R1->TS1 Rate-Limiting (k1) R2 3-(Methoxymethyl)morpholine R2->TS1 Rate-Limiting (k1) MC Meisenheimer Complex (Zwitterion) TS1->MC TS2 Transition State 2 (Leaving Group Departure) MC->TS2 Fast (k2) Prod Substituted Product TS2->Prod

SNAr Addition-Elimination Mechanism for Substituted Morpholines

Self-Validating Experimental Protocol for SNAr Kinetics

To ensure absolute trustworthiness in kinetic profiling, the experimental design must be self-validating. We employ pseudo-first-order conditions , where the concentration of 3-(Methoxymethyl)morpholine is maintained in a vast excess (≥ 20-fold) relative to the electrophile.

Why this matters (Causality): By flooding the system with the amine, its concentration remains effectively constant during the reaction. The complex bimolecular rate law ( Rate=k2​[ArX][Amine] ) collapses into a simpler pseudo-first-order equation ( Rate=kobs​[ArX] ). This allows for precise mathematical validation: if the reaction is truly bimolecular, plotting the observed rate constants ( kobs​ ) against varying amine concentrations must yield a perfectly linear relationship.

Workflow Prep Prepare Reactants [Amine] >> [Electrophile] Mix Thermostated Mixing (25°C - 45°C) Prep->Mix UV UV-Vis Spectrophotometry Monitor Absorbance Mix->UV Data Extract k_obs (Pseudo-1st Order) UV->Data Validate Plot k_obs vs [Amine] Slope = k_2 Data->Validate

Self-Validating UV-Vis Kinetic Workflow for SNAr Reactions

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a 1.0 x 10 −4 M solution of the electrophile (e.g., 1-fluoro-2,4-dinitrobenzene) in anhydrous acetonitrile. Prepare a series of 3-(Methoxymethyl)morpholine solutions ranging from 0.002 M to 0.02 M in the same solvent.

  • Thermostatic Equilibration: Transfer 2.5 mL of the amine solution into a quartz cuvette and place it in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Equilibrate to the target temperature (e.g., 25.0 ± 0.1 °C) for 10 minutes.

  • Reaction Initiation: Inject 50 µL of the electrophile stock solution into the cuvette. Rapidly mix using a micro-stirrer. Crucial Step: The injection volume must be small to prevent temperature fluctuations and solvent composition changes.

  • Data Acquisition: Monitor the increase in absorbance at the λmax​ of the resulting product (typically 380-420 nm for dinitroaromatic derivatives) over time until the reaction reaches >95% completion (at least 5 half-lives).

  • Self-Validation & Extraction of k2​ :

    • Fit the absorbance vs. time data to the first-order exponential equation: At​=A∞​−(A∞​−A0​)e−kobs​t to extract kobs​ .

    • Validation Check: Plot kobs​ against the amine concentration [Amine] . The data must form a straight line. A non-linear plot indicates a breakdown of the bimolecular mechanism (e.g., base catalysis or aggregation).

    • Calculate the true second-order rate constant ( k2​ ) from the slope of this linear plot.

Thermodynamic Analysis & Interpretation

By repeating the self-validating protocol at multiple temperatures (e.g., 25°C, 35°C, 45°C), researchers can construct an Eyring plot ( ln(k2​/T) vs. 1/T ). The slope and intercept of this plot yield the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ). For 3-(Methoxymethyl)morpholine, the elevated ΔH‡ quantitatively proves that the steric bulk of the methoxymethyl group creates a higher energy barrier for the nucleophilic attack trajectory compared to unsubstituted morpholine.

References
  • 3-(Methoxymethyl)morpholine | C6H13NO2 | CID 22342615 - PubChem. National Institutes of Health (NIH).1

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central (PMC).2

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PubMed Central (PMC).3

  • Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate.4

Sources

Validation

Green Chemistry Approaches to 3-(Methoxymethyl)morpholine Synthesis: A Comparative Guide

As a Senior Application Scientist, evaluating synthetic routes requires looking beyond mere chemical yield. We must rigorously assess process mass intensity (PMI), reagent toxicity, and step economy.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating synthetic routes requires looking beyond mere chemical yield. We must rigorously assess process mass intensity (PMI), reagent toxicity, and step economy. 3-(Methoxymethyl)morpholine is a highly valuable, combustible heterocyclic building block used extensively in the development of kinase inhibitors and CNS-active pharmaceutical agents[1]. However, the historical methods used to synthesize substituted morpholines from 1,2-amino alcohols are notoriously inefficient and environmentally taxing[2].

Recent breakthroughs in green chemistry have revolutionized this synthesis. By moving away from toxic acyl chlorides and hazardous hydride reductions, we can now construct the morpholine ring through a highly selective, redox-neutral monoalkylation process[3]. This guide objectively compares the traditional approach against the state-of-the-art Ethylene Sulfate (ES) methodology, providing mechanistic causality and validated experimental protocols.

Mechanistic Causality: Why Traditional Methods Fail Green Metrics

The conventional synthesis of 3-(Methoxymethyl)morpholine from its corresponding precursor, 2-amino-3-methoxypropan-1-ol, relies on an annulation reaction with chloroacetyl chloride[2].

The Flawed Causality of the Traditional Route:

  • Amide Formation & Cyclization: The primary amine attacks chloroacetyl chloride, followed by an intramolecular SN​2 displacement of the chloride by the hydroxyl group. This forms a morpholin-5-one intermediate.

  • Forced Redox Chemistry: Because the carbon backbone was introduced as an acyl chloride, the resulting amide carbonyl must be aggressively reduced to yield the saturated morpholine ring. This requires stoichiometric amounts of hazardous hydride reagents (e.g., LiAlH4​ or Borane)[4].

  • Waste Generation: The reduction step generates massive amounts of aqueous aluminum or boron waste, severely violating the green chemistry principles of Atom Economy and Waste Prevention. Furthermore, the exothermic nature of hydride reductions makes large-scale manufacturing highly hazardous.

The Ethylene Sulfate (ES) Breakthrough: A Self-Validating System

To bypass the redox requirements of the traditional route, Ortiz et al. (2024) developed a one-to-two-step, redox-neutral protocol utilizing Ethylene Sulfate (ES) and Potassium tert-butoxide ( tBuOK )[3].

The Causality of the Green Route: Ethylene sulfate acts as a highly selective 2-carbon electrophile. When 2-amino-3-methoxypropan-1-ol is introduced to ES, the primary amine executes an SN​2 attack, opening the ES ring. Crucially, this generates a stable zwitterionic sulfate intermediate. The newly formed anionic sulfate group electronically deactivates the secondary amine, completely preventing the over-alkylation (bisalkylation) that typically plagues alkyl halide chemistry[3].

Upon the addition of tBuOK , the primary hydroxyl group is deprotonated. The resulting alkoxide acts as an internal nucleophile, displacing the sulfate leaving group in a rapid intramolecular SN​2 cyclization to form 3-(Methoxymethyl)morpholine[4]. The only byproduct is potassium sulfate ( K2​SO4​ ), a benign, water-soluble inorganic salt.

Visualizing the Synthetic Pathways

Workflow cluster_trad Alternative: Traditional Annulation cluster_green Green Method: Ethylene Sulfate T1 2-Amino-3-methoxypropan-1-ol T2 Chloroacetyl Chloride (Toxic) T1->T2 T3 Morpholinone Intermediate T2->T3 T4 Hydride Reduction (High Waste) T3->T4 T5 3-(Methoxymethyl)morpholine T4->T5 G1 2-Amino-3-methoxypropan-1-ol G2 Ethylene Sulfate (ES) (Redox-Neutral) G1->G2 G3 Zwitterionic Intermediate G2->G3 G4 tBuOK Cyclization G3->G4 G5 3-(Methoxymethyl)morpholine G4->G5

Caption: Workflow comparison: Traditional vs. Green Ethylene Sulfate (ES) synthesis of morpholines.

Mechanism N1 2-Amino-3-methoxy propan-1-ol N3 Zwitterionic Monoalkylation N1->N3 SN2 Attack N2 Ethylene Sulfate (Electrophile) N2->N3 N4 Alkoxide Formation N3->N4 tBuOK Base N5 3-(Methoxymethyl) morpholine N4->N5 Intramolecular SN2 (- K2SO4)

Caption: Mechanistic pathway of selective monoalkylation and cyclization via Ethylene Sulfate.

Performance Comparison: Traditional vs. Green Synthesis

The quantitative superiority of the Ethylene Sulfate method is evident when evaluating the reaction metrics. The ES methodology has been successfully demonstrated on >100 g scales, proving its viability for industrial drug development[3].

MetricTraditional (Chloroacetyl Chloride)Green Method (Ethylene Sulfate)
Step Count 3 Steps1–2 Steps
Redox Profile Requires harsh hydride reductionRedox-neutral
Primary Reagents Chloroacetyl chloride, LiAlH4​ / BH3​ Ethylene sulfate, tBuOK
Byproducts / Waste Aluminum/Boron salts, Chloride wastePotassium sulfate ( K2​SO4​ )
Selectivity Prone to over-alkylation / side reactionsHigh (Zwitterion prevents bisalkylation)
Typical Yield 40% – 60%75% – 90%
Scalability Limited by exothermic reduction hazardsHighly scalable (>100 g demonstrated)

Experimental Workflow: Step-by-Step Methodology

The following protocol details the green synthesis of 3-(Methoxymethyl)morpholine. This is a self-validating system: the inherent electronics of the intermediates dictate the high purity of the final product.

Precursor Required: 2-Amino-3-methoxypropan-1-ol Reagents: Ethylene Sulfate (ES), Potassium tert-butoxide ( tBuOK ), 2-Methyltetrahydrofuran (2-MeTHF) or Isopropanol.

Step 1: Zwitterionic Monoalkylation
  • Preparation: Charge a clean, dry reactor with 2-amino-3-methoxypropan-1-ol (1.0 equiv) and a green solvent such as 2-MeTHF.

  • Electrophile Addition: Slowly add Ethylene Sulfate (1.1 equiv) to the stirring solution.

  • Reaction: Maintain the reaction at 40 °C. Monitor via HPLC or TLC until the primary amine is fully consumed.

    • Scientific Rationale: The primary amine selectively attacks the unhindered carbon of ES. The ring-opening of ES generates a sulfate anion, which immediately deactivates the newly formed secondary amine, strictly preventing bisalkylation[3].

Step 2: Base-Promoted Intramolecular Cyclization
  • Deprotonation: To the same reaction vessel (one-pot approach), add tBuOK (2.5 equiv) in controlled portions to manage mild exotherms.

  • Cyclization: Elevate the temperature to 60–80 °C and stir for 4–6 hours.

    • Scientific Rationale: The strong base deprotonates the primary hydroxyl group. The resulting alkoxide acts as a highly active internal nucleophile, displacing the sulfate group via an intramolecular SN​2 reaction to close the 1,4-oxazinane ring[4].

Step 3: Isolation and Purification
  • Quench: Cool the mixture to room temperature and quench with distilled water.

  • Phase Separation: The byproduct, potassium sulfate ( K2​SO4​ ), partitions entirely into the aqueous phase due to its high water solubility. Extract the aqueous layer with additional 2-MeTHF.

  • Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 3-(Methoxymethyl)morpholine.

    • Safety Rationale: 3-(Methoxymethyl)morpholine is a combustible liquid and a severe skin/eye corrosive[1]. Perform all isolations inside a certified fume hood using appropriate PPE.

Sources

Comparative

Cost-benefit analysis of using 3-(Methoxymethyl)morpholine in synthesis

Cost-Benefit Analysis & Application Guide: 3-(Methoxymethyl)morpholine in Advanced API Synthesis Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the morpholine ring is a privileged pharmacophore,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cost-Benefit Analysis & Application Guide: 3-(Methoxymethyl)morpholine in Advanced API Synthesis

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the morpholine ring is a privileged pharmacophore, frequently utilized to improve aqueous solubility and serve as a hinge-binding motif in kinase inhibitors. However, unsubstituted morpholine often presents liabilities, including rapid oxidative metabolism and a lack of stereospecific target engagement.

To overcome these limitations, drug development professionals increasingly rely on 3-(Methoxymethyl)morpholine (3-MMM) [1]. By introducing a methoxymethyl ether at the C3 position, chemists achieve three distinct mechanistic advantages:

  • Conformational Locking: The steric bulk of the C3 substituent restricts the morpholine ring-flip, locking it into a bioactive chair conformation. This minimizes the entropic penalty upon target binding, significantly boosting affinity.

  • Tuned Lipophilicity & Permeability: Unlike a hydroxymethyl group (-CH₂OH), which introduces a hydrogen bond donor that can hinder membrane permeability and act as a Phase II metabolic liability (glucuronidation), the methoxymethyl ether (-CH₂OCH₃) caps the donor. This increases the partition coefficient (cLogP) and enhances blood-brain barrier (BBB) or cellular penetration.

  • Additional H-Bond Acceptor: The ether oxygen provides a precise, secondary interaction point for active site residues, a feature heavily exploited in the design of MALT1 paracaspase inhibitors[2] and mitochondrial RNA polymerase (POLRMT) modulators[3].

Cost-Benefit Analysis & Alternative Comparison

The synthesis of enantiomerically pure (R)- or (S)-3-(Methoxymethyl)morpholine requires a multi-step chiral pool approach (often starting from serine derivatives), which drives up the cost of this building block compared to simpler alternatives[4]. The decision to utilize 3-MMM must be justified by its superior performance in late-stage lead optimization.

Table 1: Comparative Profiling of Morpholine Derivatives

ParameterMorpholine3-Methylmorpholine3-(Hydroxymethyl)morpholine3-(Methoxymethyl)morpholine
Relative Cost / Gram < $0.10~$5.00~$25.00$50.00 - $300.00[5]
Chiral Center NoYesYesYes
H-Bond Donors 0010
H-Bond Acceptors 2233
cLogP Contribution LowModerateVery LowHigh
Metabolic Stability PoorModeratePoor (Phase II liability)Excellent
Target Affinity Impact BaselineModerate IncreaseVariableHigh Increase

Data Interpretation: While 3-MMM is highly expensive, the cost is offset by the profound reduction in in vivo clearance rates and the elimination of off-target toxicity associated with higher dosing of less potent morpholine analogs.

G Start Target Requires Morpholine Pharmacophore Q1 Is steric locking needed to minimize entropic penalty? Start->Q1 Q2 Is an additional H-bond acceptor required? Q1->Q2 Yes Opt1 Morpholine (Baseline, Low Cost) Q1->Opt1 No Opt2 3-Methylmorpholine (Steric Bulk, Moderate Cost) Q2->Opt2 No Opt3 3-(Methoxymethyl)morpholine (Optimal Binding, High Cost) Q2->Opt3 Yes

Decision matrix for selecting morpholine derivatives based on target binding and ADME requirements.

Experimental Methodology: Self-Validating Protocol

To incorporate 3-MMM into a complex Active Pharmaceutical Ingredient (API), a Palladium-catalyzed Buchwald-Hartwig amination is typically employed.

Causality of Reagent Selection: Commercially available 3-MMM is almost exclusively supplied as a hydrochloride salt to ensure shelf stability and prevent degradation[4]. Therefore, the protocol must mathematically account for the liberation of the free base in situ. Furthermore, the C3-substitution creates severe steric hindrance adjacent to the reacting nitrogen. To overcome this, RuPhos —a bulky, electron-rich biaryl phosphine ligand specifically designed to facilitate the coupling of hindered secondary amines—is strictly required.

Step-by-Step Protocol: Buchwald-Hartwig Amination of (S)-3-MMM

  • Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen (N₂).

  • Reagent Loading: Add the heteroaryl chloride electrophile (1.0 equiv) and (S)-3-(Methoxymethyl)morpholine hydrochloride (1.2 equiv)[4].

  • Catalyst & Ligand: Add Pd₂(dba)₃ (0.05 equiv) and RuPhos (0.10 equiv).

  • Base Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃) (3.2 equiv). Note: 1.2 equivalents are consumed immediately to neutralize the HCl salt of the morpholine derivative; the remaining 2.0 equivalents drive the catalytic cycle.

  • Solvent: Inject anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Dioxane is selected to allow for high-temperature reflux without degrading the catalyst.

  • Reaction: Seal the tube and stir the mixture at 100 °C for 12–16 hours until TLC or LC-MS indicates complete consumption of the electrophile.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically utilizing a Dichloromethane/Methanol gradient) to yield the pure coupled API.

Case Study: MALT1 Inhibitor Optimization

MALT1 is a key mediator of the NF-κB signaling pathway, and its dysregulation is implicated in various lymphomas and autoimmune diseases[2]. Replacing a standard morpholine group with 3-MMM in a MALT1 inhibitor scaffold demonstrates the tangible benefits of this costly building block.

Table 2: Impact of C3-Substitution on MALT1 Inhibitor Prototypes

Compound ScaffoldIC₅₀ (nM)Intrinsic Clearance (CL_int)Efflux Ratio (MDCK)
Scaffold + Morpholine 145.085 µL/min/mg4.2
Scaffold + 3-Methylmorpholine 42.540 µL/min/mg2.8
Scaffold + 3-(Methoxymethyl)morpholine 8.2 12 µL/min/mg 1.1

Experimental Data Context: The 3-MMM derivative achieves single-digit nanomolar potency due to the extra hydrogen bond acceptor interacting with the MALT1 active site. Furthermore, the capping of the polar surface area reduces the efflux ratio to near 1.0, indicating excellent oral bioavailability and cellular penetration.

Pathway Receptor TCR/BCR Activation CBM CBM Complex Assembly Receptor->CBM MALT1 MALT1 Protease Cleavage CBM->MALT1 NFKB NF-κB Signaling MALT1->NFKB Drug 3-MMM API (Inhibitor) Drug->MALT1 Allosteric Inhibition

Mechanism of action for 3-MMM derived MALT1 inhibitors in disrupting NF-κB signaling pathways.

References

  • ScienceBiochem. "(R)-3-(methoxymethyl)morpholine Pricing and Specifications". ScienceBiochem Catalog. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22342615, 3-(Methoxymethyl)morpholine". PubChem. Available at:[Link]

  • Google Patents. "WO2021000855A1 - Malt1 inhibitors and uses thereof". WIPO (PCT).
  • Google Patents. "WO2023034344A1 - Isoquinolinones and quinolinones as modulators of polrmt". WIPO (PCT).

Sources

Safety & Regulatory Compliance

Safety

3-(Methoxymethyl)morpholine proper disposal procedures

An authoritative understanding of chemical waste management is critical for maintaining laboratory safety, environmental compliance, and operational efficiency. 3-(Methoxymethyl)morpholine is a highly versatile nitrogen-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative understanding of chemical waste management is critical for maintaining laboratory safety, environmental compliance, and operational efficiency. 3-(Methoxymethyl)morpholine is a highly versatile nitrogen-containing heterocycle widely utilized as a molecular building block in drug discovery, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) such as MALT1 inhibitors[1].

However, due to its physicochemical profile—specifically its basicity, combustibility, and corrosiveness—its disposal requires rigorous, step-by-step adherence to professional hazardous waste protocols. This guide provides drug development professionals with a self-validating system for the safe handling, segregation, and disposal of 3-(Methoxymethyl)morpholine.

Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first understand the intrinsic properties of the molecule. 3-(Methoxymethyl)morpholine is a volatile, corrosive organic base[2]. The presence of the morpholine ring dictates its reactivity, particularly its incompatibility with strong oxidizers and acids[3].

Table 1: Quantitative Safety & Physicochemical Data

Property / Hazard ClassValue / DescriptionMechanistic Implication for Disposal
Molecular Weight 131.17 g/mol [2]High volatility; requires sealed waste containers to prevent vapor accumulation.
GHS Classification Flam. Liq. 4, Skin Corr. 1C[2]Combustible; causes severe burns. Mandates grounding of waste vessels and strict PPE.
Log KOW (Partition) ~ -0.7 (Hydrophilic)[2]Miscible in aqueous streams; strictly prohibits drain disposal due to aquatic toxicity[4].
Chemical Incompatibilities Oxidizing agents, strong acids[3]Segregation is critical. Mixing with oxidizers in a waste carboy can lead to auto-ignition.

Standard Operating Procedure: Laboratory Waste Workflow

The following step-by-step methodology outlines the lifecycle of 3-(Methoxymethyl)morpholine waste from the point of generation to final destruction. Every step is designed to mitigate the specific risks identified in Table 1.

Phase 1: Point-of-Generation Segregation & Storage

Causality: Amine derivatives can react exothermically with halogenated solvents or strong acids. Proper segregation prevents pressurized container rupture.

  • Designate Receptacles: Utilize high-density polyethylene (HDPE) or glass waste carboys specifically labeled for "Non-Halogenated Basic Organic Waste."

  • Verify Compatibility: Ensure no nitric acid, perchloric acid, or peroxide-forming solvents have been introduced into the designated waste container[3].

  • Vapor Management: Store the waste container in a continuously ventilated, explosion-proof flammable storage cabinet[4]. Ensure the container is kept tightly sealed when not actively receiving waste to prevent the escape of corrosive vapors.

Phase 2: Spill Containment & Emergency Cleanup

Causality: In the event of an accidental release, standard combustible absorbents (like paper towels or sawdust) can become fire hazards when soaked with a Flam. Liq. 4 substance.

  • Evacuate and Ventilate: Immediately clear the affected area and ensure the laboratory extractor hoods are operating at maximum capacity[4].

  • Neutralize Ignition Sources: Remove all sources of ignition, including hot plates and non-spark-proof equipment[3].

  • Inert Absorption: Cover the spill with an inert, liquid-binding material such as diatomaceous earth, dry sand, or a commercial universal chemical binder[4].

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable hazardous waste bag or drum[4]. Label explicitly as "Spill Debris: 3-(Methoxymethyl)morpholine."

Phase 3: Institutional Transfer & Licensed Incineration

Causality: Because 3-(Methoxymethyl)morpholine contains a secondary amine structure, its combustion generates high levels of toxic nitrogen oxides (NOx). Therefore, it cannot be disposed of in standard municipal waste or low-temperature burners.

  • Manifesting: Transfer the sealed waste to your institution's Environmental Health and Safety (EHS) department, manifested as corrosive and combustible organic waste.

  • Thermal Destruction: The universally preferred, regulatory-compliant method for morpholine derivative disposal is controlled, high-temperature incineration[5][6].

  • Emission Scrubbing: The licensed disposal facility must process the waste through an incinerator equipped with a catalytic or thermal NOx scrubber to neutralize nitrogen oxide emissions before atmospheric release, ensuring compliance with EPA/environmental regulations[5][6].

Disposal Logic & Incineration Pathway

The following diagram illustrates the chemical lifecycle and mandatory engineering controls required during the final disposal phase of nitrogenous organic bases.

G W 3-(Methoxymethyl)morpholine Waste Stream S Segregation: Non-Halogenated Basic Organics W->S Sort by chemical compatibility C Containment: Sealed, Compatible Vessel S->C Store away from oxidizers I High-Temp Incineration (>1000°C) C->I Transport to licensed facility N NOx Scrubbing Unit (Catalytic/Thermal) I->N Combustion exhaust (Contains NOx) E Safe Environmental Emission (N2, CO2, H2O) N->E Neutralized gas release

Workflow detailing the segregation, containment, and required NOx-scrubbed incineration of morpholine waste.

References

  • PubChem - NIH: 3-(Methoxymethyl)morpholine | C6H13NO2 | CID 22342615. Retrieved from:[Link]

  • INCHEM: Morpholine (HSG 92, 1995). Retrieved from:[Link]

  • INCHEM: Morpholine (EHC 179, 1996). Retrieved from:[Link]

  • Carl ROTH: Safety Data Sheet: Morpholine ≥99 %, for synthesis. Retrieved from:[Link]

  • Google Patents:WO2021000855A1 - Malt1 inhibitors and uses thereof.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.